Product packaging for 4-Chlorophenyl sulfoxide(Cat. No.:CAS No. 3085-42-5)

4-Chlorophenyl sulfoxide

Cat. No.: B165687
CAS No.: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Description

4-Chlorophenyl sulfoxide serves as a versatile chemical intermediate and core scaffold in advanced research and development, particularly for synthesizing novel compounds with biological activity. Its structure is frequently utilized in the exploration of new pharmaceutical agents, where it acts as a key building block in the synthesis of heterocyclic compounds and sulfonamide derivatives targeted for therapeutic applications . The utility of this compound also extends to the agrochemical sector, where it is employed in the design and synthesis of new molecules evaluated for their antiviral activity against plant pathogens, such as the tobacco mosaic virus . The ongoing demand for this chemical in specialized research is driven by its application in developing high-value specialty chemicals and the continuous innovation in green synthesis methods . This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylbenzene
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InChI

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
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InChI Key

KJGYFISADIZFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8Cl2OS
Source PubChem
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DSSTOX Substance ID

DTXSID7022205
Record name 4-Chlorophenyl sulfoxide
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Molecular Weight

271.2 g/mol
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CAS No.

3085-42-5
Record name 1,1′-Sulfinylbis[4-chlorobenzene]
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Record name Sulfoxide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) sulfoxide
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Record name 4-Chlorophenyl sulfoxide
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Record name Bis(p-chlorophenyl)sulphoxide
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Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chlorophenyl Sulfoxide from 4-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 4-chlorophenyl sulfoxide from 4-chlorothioanisole. This document outlines various effective oxidation methods, complete with detailed experimental protocols and a comparative analysis of their performance.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its synthesis primarily involves the selective oxidation of the corresponding sulfide, 4-chlorothioanisole. The key challenge in this transformation is to achieve high conversion and selectivity, avoiding over-oxidation to the corresponding sulfone. This guide details three robust methods for this synthesis, utilizing different oxidizing agents: thionyl chloride with aluminum chloride, sodium metaperiodate, and hydrogen peroxide in glacial acetic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chlorothioanisole1-Chloro-4-(methylthio)benzene123-09-1C₇H₇ClS158.6518-19[1]168-169[2]
This compound1-Chloro-4-(methylsulfinyl)benzene3085-42-5C₇H₇ClOS174.65141-144[3]Not available

Comparative Analysis of Synthesis Methods

The choice of synthetic route for the oxidation of 4-chlorothioanisole to this compound can be guided by factors such as yield, reaction conditions, and the nature of the oxidizing agent. The following table summarizes the quantitative data for the three detailed methods.

Oxidizing Agent/CatalystReaction TimeTemperature (°C)Yield (%)Notes
Thionyl chloride / AlCl₃Not specified (reaction is rapid)2589[4]Rapid reaction indicated by bubbling.[4]
Sodium metaperiodate~15 hours0 (ice bath)~91 (inferred)Based on the synthesis of methyl phenyl sulfoxide.[5]
Hydrogen peroxide / Acetic acidCompletion monitored by TLCRoom Temperature90-99 (general)[6]A green and metal-free oxidation method.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Oxidation using Thionyl Chloride and Aluminum Chloride

This method provides a rapid and high-yield synthesis of this compound.

Procedure: [4]

  • In a fume hood, to a mixture of 4-chlorothioanisole (2 molar equivalents) and aluminum chloride (1 molar equivalent), add thionyl chloride (1 molar equivalent, ~10 mmol) dropwise with constant stirring at 25 °C.

  • The reaction proceeds quickly, as indicated by bubbling.

  • Continue stirring until the bubbling ceases, indicating the completion of the reaction.

  • Perform an aqueous work-up of the reaction mixture.

  • The final product is then characterized, for instance by GC-MS.

Method 2: Oxidation using Sodium Metaperiodate

This procedure is adapted from a general method for the preparation of aryl sulfoxides and is known for its high yield and selectivity.[5]

Procedure:

  • In a 500-ml round-bottomed flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (0.105 mole) to 210 ml of water.

  • Stir the mixture and cool it in an ice bath.

  • Add 4-chlorothioanisole (0.100 mole) to the cooled mixture.

  • Stir the reaction mixture for 15 hours at ice-bath temperature.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with three 30-ml portions of methylene chloride.

  • Transfer the filtrate to a separatory funnel, separate the methylene chloride layer, and extract the aqueous layer with three 100-ml portions of methylene chloride.

  • Combine the methylene chloride extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or distillation.

Method 3: Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This method represents a "green" and efficient approach to the synthesis of sulfoxides, avoiding the use of heavy metals.[6]

Procedure:

  • To a solution of 4-chlorothioanisole (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Once the reaction is complete, neutralize the resulting solution with a 4 M aqueous solution of NaOH.

  • Extract the product with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the analytically pure product.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the synthesis and a simplified representation of the chemical transformation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant 4-Chlorothioanisole Reaction_Vessel Reaction Mixture Reactant->Reaction_Vessel Oxidant Oxidizing Agent (e.g., NaIO4, H2O2, SOCl2/AlCl3) Oxidant->Reaction_Vessel Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Completion Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Product This compound Purification->Product Characterization Characterization (GC-MS, NMR, etc.) Product->Characterization

Caption: General experimental workflow for sulfoxide synthesis.

chemical_transformation Start 4-Chlorothioanisole (Sulfide) Product This compound (Sulfoxide) Start->Product Oxidation Oxidant [O] Oxidant->Product

Caption: Chemical transformation from sulfide to sulfoxide.

References

An In-depth Technical Guide to the Synthesis of Bis(4-chlorophenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-chlorophenyl) sulfoxide, a valuable intermediate in organic synthesis. This document details two primary synthetic routes: the oxidation of bis(4-chlorophenyl) sulfide and the Friedel-Crafts reaction of chlorobenzene with thionyl chloride. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Physicochemical Properties

PropertyValueReference
CAS Number3085-42-5[1][2]
Molecular FormulaC₁₂H₈Cl₂OS[2][3]
Molecular Weight271.16 g/mol [2]
Melting Point141-145 °C[1][3]
AppearanceWhite to off-white powder[1]

Synthetic Methodologies

Two principal methods for the synthesis of bis(4-chlorophenyl) sulfoxide are outlined below:

  • Oxidation of Bis(4-chlorophenyl) sulfide: This is a common and efficient method that involves the selective oxidation of the sulfide precursor.

  • Friedel-Crafts Reaction: This method involves the reaction of chlorobenzene with thionyl chloride in the presence of a Lewis acid catalyst.

Method 1: Oxidation of Bis(4-chlorophenyl) sulfide

This "green" and highly selective method utilizes hydrogen peroxide as the oxidant in glacial acetic acid, offering excellent yields.[4]

Reaction Scheme

Bis(4-chlorophenyl) sulfide Bis(4-chlorophenyl) sulfide Bis(4-chlorophenyl) sulfoxide Bis(4-chlorophenyl) sulfoxide Bis(4-chlorophenyl) sulfide->Bis(4-chlorophenyl) sulfoxide H2O2 / Acetic Acid H2O2 / Acetic Acid H2O2 / Acetic Acid

Caption: Oxidation of bis(4-chlorophenyl) sulfide.

Experimental Protocol

A general protocol for the oxidation of sulfides to sulfoxides is as follows:

  • To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, neutralize the resulting solution with a 4 M aqueous sodium hydroxide solution.[4]

  • Extract the product with dichloromethane.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.[4]

This general method has been reported to yield sulfoxides in the range of 90-99%.[4]

Quantitative Data
ParameterValue
Typical Yield90-99%[4]

Method 2: Friedel-Crafts Reaction

This method provides a direct route to bis(4-chlorophenyl) sulfoxide from readily available starting materials. A Chinese patent describes a two-step synthesis of the corresponding sulfone, where the intermediate sulfoxide is isolated.

Reaction Scheme

cluster_0 Reactants Chlorobenzene Chlorobenzene Bis(4-chlorophenyl) sulfoxide Bis(4-chlorophenyl) sulfoxide Chlorobenzene->Bis(4-chlorophenyl) sulfoxide Thionyl chloride Thionyl chloride Thionyl chloride->Bis(4-chlorophenyl) sulfoxide Lewis Acid Lewis Acid Lewis Acid

Caption: Friedel-Crafts synthesis of the sulfoxide.

Experimental Protocol

The synthesis of 4,4'-dichlorodiphenyl sulfone via the sulfoxide intermediate involves the following steps:

  • Under the action of a catalyst, chlorobenzene and thionyl chloride undergo a Friedel-Crafts reaction.[5]

  • After the reaction is complete, the mixture is cooled and hydrolyzed.[5]

  • The temperature is then raised to dissolve the product, followed by cooling to crystallize the 4,4'-dichloro sulfoxide, which is then isolated by filtration.[5]

The isolated sulfoxide can then be further oxidized to the sulfone using hydrogen peroxide in glacial acetic acid.[5]

Quantitative Data

While the patent focuses on the final sulfone product with a yield of over 90%, it indicates the successful isolation of the intermediate bis(4-chlorophenyl) sulfoxide.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of bis(4-chlorophenyl) sulfoxide.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Starting Materials s2 Reaction s1->s2 s3 Work-up s2->s3 p1 Crystallization / Chromatography s3->p1 c1 Melting Point p1->c1 c2 NMR Spectroscopy p1->c2 c3 IR Spectroscopy p1->c3

Caption: General experimental workflow.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum shows signals at approximately δ 7.77 ppm and δ 7.63 ppm.[6]

Infrared (IR) Spectroscopy

The characterization of the sulfoxide can be further confirmed by IR spectroscopy, which will show a characteristic S=O stretching frequency.

This guide provides a foundational understanding of the synthesis of bis(4-chlorophenyl) sulfoxide. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to 4-Chlorophenyl Sulfoxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of compounds commonly referred to as "4-chlorophenyl sulfoxide." Due to ambiguity in the common nomenclature, this document addresses the two most probable interpretations: Bis(4-chlorophenyl) sulfoxide and 4-Chlorophenyl methyl sulfoxide .

Compound Identification and Properties

The term "this compound" can be ambiguous. It is crucial to distinguish between two distinct chemical entities:

  • Bis(4-chlorophenyl) sulfoxide , where two 4-chlorophenyl groups are attached to the sulfoxide moiety.

  • 4-Chlorophenyl methyl sulfoxide , which contains one 4-chlorophenyl group and one methyl group attached to the sulfoxide.

The structural and physical properties of these two compounds are summarized in the tables below for clarity and easy comparison.

Bis(4-chlorophenyl) sulfoxide

This compound is also known as 4,4'-dichlorodiphenyl sulfoxide.

PropertyValue
Molecular Formula C₁₂H₈Cl₂OS
Molecular Weight 271.16 g/mol [1]
CAS Number 3085-42-5[1]
Appearance Crystalline Powder Solid[1]
Melting Point 142 - 144 °C[1]
IUPAC Name 1-chloro-4-(4-chlorophenyl)sulfinylbenzene[2]
4-Chlorophenyl methyl sulfoxide

This compound is also known as 1-chloro-4-(methylsulfinyl)benzene.

PropertyValue
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol [3][4][5]
CAS Number 934-73-6[3]
Appearance Colorless oil or white solid[6][7]
Melting Point 47 - 48 °C[5]
Boiling Point 142 - 144 °C[5]
IUPAC Name 1-chloro-4-(methylsulfinyl)benzene[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of both compounds are outlined below.

Synthesis and Purification of Bis(4-chlorophenyl) sulfoxide

The synthesis of bis(4-chlorophenyl) sulfone, a closely related compound, can be achieved through the reaction of chlorobenzene with sulfuric acid at elevated temperatures. The sulfoxide can be obtained through the controlled oxidation of the corresponding sulfide or via other synthetic routes. A common method for the preparation of the related sulfone involves the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene.

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) sulfone (as a precursor)

This protocol is adapted from patented industrial processes for the synthesis of the corresponding sulfone, which can be a precursor to the sulfoxide.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of chlorobenzene and a condensing agent (e.g., boric acid or trifluoromethanesulfonic acid) is prepared.

  • Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the stirred mixture.

  • Heating: The reaction mixture is heated to a temperature between 200°C and 250°C.

  • Water Removal: The water formed during the reaction is removed from the reaction mixture, for example, by azeotropic distillation.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is cooled, and the crude product is isolated. The work-up procedure may involve washing with water and a neutralizing agent to remove any remaining acid.

  • Purification: The crude bis(4-chlorophenyl) sulfone is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield the pure product.

Synthesis and Purification of 4-Chlorophenyl methyl sulfoxide

A common and efficient method for the synthesis of 4-chlorophenyl methyl sulfoxide is the oxidation of the corresponding sulfide, 4-chlorophenyl methyl sulfide.

Experimental Protocol: Oxidation of 4-Chlorophenyl Methyl Sulfide

This protocol is based on established methods for the selective oxidation of sulfides to sulfoxides.[8]

  • Reaction Setup: To a solution of 4-chlorophenyl methyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid (e.g., 2 mL for 2 mmol of sulfide), add 30% hydrogen peroxide (4 equivalents) slowly at room temperature.[8]

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting sulfide is consumed.

  • Work-up: The resulting solution is neutralized with an aqueous solution of sodium hydroxide (e.g., 4 M). The product is then extracted with an organic solvent like dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-chlorophenyl methyl sulfoxide.[6][7]

Analytical Characterization

Spectroscopic Data for Bis(4-chlorophenyl) sulfoxide
  • ¹H NMR: Spectral data can be found in databases such as ChemicalBook, which provides reference spectra for this compound.

  • ¹³C NMR: ChemicalBook also provides reference ¹³C NMR spectra for this compound.[9]

  • Mass Spectrometry: The mass spectrum of bis(4-chlorophenyl) sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Data is available on PubChem.[2]

Spectroscopic Data for 4-Chlorophenyl methyl sulfoxide
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum shows characteristic signals for the methyl and aromatic protons. Supporting information from publications provides detailed spectral data.[10]

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum displays distinct peaks for the methyl carbon and the aromatic carbons.[10]

  • GC-MS: The gas chromatography-mass spectrometry analysis shows a peak corresponding to the retention time of the compound and a mass spectrum with a molecular ion peak at m/z 174.[3]

Visualizations

Experimental Workflow: Synthesis of 4-Chlorophenyl methyl sulfoxide

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Chlorophenyl_methyl_sulfide 4-Chlorophenyl methyl sulfide Oxidation Oxidation Reaction (Room Temperature) 4-Chlorophenyl_methyl_sulfide->Oxidation Hydrogen_Peroxide Hydrogen Peroxide (30%) Hydrogen_Peroxide->Oxidation Acetic_Acid Glacial Acetic Acid Acetic_Acid->Oxidation Neutralization Neutralization (aq. NaOH) Oxidation->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure 4-Chlorophenyl methyl sulfoxide Chromatography->Final_Product

Caption: Synthesis workflow for 4-Chlorophenyl methyl sulfoxide.

Logical Relationship: General Biological Activity of Aryl Sulfoxides

While no specific signaling pathways have been definitively elucidated for this compound, related aryl sulfoxide and sulfone derivatives have been shown to exhibit inhibitory activity against various enzymes. This diagram illustrates a generalized pathway of such interactions.

Biological_Activity Aryl_Sulfoxide Aryl Sulfoxide Derivative (e.g., this compound) Enzyme_Target Enzyme Target Aryl_Sulfoxide->Enzyme_Target Binds to Inhibition Inhibition Aryl_Sulfoxide->Inhibition Signaling_Pathway Downstream Signaling Pathway Enzyme_Target->Signaling_Pathway Activates Biological_Response Biological Response (e.g., Reduced Inflammation) Signaling_Pathway->Biological_Response Leads to Inhibition->Enzyme_Target

Caption: Generalized biological interaction of aryl sulfoxides.

Toxicological Information

Studies on the short-term oral toxicity of bis(4-chlorophenyl) sulfone (BCPS), a related compound, in rats have shown effects on liver and kidney weight at higher doses.[11] Specifically, increases in certain hepatic enzyme activities were observed.[11] For 4-chlorophenyl methyl sulfoxide, toxicological evaluations have also been conducted, with data available in specialized databases. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-chlorophenyl sulfoxide, also known as bis(4-chlorophenyl) sulfoxide or 4,4'-dichlorodiphenyl sulfoxide. This document details the expected chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for acquiring the spectrum.

Introduction

This compound is an organosulfur compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding its structural features is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for elucidating its molecular structure in solution. The symmetry of the molecule results in a characteristic and readily interpretable aromatic region in its proton NMR spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a distinct pattern in the aromatic region, arising from the protons on the two equivalent para-substituted phenyl rings. Due to the plane of symmetry in the molecule, the four protons on each ring are chemically equivalent to the corresponding protons on the other ring. Within each ring, the protons ortho to the sulfoxide group are equivalent to each other, as are the protons meta to the sulfoxide group. This results in an AA'BB' spin system, which typically appears as two distinct doublets.

Tabulated Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-2', H-6, H-6'~7.78Doublet~8.44H
H-3, H-3', H-5, H-5'~7.64Doublet~8.44H

Note: The chemical shift values are based on data reported for this compound in DMSO-d₆[1]. The coupling constant is inferred from the closely related compound 4,4'-dichlorodiphenyl sulfone, which exhibits a similar electronic and structural environment[2].

Spectral Interpretation

The two signals observed in the aromatic region correspond to the two sets of non-equivalent protons on the phenyl rings.

  • Downfield Signal (~7.78 ppm): This signal is assigned to the protons ortho to the electron-withdrawing sulfoxide group (H-2, H-2', H-6, H-6'). The deshielding effect of the sulfoxide group causes these protons to resonate at a lower field.

  • Upfield Signal (~7.64 ppm): This signal corresponds to the protons meta to the sulfoxide group (H-3, H-3', H-5, H-5'). These protons are further from the electron-withdrawing group and thus experience less deshielding.

The multiplicity of both signals is a doublet, which arises from the coupling between the adjacent ortho and meta protons on the aromatic ring (a ³J coupling). The magnitude of this coupling constant (~8.4 Hz) is typical for ortho-coupling in benzene derivatives.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the proton numbering used for spectral assignment.

G Structure of this compound cluster_ring1 cluster_ring2 C1 C C2 C-H (2) C1->C2 S S=O C1->S C3 C-H (3) C2->C3 C4 C-Cl C3->C4 C5 C-H (5) C4->C5 C6 C-H (6) C5->C6 C6->C1 C1_prime C' C2_prime C'-H (2') C1_prime->C2_prime C3_prime C'-H (3') C2_prime->C3_prime C4_prime C'-Cl C3_prime->C4_prime C5_prime C'-H (5') C4_prime->C5_prime C6_prime C'-H (6') C5_prime->C6_prime C6_prime->C1_prime S->C1_prime

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer and Parameters
  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a proton-observe probe is recommended.

  • Solvent: DMSO-d₆

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is typically sufficient for aromatic compounds.

  • Processing:

    • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

    • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate assign Assign Chemical Shifts integrate->assign coupling Determine Multiplicity & J-coupling assign->coupling structure Correlate to Structure coupling->structure

Caption: Workflow for ¹H NMR analysis of this compound.

References

A Technical Guide to the ¹³C NMR Spectral Analysis of Chlorinated Phenyl Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies for acquiring and interpreting ¹³C Nuclear Magnetic Resonance (NMR) spectral data of phenyl sulfoxides, with a specific focus on chlorinated derivatives. While ¹³C NMR data for bis(4-chlorophenyl) sulfoxide (CAS 3085-42-5) is referenced in multiple spectral databases, a quantitative peak list is not publicly available in the searched resources. Therefore, this document presents a detailed analysis of the closely related compound, p-chlorophenyl methyl sulfoxide, as an illustrative example. It includes tabulated spectral data, a thorough explanation of peak assignments, and standardized experimental protocols. Furthermore, comparative data for 4,4'-dichlorodiphenyl sulfone is provided to highlight the influence of the sulfur oxidation state on carbon chemical shifts. Methodological workflows and the structural logic of spectral assignments are visualized using Graphviz diagrams to enhance comprehension for researchers in drug development and materials science.

Introduction to ¹³C NMR Spectroscopy of Phenyl Sulfoxides

¹³C NMR spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules.[1][2] It provides detailed information about the carbon skeleton, including the number of unique carbon environments, their electronic state, and connectivity.[1] For drug development professionals and researchers, ¹³C NMR is crucial for verifying molecular structures, assessing purity, and understanding the electronic effects of various functional groups.

Phenyl sulfoxides are a class of organosulfur compounds featuring a sulfinyl group bonded to two aryl groups. Their chlorinated derivatives are of significant interest in medicinal chemistry and materials science. The analysis of bis(4-chlorophenyl) sulfoxide serves as a key example. Due to the molecule's symmetry, the two phenyl rings are equivalent, and within each ring, carbons equidistant from the sulfoxide group are also equivalent. This results in a simplified ¹³C NMR spectrum with only four signals for the twelve aromatic carbons, representing the ipso, ortho, meta, and para-substituted carbon atoms.

Molecular Structure and Carbon Environments

The structure of bis(4-chlorophenyl) sulfoxide possesses a C₂ axis of symmetry. This symmetry dictates that there are only four distinct aromatic carbon environments, which simplifies spectral analysis.

  • C1 (ipso-carbon): The carbon atom directly attached to the sulfoxide group.

  • C2/C6 (ortho-carbons): The two carbon atoms adjacent to the ipso-carbon.

  • C3/C5 (meta-carbons): The two carbon atoms meta to the ipso-carbon.

  • C4 (para-carbon): The carbon atom directly bonded to the chlorine atom.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing p1 Weigh Sample (10-50 mg) p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Lock & Shim a1->a2 a3 Set Experimental Parameters (ns, d1) a2->a3 a4 Acquire FID a3->a4 d1 Fourier Transform a4->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectrum d2->d3 d4 Analyze Peaks & Integrate d3->d4

References

"FTIR analysis of 4-Chlorophenyl sulfoxide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of bis(4-Chlorophenyl) Sulfoxide

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint. This guide provides a comprehensive overview of the FTIR analysis of bis(4-Chlorophenyl) Sulfoxide , a compound relevant in various fields of chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and workflow visualizations.

The structure of bis(4-Chlorophenyl) Sulfoxide features a central sulfoxide group (S=O) flanked by two 4-chlorophenyl rings. The key vibrational modes associated with the S=O, C-Cl, and aromatic C-H bonds provide distinct and identifiable peaks in the infrared spectrum.

Molecular Structure and Key Functional Groups

The primary functional groups of bis(4-Chlorophenyl) Sulfoxide that are active in the infrared region include the sulfoxide (S=O) group, the carbon-chlorine (C-Cl) bonds, and the aromatic rings.

Caption: Molecular structure of bis(4-Chlorophenyl) Sulfoxide. (Within 100 characters)

Experimental Protocols

The acquisition of a high-quality FTIR spectrum from a solid sample like bis(4-Chlorophenyl) Sulfoxide requires meticulous sample preparation. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

This technique involves dispersing the solid sample within a matrix of KBr powder, which is transparent to infrared radiation.[1]

Materials and Equipment:

  • bis(4-Chlorophenyl) Sulfoxide sample

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which shows strong IR absorption bands.[2]

  • Weighing: Weigh approximately 1-2 mg of the bis(4-Chlorophenyl) Sulfoxide sample and 200-250 mg of the dried KBr. The sample concentration should be between 0.2% and 1.0%.[1][3]

  • Grinding: First, place the sample in the agate mortar and grind it into a fine, fluffy powder. Then, add the KBr and continue to grind gently to ensure a homogenous mixture. The goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light to minimize scattering.[1][4]

  • Pellet Pressing: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[1][4] Using a vacuum die is recommended to remove trapped air and moisture, which can cause cloudy pellets.[1]

  • Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[5]

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal to no sample preparation.[6] It is ideal for analyzing solid powders directly.

Materials and Equipment:

  • bis(4-Chlorophenyl) Sulfoxide sample

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent (e.g., isopropanol or ethanol) for cleaning

Procedure:

  • Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal surface. This allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the bis(4-Chlorophenyl) Sulfoxide powder onto the ATR crystal, ensuring the entire crystal surface is covered.[7]

  • Apply Pressure: Use the accessory's pressure clamp to press the sample firmly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a strong signal, as the evanescent wave that interacts with the sample only extends a few microns beyond the crystal surface.[8][9]

  • Spectrum Acquisition: Collect the sample spectrum. The typical scanning range for mid-IR is 4000–400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft tissue and an appropriate solvent like ethanol.

FTIR Analysis Workflow

The logical workflow for performing an FTIR analysis, from sample selection to final data interpretation, is illustrated below.

start Start: Obtain bis(4-Chlorophenyl) Sulfoxide Sample prep_choice Choose Sample Preparation Method start->prep_choice kbr KBr Pellet Method (Grind, Mix, Press) prep_choice->kbr Solids atr ATR Method (Place on Crystal, Apply Pressure) prep_choice->atr Solids/Liquids spectrometer Place Sample in FTIR Spectrometer kbr->spectrometer atr->spectrometer sample_scan Acquire Sample Spectrum spectrometer->sample_scan background Acquire Background Spectrum (Empty Beam/Clean Crystal) background->sample_scan process Data Processing (Background Subtraction, Baseline Correction) sample_scan->process interpret Spectral Interpretation (Peak Identification & Assignment) process->interpret report Generate Report interpret->report

Caption: General workflow for FTIR analysis of a solid sample. (Within 100 characters)

Data Presentation and Interpretation

Table 1: Predicted FTIR Vibrational Frequencies for bis(4-Chlorophenyl) Sulfoxide

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
3100–3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds in the phenyl rings.[11]
1585–1570Aromatic C=C StretchMediumSkeletal vibrations of the phenyl rings.
1475–1465Aromatic C=C StretchStrongSkeletal vibrations of the phenyl rings.
1090–1030 S=O Asymmetric Stretch Strong The most characteristic peak for sulfoxides. Its exact position is sensitive to the electronic environment. [10]
1100–1080In-plane Aromatic C-H BendMediumBending vibrations of C-H bonds on the phenyl rings.
850–810Out-of-plane Aromatic C-H BendStrongIndicative of 1,4-disubstitution (para) on the phenyl rings.
750–700 C-Cl Stretch Strong Characteristic absorption for the carbon-chlorine bond.
700-670C-S StretchMediumCarbon-sulfur bond stretching vibration.[10]

References

A Technical Guide to the Mass Spectrometry of 4-Chlorophenyl Methyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chlorophenyl methyl sulfoxide. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, identification, and quantification of this compound. This document details the fragmentation patterns observed under electron ionization, presents quantitative data in a structured format, and provides a foundational experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Note: The term "4-Chlorophenyl sulfoxide" can be ambiguous. This guide focuses on 4-Chlorophenyl methyl sulfoxide (CAS RN: 934-73-6), for which clear mass spectrometric data is available.[1][2]

Molecular and Spectrometric Properties

4-Chlorophenyl methyl sulfoxide is an organosulfur compound with applications in chemical synthesis and as a potential metabolite in drug development studies. Mass spectrometry is a critical technique for its identification due to its high sensitivity and the detailed structural information provided by its fragmentation patterns.[3][4]

PropertyValueSource
Chemical Formula C₇H₇ClOS[1]
Molecular Weight 174.65 g/mol [1][2]
Ionization Method Electron Ionization (EI)[1][4]
Molecular Ion (M⁺) m/z 174[1]
Isotope Peak (M+2) m/z 176Inferred from chlorine presence
Base Peak m/z 159[1]

Mass Spectrum Analysis and Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in significant and reproducible fragmentation.[4][5][6] This fragmentation is invaluable for determining the structure of unknown compounds.[4][5]

The mass spectrum of 4-Chlorophenyl methyl sulfoxide is characterized by several key fragment ions. The molecular ion (M⁺) is observed at m/z 174. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak is expected at m/z 176 with approximately one-third the intensity of the molecular ion peak.

The fragmentation of aryl sulfoxides under EI-MS can be complex, often involving rearrangements and ipso-attack by the sulfoxide oxygen.[3] The primary fragmentation events for 4-Chlorophenyl methyl sulfoxide are detailed below:

  • Loss of a Methyl Radical ([M-CH₃]⁺): The most prominent fragmentation pathway is the cleavage of the sulfur-methyl bond, leading to the formation of the base peak at m/z 159.

  • Loss of Oxygen ([M-O]⁺): The molecular ion can lose an oxygen atom to form the corresponding thioanisole radical cation at m/z 158.

  • Formation of the Chlorophenyl Cation ([C₆H₄Cl]⁺): Cleavage of the C-S bond results in the formation of the chlorophenyl cation at m/z 111. The presence of chlorine is confirmed by an isotope peak at m/z 113.

  • Loss of the Sulfoxide Group ([M-SOCH₃]⁺): This fragmentation leads directly to the chlorophenyl cation at m/z 111.

The following table summarizes the key ions observed in the electron ionization mass spectrum of 4-Chlorophenyl methyl sulfoxide.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormulaNotes
174[C₇H₇ClOS]⁺Molecular Ion (M⁺)Contains ³⁵Cl
176[C₇H₇ClOS]⁺Molecular Ion Isotope (M+2)Contains ³⁷Cl
159[C₆H₄ClSO]⁺[M - CH₃]⁺Base Peak
161[C₆H₄ClSO]⁺[M - CH₃]⁺ IsotopeContains ³⁷Cl
158[C₇H₇ClS]⁺[M - O]⁺Loss of oxygen
143[C₆H₄ClS]⁺[M - O - CH₃]⁺Loss of oxygen and methyl radical
111[C₆H₄Cl]⁺Chlorophenyl cationCharacteristic fragment for chlorophenyl moiety
113[C₆H₄Cl]⁺Chlorophenyl cation IsotopeContains ³⁷Cl

Experimental Protocols

A common and effective method for the analysis of semi-volatile compounds like 4-Chlorophenyl methyl sulfoxide is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Chlorophenyl methyl sulfoxide in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL.[8]

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction may be necessary. Dilute the sample with water and extract the analyte into an immiscible organic solvent like ethyl acetate.[8]

  • Gas Chromatograph (GC): Agilent 7890B or similar.[1]

  • Mass Spectrometer (MS): 5977B MSD or equivalent triple quadrupole or TOF mass spectrometer.[1]

  • Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable for separation.[9]

  • Injection: 1 µL injection volume in splitless mode.[9]

  • Inlet Temperature: 250 °C.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[9]

  • MS Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[9]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilution Stock->Dilution GC_Inject GC Injection Dilution->GC_Inject Extraction Liquid-Liquid Extraction (if needed) Extraction->Dilution GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (Scan m/z 40-300) MS_Ionize->MS_Analyze Data_Acq Data Acquisition MS_Analyze->Data_Acq Spectrum_ID Spectrum Identification Data_Acq->Spectrum_ID Quant Quantification Spectrum_ID->Quant

Caption: GC-MS experimental workflow for the analysis of 4-Chlorophenyl methyl sulfoxide.

Fragmentation_Pathway M [C₇H₇ClOS]⁺˙ m/z 174 (Molecular Ion) F_159 [C₆H₄ClSO]⁺ m/z 159 (Base Peak) M->F_159 - CH₃˙ F_158 [C₇H₇ClS]⁺˙ m/z 158 M->F_158 - O F_111 [C₆H₄Cl]⁺ m/z 111 F_159->F_111 - SO F_158->F_111 - SCH₃˙

Caption: Proposed EI fragmentation pathway for 4-Chlorophenyl methyl sulfoxide.

References

A Technical Guide to the Solubility of 4-Chlorophenyl sulfoxide in Acetone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenyl sulfoxide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Acetone, a polar aprotic solvent, is widely used in organic synthesis, purification, and as a formulation component. A thorough understanding of the solubility of this compound in acetone is critical for process optimization, formulation development, and ensuring reproducibility in experimental work.

Given the absence of published quantitative data, this guide provides detailed experimental protocols to empower researchers to generate reliable solubility data in-house. The methodologies described are standard, validated techniques for determining the solubility of a solid organic compound in a liquid solvent.

Experimental Protocols for Solubility Determination

Two primary methods are proposed for the determination of the solubility of this compound in acetone: the gravimetric method and a UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.[1][2][3]

Materials and Equipment:

  • This compound (high purity)

  • Acetone (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or other acetone-resistant material)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of acetone in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[1][3]

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] Periodically check if the concentration is stable to confirm equilibrium.

  • Sample Withdrawal and Filtration: After equilibration, allow the mixture to stand undisturbed at the controlled temperature for several hours to let the excess solid settle. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette. Immediately filter the solution using a pre-heated syringe filter to remove any undissolved microcrystals.[3]

  • Solvent Evaporation: Transfer the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.[1] Gently evaporate the acetone in a fume hood or under a gentle stream of nitrogen.

  • Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.[1][3]

  • Calculation: The solubility (S) can be calculated in grams per 100 mL using the following formula:

    S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

UV-Vis Spectroscopic Method

This method is ideal for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a high-throughput and sensitive technique that relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[5][6][7][8]

Materials and Equipment:

  • All materials from the gravimetric method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute, unsaturated solution of this compound in acetone. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Create a series of standard solutions of this compound in acetone with known concentrations. This is done by accurately weighing the compound and dissolving it in known volumes of acetone using volumetric flasks.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Prepare and Sample Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-3).

  • Dilution and Measurement: Accurately dilute a small volume of the filtered saturated solution with acetone to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

    Concentration of Saturated Solution = (Concentration of diluted sample) * (Dilution Factor)

Data Presentation

Quantitative solubility data should be presented clearly to allow for easy interpretation and comparison. The following table provides a recommended structure for reporting the experimental results.

Temperature (°C)Method UsedMeasured SolubilityStandard DeviationUnits
25.0GravimetricValue± Value g/100 mL
25.0GravimetricValue± Valuemol/L
25.0UV-Vis Spec.Value± Value g/100 mL
25.0UV-Vis Spec.Value± Valuemol/L
Other Temp.SpecifyValue± ValueSpecify

Note: All measurements should be performed in triplicate or more to ensure statistical validity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.

Gravimetric_Workflow cluster_prep Preparation cluster_measure Measurement A 1. Add Excess Solute to Acetone B 2. Seal and Equilibrate (e.g., 24h at 25°C) A->B C 3. Settle and Filter (0.22 µm Syringe Filter) B->C D 4. Transfer Known Volume to Pre-weighed Dish C->D E 5. Evaporate Solvent D->E F 6. Dry to Constant Weight E->F G 7. Calculate Solubility (g/100 mL) F->G

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic_Workflow cluster_calib Calibration cluster_sample Sample Analysis A 1. Prepare Known Concentration Standards B 2. Measure Absorbance at λmax A->B C 3. Generate Calibration Curve (Abs vs. Conc) B->C G 7. Calculate Concentration & Apply Dilution Factor C->G D 4. Prepare Saturated Solution (Equilibrate & Filter) E 5. Dilute Sample to Linear Range D->E F 6. Measure Absorbance of Diluted Sample E->F F->G

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While direct, published data on the solubility of this compound in acetone is currently elusive, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for gravimetric or UV-Vis spectroscopic analysis, researchers can generate accurate and reliable data. The structured approach to data presentation and the visual workflows are intended to ensure consistency and clarity in reporting, contributing valuable physical property data to the scientific community.

References

An In-depth Technical Guide to the Physical Properties of Bis(4-chlorophenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for research and scientific purposes. It is crucial to consult original research articles and safety data sheets (SDS) before handling this chemical. The boiling point and density values presented are predicted or estimated and have not been experimentally verified in the cited sources.

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(4-chlorophenyl) sulfoxide (CAS No. 3085-42-5). The nomenclature "4-Chlorophenyl sulfoxide" can be ambiguous; this document specifically addresses the bis-substituted compound, also known as 1-chloro-4-[(4-chlorophenyl)sulfinyl]benzene.[1] Bis(4-chlorophenyl) sulfoxide is a chlorinated thioester and serves as an intermediate in the synthesis of various organic compounds, including sulfoximine carbamates.[1] This guide summarizes its key physical properties, details experimental protocols for their determination, and outlines a common synthetic route and characterization workflow.

Physical and Chemical Properties

The fundamental physical and chemical properties of Bis(4-chlorophenyl) sulfoxide are summarized in the table below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₂H₈Cl₂OS[1][2]
Molecular Weight 271.16 g/mol [1][2]
Appearance White to light yellow powder or crystal[2][3]
Melting Point 141-144 °C[2][4]
Boiling Point (Predicted) 406.2 ± 30.0 °C[2][4]
Density (Estimated) 1.3778 g/cm³[2][4]
CAS Number 3085-42-5[1][2][3]

Experimental Protocols

This section details the methodologies for the synthesis of Bis(4-chlorophenyl) sulfoxide and the determination of its key physical properties.

A general method for the synthesis of aryl sulfoxides involves the reaction of an aryl compound with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[5]

Procedure:

  • In a fume hood, a mixture of chlorobenzene (PhCl) and aluminum chloride (AlCl₃) is prepared.

  • Thionyl chloride (SOCl₂) is added dropwise to the mixture with constant stirring at 25 °C. The molar ratio of chlorobenzene to thionyl chloride to aluminum chloride is typically 2:1:1.[5]

  • The reaction proceeds rapidly, as indicated by the evolution of gas (bubbling).[5]

  • The reaction is considered complete when the bubbling ceases.[5]

  • An aqueous work-up is then performed to quench the reaction and separate the product.

  • The final product, Bis(4-chlorophenyl) sulfoxide, is then purified, for example, by recrystallization, and characterized.

The melting point is a crucial indicator of purity.

  • A small amount of the dry, powdered sample of Bis(4-chlorophenyl) sulfoxide is packed into a capillary tube to a height of about 2-3 mm.[6][7]

  • The capillary tube is placed in a melting point apparatus.[6][8]

  • The sample is heated rapidly to a temperature about 15 °C below the expected melting point.[6][7]

  • The heating rate is then reduced to 1-2 °C per minute.[7]

  • The temperature at which the first drop of liquid is observed is recorded as the start of the melting range.[6]

  • The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[6]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9]

  • An excess amount of solid Bis(4-chlorophenyl) sulfoxide is added to a flask containing a known volume of the solvent (e.g., water, ethanol).[9]

  • The flask is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) to ensure sufficient contact between the solid and the solvent.[10]

  • Agitation continues until equilibrium is reached, which can take 24-72 hours.[10]

  • After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.[10]

  • The concentration of Bis(4-chlorophenyl) sulfoxide in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

  • A sample of 5-25 mg of Bis(4-chlorophenyl) sulfoxide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[11]

  • The tube is placed in the NMR spectrometer.

  • The spectrum is acquired according to the instrument's standard operating procedures.

  • The resulting spectrum is processed to obtain chemical shifts (δ) and integration values for each proton signal.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For a solid sample, the thin-film or KBr pellet method can be used.[12][13]

  • Thin-Film Method: A small amount of Bis(4-chlorophenyl) sulfoxide is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[12]

  • KBr Pellet Method: A small amount of the sample (about 1% by weight) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[14][15]

  • The plate or pellet is placed in the sample holder of the FT-IR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • A small, volatile sample of Bis(4-chlorophenyl) sulfoxide is introduced into the ion source of the mass spectrometer.[16]

  • The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16][17]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[17]

  • A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of Bis(4-chlorophenyl) sulfoxide.

Synthesis_Workflow Synthesis of Bis(4-chlorophenyl) sulfoxide cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Chlorobenzene Chlorobenzene (PhCl) Mixing Mix PhCl and AlCl₃ Chlorobenzene->Mixing ThionylChloride Thionyl Chloride (SOCl₂) Addition Dropwise addition of SOCl₂ at 25°C ThionylChloride->Addition AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Mixing Mixing->Addition Reaction Stir until gas evolution ceases Addition->Reaction Quenching Aqueous Work-up Reaction->Quenching Purification Recrystallization Quenching->Purification Product Bis(4-chlorophenyl) sulfoxide Purification->Product

Caption: Workflow for the synthesis of Bis(4-chlorophenyl) sulfoxide.

Characterization_Workflow Characterization of Bis(4-chlorophenyl) sulfoxide cluster_phys_prop Physical Property Determination cluster_spectroscopy Spectroscopic Analysis Product Synthesized Product (Bis(4-chlorophenyl) sulfoxide) MeltingPoint Melting Point (Capillary Method) Product->MeltingPoint Solubility Solubility (Shake-Flask Method) Product->Solubility NMR ¹H NMR Spectroscopy Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry (EI) Product->MS Data_Analysis Data Analysis & Structure Elucidation MeltingPoint->Data_Analysis Purity Assessment Solubility->Data_Analysis Solvent System Selection NMR->Data_Analysis Structural Confirmation IR->Data_Analysis Functional Group ID MS->Data_Analysis Molecular Weight & Fragmentation

Caption: Workflow for the physical and spectroscopic characterization.

Signaling Pathways

Information regarding the involvement of Bis(4-chlorophenyl) sulfoxide in specific biological signaling pathways was not available in the public domain at the time of this review. Further research is required to elucidate its biological activities and mechanisms of action.

References

An In-depth Technical Guide on the Toxicology of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicology data for 4-Chlorophenyl sulfoxide. The information is compiled from a variety of sources, including peer-reviewed literature and safety data sheets, to support research, development, and safety assessment activities.

Executive Summary

This compound is a chemical intermediate that has undergone a range of toxicological evaluations. The available data indicates that it possesses acute oral toxicity and is an irritant to the skin and eyes. No evidence of mutagenicity was observed in the Ames bacterial mutagenesis assay. Pathological changes, including hepatic megalocytosis and necrosis, have been noted in both mice and rats following administration. This document summarizes the key toxicological endpoints and provides details of the experimental methodologies where available.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 4-Chlorophenyl methyl sulfoxide[1]
Synonyms p-Chlorophenyl methyl sulfoxide, 1-Chloro-4-(methylsulfinyl)benzene[1]
CAS Number 934-73-6[1][2]
Molecular Formula C7H7ClOS[2][3]
Molecular Weight 174.65 g/mol [1][2][3]
Physical State Crystalline Powder Solid[4]
Melting Point 47 - 48 °C[2]
Boiling Point 142 - 144 °C[2]

Toxicological Data

A comprehensive toxicological evaluation of p-chlorophenyl methyl sulfoxide has been conducted, encompassing acute toxicity, irritation, sensitization, and genotoxicity studies.[5]

Acute Toxicity

The acute lethal dose (LD50) of this compound has been determined in both mice and rats via the oral route. Dermal toxicity was also assessed in rats.[5][6]

Table 1: Acute Toxicity of this compound

SpeciesRouteSexLD50 (mg/kg)Reference
RatOralMale611[6]
RatOralFemale463[6]
MouseOralMale328[6]
MouseOralFemale440[6]
RatDermal->5630[5][6]
Irritation and Sensitization

The potential for this compound to cause skin and eye irritation was evaluated in rabbits. Skin sensitization potential was assessed in guinea pigs.

Table 2: Irritation and Sensitization Data for this compound

TestSpeciesResultReference
Skin IrritationRabbitMild irritation[5][6]
Eye IrritationRabbitPositive responses in cornea, iris, and conjunctiva; corneal opacity persisted for 21 days[5][6]
Skin SensitizationGuinea PigNot a sensitizer[5][6]
Genotoxicity

The mutagenic potential of this compound was evaluated using the Ames bacterial mutagenesis assay.

Table 3: Genotoxicity Data for this compound

AssaySystemResultReference
Ames TestSalmonella typhimuriumNon-mutagenic[5][6]
Repeated Dose Toxicity

Although specific quantitative data from repeated dose studies are not detailed in the available literature, pathologic changes were observed in 28-day and 91-day feeding studies in rats and mice.[5] These changes included hepatic megalocytosis with syncytial cell formation and hepatic necrosis.[5]

Metabolism and Pharmacokinetics

Studies in cattle and sheep have shown that 4-chlorophenyl methyl sulfide is rapidly oxidized to this compound.[7] This sulfoxide metabolite is relatively resistant to further metabolism and is excreted slowly, primarily through the kidneys.[7] In vitro studies using purified pig liver flavin-containing monooxygenase (FMO) have demonstrated that this enzyme catalyzes the sulphoxidation of 4-chlorophenyl methyl sulphide to its corresponding sulfoxide.[8]

Experimental Protocols

The following are generalized descriptions of the experimental protocols based on the available information.

Acute Oral LD50

The acute oral toxicity was determined in both mice and rats.[5][6] While specific details of the protocol are not available, standard acute oral toxicity testing guidelines, such as those from the OECD, would typically involve the administration of a single dose of the substance to fasted animals. The animals are then observed for a period, typically 14 days, for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.

Dermal Toxicity

Acute dermal toxicity was assessed in rats.[5][6] This type of study generally involves the application of the test substance to a shaved area of the skin. The animals are observed for signs of toxicity and mortality over a set period.

Skin and Eye Irritation

Skin and eye irritation studies were conducted in rabbits.[5][6] For skin irritation, the substance is typically applied to a small area of shaved skin and observed for signs of erythema and edema. For eye irritation, a small amount of the substance is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are then examined for redness, swelling, and discharge.

Ames Bacterial Mutagenesis Assay

The Ames test was used to assess the mutagenic potential of this compound.[5][6] This assay uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation occurs. The test substance is incubated with the bacteria, and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

Experimental Workflow for Toxicological Evaluation

G cluster_0 Toxicological Evaluation of this compound cluster_1 Acute Toxicity cluster_2 Irritation & Sensitization cluster_3 Genotoxicity cluster_4 Repeated Dose A Test Substance: This compound B Acute Toxicity Studies A->B C Irritation & Sensitization A->C D Genotoxicity A->D E Repeated Dose Studies A->E B1 Oral LD50 (Rats & Mice) B->B1 B2 Dermal Toxicity (Rats) B->B2 C1 Skin Irritation (Rabbits) C->C1 C2 Eye Irritation (Rabbits) C->C2 C3 Skin Sensitization (Guinea Pigs) C->C3 D1 Ames Test D->D1 E1 28-Day & 91-Day Feeding Studies (Rats & Mice) E->E1 G cluster_0 Metabolism A 4-Chlorophenyl Methyl Sulfide B 4-Chlorophenyl Sulfoxide A->B Oxidation (FMO) C Further Metabolism (Resistant) B->C

References

Enantioselective Synthesis of Chiral 4-Chlorophenyl Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral sulfoxides are a pivotal class of organosulfur compounds, serving as essential chiral auxiliaries and synthons in asymmetric synthesis.[1][2] Their stereogenic sulfur center makes them valuable components in the development of pharmaceuticals and fine chemicals.[2][3] Among these, 4-chlorophenyl sulfoxide is a key structural motif and intermediate. The enantioselective synthesis of this compound is of paramount importance, as often only one enantiomer exhibits the desired biological activity or stereochemical control.[2] This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of chiral this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on metal-catalyzed asymmetric oxidation and biocatalytic approaches, presenting detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The most prevalent and effective methods for the enantioselective synthesis of chiral sulfoxides from their corresponding prochiral sulfides are asymmetric oxidation and kinetic resolution.[4][5]

  • Asymmetric Oxidation of Prochiral Sulfides: This is the most direct and atom-economical approach.[4] It involves the use of a chiral catalyst or reagent to selectively oxidize one of the lone pairs of electrons on the sulfur atom of 4-chlorophenyl sulfide.

  • Kinetic Resolution of Racemic Sulfoxides: This method involves the selective transformation of one enantiomer of a racemic sulfoxide mixture, allowing for the isolation of the unreacted, enantiomerically enriched sulfoxide.[2][6]

Metal-Catalyzed Asymmetric Oxidation

Transition metal complexes, particularly those of titanium, vanadium, and iron, in conjunction with chiral ligands, are powerful catalysts for the asymmetric oxidation of sulfides.[5][7] Hydrogen peroxide or organic hydroperoxides typically serve as the terminal oxidants.[1][8]

Titanium-Catalyzed Sulfoxidation (Kagan-Modena Oxidation)

The Kagan-Modena oxidation, a modification of the Sharpless epoxidation conditions, is a well-established method for asymmetric sulfoxidation.[1][9] The catalytic system typically comprises a titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant in the presence of water.[9]

Experimental Protocol: Modified Kagan-Modena Oxidation

This protocol is adapted from the general procedure for asymmetric oxidation of aryl alkyl sulfides.[9]

1. Catalyst Preparation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add dichloromethane (CH₂Cl₂).
  • To the stirred solvent, add titanium(IV) isopropoxide (Ti(OiPr)₄).
  • Cool the solution to -20 °C.
  • Add (R,R)-diethyl tartrate ((R,R)-DET) dropwise.
  • Stir the mixture for 10 minutes at -20 °C.
  • Add a stoichiometric amount of water and stir for another 30 minutes at -20 °C to form the chiral titanium complex.

2. Asymmetric Oxidation:

  • To the pre-formed catalyst solution, add 4-chlorophenyl methyl sulfide.
  • Slowly add cumene hydroperoxide (CHP) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C to minimize over-oxidation and uncatalyzed oxidation.[1]
  • Allow the reaction to stir at -20 °C for the specified time, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction by adding water.
  • Allow the mixture to warm to room temperature and stir for 1 hour.
  • Filter the mixture through a pad of celite to remove titanium dioxide.
  • Wash the celite pad with dichloromethane.
  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium sulfite, followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 4-chlorophenyl methyl sulfoxide.

Vanadium-Catalyzed Sulfoxidation

Chiral vanadium complexes with salen- or salan-type ligands have emerged as highly effective catalysts for the asymmetric oxidation of sulfides, often utilizing aqueous hydrogen peroxide as a green oxidant.[10][11] These systems can achieve high enantioselectivities and yields under mild conditions.[11]

Experimental Protocol: Vanadium-Salan Catalyzed Oxidation

This protocol is based on the general procedure developed by Sun, Zhu, et al. for various sulfides.[11]

1. Catalyst Formation (in situ):

  • To a solution of the chiral salan ligand in a suitable solvent such as chloroform (CHCl₃), add vanadyl acetylacetonate (VO(acac)₂).
  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

2. Oxidation Reaction:

  • Add 4-chlorophenyl methyl sulfide to the catalyst solution.
  • Add aqueous hydrogen peroxide (30% w/w) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
  • Stir the reaction until the starting sulfide is consumed, as monitored by TLC.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
  • Separate the organic layer, and extract the aqueous layer with chloroform.
  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
  • Filter and concentrate the solvent under reduced pressure.
  • Purify the resulting crude sulfoxide by flash chromatography on silica gel.

Iron-Catalyzed Sulfoxidation

Iron-based catalysts are attractive due to their low cost and low toxicity. Chiral iron-salan complexes have been shown to effectively catalyze the asymmetric oxidation of sulfides with hydrogen peroxide, even in water.[8]

Experimental Protocol: Iron-Salan Catalyzed Oxidation of p-chlorophenyl methyl sulfide

This protocol is based on the work of Egami and Katsuki.[8]

1. Catalyst Preparation:

  • A chiral Fe(salan) complex is used as the catalyst.

2. Asymmetric Oxidation:

  • In a reaction vessel, dissolve the Fe(salan) catalyst in water.
  • Add p-chlorophenyl methyl sulfide to the aqueous solution.
  • Add aqueous hydrogen peroxide (30% w/w) and stir the reaction at the designated temperature.

3. Work-up and Purification:

  • After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent in vacuo.
  • Purify the product by column chromatography.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to chemical methods, operating under mild conditions with high efficiency.[2] Enzymes such as monooxygenases can directly oxidize sulfides to sulfoxides with high enantioselectivity.[6][12]

Experimental Protocol: Enzymatic Oxidation using Monooxygenase

This is a general procedure that would require specific adaptation based on the chosen enzyme (e.g., Cyclohexanone Monooxygenase - CHMO).[12]

1. Reaction Setup:

  • In a buffered aqueous solution (e.g., phosphate buffer at a specific pH), add the monooxygenase enzyme.
  • Add any necessary cofactors (e.g., NADPH for CHMO). A cofactor regeneration system is often employed for large-scale processes.
  • Add 4-chlorophenyl methyl sulfide, often dissolved in a water-miscible co-solvent to aid solubility.

2. Biotransformation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

3. Product Isolation:

  • Once the desired conversion is reached, terminate the reaction (e.g., by adding a water-immiscible organic solvent).
  • Extract the product into the organic solvent (e.g., ethyl acetate).
  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the chiral sulfoxide by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of chloro-substituted aryl sulfoxides from the literature, providing a basis for method comparison.

Catalyst/Enzyme SystemSubstrateOxidantYield (%)ee (%)Reference
Fe(salan) complexp-chlorophenyl methyl sulfideH₂O₂6092[5][12]
Ti(OiPr)₄ / (R,R)-DET / H₂Op-chlorophenyl methyl sulfideCHP->95[12]
Vanadium-Salan ComplexAryl alkyl sulfidesH₂O₂HighHigh[10][11]
Cyclohexanone Monooxygenase (CHMO)ThioethersO₂/NADPH-Excellent[12]

Note: Specific yield and ee% for this compound can vary based on precise reaction conditions. The data presented for Ti and V systems are generalized from their high performance with similar substrates.

Visualization of Workflows

Asymmetric Sulfoxidation Workflow

Asymmetric_Sulfoxidation Workflow for Metal-Catalyzed Asymmetric Sulfoxidation cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Oxidation cluster_workup Work-up & Purification Metal_Precursor Metal Precursor (e.g., Ti(OiPr)₄, VO(acac)₂) Catalyst_Complex Active Chiral Catalyst Metal_Precursor->Catalyst_Complex Chiral_Ligand Chiral Ligand (e.g., DET, Salan) Chiral_Ligand->Catalyst_Complex Solvent_Catalyst Anhydrous Solvent Solvent_Catalyst->Catalyst_Complex Reaction_Vessel Reaction at Controlled Temp (e.g., -20 °C to RT) Catalyst_Complex->Reaction_Vessel catalysis Sulfide 4-Chlorophenyl Sulfide Sulfide->Reaction_Vessel Oxidant Oxidant (e.g., H₂O₂, CHP) Oxidant->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Enantiopure This compound Chromatography->Final_Product

Caption: General workflow for metal-catalyzed enantioselective sulfoxidation.

Biocatalytic Kinetic Resolution Workflow

Biocatalytic_Kinetic_Resolution Workflow for Biocatalytic Kinetic Resolution of Sulfoxides cluster_bioreaction Enzymatic Reduction cluster_separation Separation & Isolation Racemic_Sulfoxide Racemic this compound ((R)- and (S)-enantiomers) Bioreactor Bioreaction in Buffer (Controlled Temp & pH) Racemic_Sulfoxide->Bioreactor Enzyme Sulfoxide Reductase (e.g., MsrA) Enzyme->Bioreactor catalysis Cofactor Reducing Agent (e.g., DTT) Cofactor->Bioreactor Extraction Solvent Extraction Bioreactor->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Sulfide_Product 4-Chlorophenyl Sulfide Chromatography->Sulfide_Product Reduced Enantiomer Enriched_Sulfoxide Enantioenriched This compound Chromatography->Enriched_Sulfoxide Unreacted Enantiomer

Caption: General workflow for biocatalytic kinetic resolution of a racemic sulfoxide.

Conclusion

The enantioselective synthesis of chiral this compound can be achieved through several robust methodologies. Metal-catalyzed asymmetric oxidation using titanium, vanadium, or iron complexes offers a versatile and scalable approach, with the choice of catalyst and oxidant influencing efficiency and enantioselectivity. Biocatalytic methods provide a highly selective and environmentally benign alternative, capable of producing sulfoxides with excellent optical purity. The selection of a specific synthetic route will depend on factors such as scale, desired enantiopurity, cost, and available resources. The detailed protocols and comparative data in this guide serve as a foundational resource for researchers to develop and optimize the synthesis of this important chiral building block.

References

"4-chlorophenyl methyl sulfoxide properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorophenyl Methyl Sulfoxide

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential biological pathways of 4-chlorophenyl methyl sulfoxide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Data Presentation

The following tables summarize the key physical, chemical, spectral, and toxicological properties of 4-chlorophenyl methyl sulfoxide.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Registry Number 934-73-6[1][2][3]
Molecular Formula C₇H₇ClOS[1][2][4]
Molecular Weight 174.65 g/mol [1][3][4]
IUPAC Name 1-chloro-4-(methylsulfinyl)benzene[3]
Synonyms p-Chlorophenyl methyl sulfoxide, Methyl 4-chlorophenyl sulfoxide[2][3][5]
Appearance White solid[5]
Melting Point 45-48 °C (113-118 °F)[1][2]
Boiling Point 142-144 °C at 6 Torr; 135-136 °C at 5 Torr[1][2][5]
Flash Point 136 °C (277 °F) (closed cup)[1]
Density 1.36 g/cm³[5]
Topological Polar Surface Area 36.3 Ų[3][4][5]
XLogP3 1.7[4][5]
InChIKey UBDUBBTYCRJUHW-UHFFFAOYSA-N[2][3]
Canonical SMILES CS(=O)C1=CC=C(C=C1)Cl[3]
Table 2: Spectral Data Summary
TechniqueKey Data PointsSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.58 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 2.71 (s, 3H)[6]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 144.43, 133.18, 128.19, 117.60, 117.01, 44.21[6]
Mass Spectrometry (GC-MS) m/z Top Peak: 159; Total Peaks: 128[3]
Infrared (IR) Spectroscopy The S=O stretching mode is typically the most intense for sulfoxides.[7]
Table 3: Toxicological Profile
EndpointResultSpeciesSource(s)
GHS Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1)N/A[1][3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.N/A[3]
Acute Oral LD₅₀ 400–620 mg/kgRat[8]
Acute Oral LD₅₀ 330–880 mg/kgMouse[8]
Acute Dermal Toxicity Did not induce death (sulfide parent compound did). Induced CNS depression for up to 7 days.Rabbit[8]
Skin Irritation Mild irritationRabbit[8][9]
Eye Irritation Produced positive responses in cornea, iris, and conjunctiva; corneal opacity persisted for 21 days.Rabbit[8][9]
Skin Sensitization No unequivocal skin sensitization demonstrated.Guinea Pig[9]
Bacterial Mutagenicity (Ames) Not mutagenic in five Salmonella strains (with or without S9 activation).Salmonella[8][9]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and toxicological evaluation of 4-chlorophenyl methyl sulfoxide are provided below.

Synthesis of this compound

This protocol is based on a general procedure for the synthesis of aryl sulfoxides.

Objective: To synthesize this compound from 4-chlorothioanisole.

Materials:

  • 4-chlorothioanisole (p-chlorophenyl methyl sulfide)

  • Oxidizing agent (e.g., dimethyldioxirane)

  • Solvent (e.g., acetone)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

  • Fume hood

Procedure:

  • The reaction is conducted in a fume hood at a controlled temperature, for example, 25 °C.[10]

  • Dissolve the starting material, 4-chlorothioanisole, in a suitable solvent such as acetone.

  • Slowly add the oxidizing agent (e.g., dimethyldioxirane in acetone) to the stirred solution. The oxidation of sulfides to sulfoxides is often rapid.[11]

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material and formation of the product.

  • Upon completion, the reaction is typically quenched by adding water to precipitate the organic product.[12]

  • The crude product is collected by filtration.

  • Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-chlorophenyl methyl sulfoxide.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[13]

Spectroscopic Characterization

Objective: To confirm the chemical structure and purity of the synthesized 4-chlorophenyl methyl sulfoxide.

¹H and ¹³C NMR Spectroscopy: [6][13]

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer, such as a 300 or 400 MHz instrument.[13]

  • Reference the chemical shifts (δ) to the residual solvent peak (e.g., CDCl₃ at 7.24 ppm for ¹H and 77.0 ppm for ¹³C).[13]

  • Analyze the spectra for characteristic peaks, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (GC-MS): [3]

  • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Inject the sample into the GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum.

  • Analyze the fragmentation pattern and the molecular ion peak to confirm the molecular weight and structure of the compound.

Toxicological Evaluation Protocols

The following outlines the general procedures used in the toxicological assessment of 4-chlorophenyl methyl sulfoxide.[8][9]

Acute Oral Toxicity (LD₅₀):

  • Fasted rats or mice are administered the test substance via oral gavage at various dose levels.

  • Animals are observed for signs of toxicity and mortality over a 14-day period.

  • The LD₅₀, the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods.

Skin and Eye Irritation (Draize Test):

  • Skin: A small amount of the substance is applied to a shaved patch of skin on albino rabbits and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Eye: A small amount of the substance is instilled into one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for irritation to the cornea, iris, and conjunctiva at various time points. For 4-chlorophenyl methyl sulfoxide, severe and persistent corneal opacity was noted.[9]

Bacterial Reverse Mutation Assay (Ames Test):

  • Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from induced rat liver).

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential. 4-chlorophenyl methyl sulfoxide was found to be non-mutagenic in this assay.[9]

Visualizations

The following diagrams illustrate key workflows and potential metabolic pathways related to 4-chlorophenyl methyl sulfoxide.

Synthesis_Workflow Start Start: 4-Chlorothioanisole Reaction Oxidation Reaction - Oxidizing Agent (e.g., DMD) - Solvent (Acetone) - 25°C Start->Reaction Step 1 Quench Reaction Quench & Precipitation - Add Water Reaction->Quench Step 2 Filter Filtration Quench->Filter Step 3 Purify Purification (Recrystallization) Filter->Purify Step 4 (Crude Product) Product Final Product: 4-Chlorophenyl Methyl Sulfoxide Purify->Product Step 5

Diagram 1: General workflow for the synthesis of 4-chlorophenyl methyl sulfoxide.

Toxicological_Assessment_Workflow Compound Test Compound: 4-Chlorophenyl Methyl Sulfoxide Acute Acute Toxicity Studies Compound->Acute Irritation Irritation & Sensitization Compound->Irritation Mutagenicity Genotoxicity / Mutagenicity Compound->Mutagenicity Oral Oral LD50 (Rat, Mouse) Acute->Oral Dermal Dermal Toxicity (Rabbit) Acute->Dermal Skin_Irr Skin Irritation (Rabbit) Irritation->Skin_Irr Eye_Irr Eye Irritation (Rabbit) Irritation->Eye_Irr Skin_Sens Skin Sensitization (Guinea Pig) Irritation->Skin_Sens Ames Ames Test (Salmonella) Mutagenicity->Ames

Diagram 2: Workflow for the toxicological assessment of the compound.

Metabolic_Pathway cluster_cyp CYP450-Mediated Oxidation Sulfide p-Chlorophenyl Methyl Sulfide Sulfoxide 4-Chlorophenyl Methyl Sulfoxide Sulfide->Sulfoxide Oxidation Sulfone p-Chlorophenyl Methyl Sulfone Sulfoxide->Sulfone Oxidation Reactive Reactive Intermediate (e.g., Sulfenic Acid) Sulfoxide->Reactive Bioactivation Adduct Stable Adduct Reactive->Adduct Trapping Trapping Agent (e.g., NEM, Dimedone) Trapping->Adduct Traps

Diagram 3: Potential metabolic pathway and bioactivation of 4-chlorophenyl methyl sulfoxide.

References

Methodological & Application

Application Notes and Protocols: 4-Chlorophenyl Sulfoxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides have emerged as powerful and versatile tools in the field of asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. Among these, 4-Chlorophenyl sulfoxide stands out as a valuable chiral auxiliary and building block. Its unique electronic and steric properties, conferred by the chlorine atom on the phenyl ring, influence the stereochemical outcome of various transformations. These application notes provide a comprehensive overview of the use of this compound in asymmetric synthesis, complete with detailed experimental protocols and quantitative data to guide researchers in its effective implementation. The sulfinyl group's ability to direct stereochemistry, coupled with its facile removal, makes this compound an attractive choice for the synthesis of enantiomerically enriched compounds, which are crucial in drug discovery and development.

Synthesis of Chiral 4-Chlorophenyl Sulfoxides

The enantioselective oxidation of prochiral sulfides is a direct and efficient method for preparing chiral sulfoxides. One notable method involves the use of a chiral iron complex as a catalyst.

Asymmetric Oxidation of Methyl 4-Chlorophenyl Sulfide

This protocol describes the asymmetric oxidation of methyl 4-chlorophenyl sulfide to the corresponding chiral sulfoxide, a key building block for more complex chiral structures.

Quantitative Data:

Catalyst SystemOxidantAdditiveYield (%)Enantiomeric Excess (ee%)
Fe(acac)₃ / Schiff base35% aq. H₂O₂p-methoxybenzoic acid6092

Experimental Protocol:

Materials:

  • Methyl 4-chlorophenyl sulfide

  • Fe(acac)₃

  • Chiral Schiff base ligand

  • 35% aqueous hydrogen peroxide

  • p-methoxybenzoic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chlorophenyl sulfide (1.0 mmol), Fe(acac)₃ (0.02 mmol), and the chiral Schiff base ligand (0.022 mmol) in dichloromethane (5 mL).

  • Add p-methoxybenzoic acid (0.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 35% aqueous hydrogen peroxide (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 4-chlorophenyl methyl sulfoxide.

Logical Relationship of the Asymmetric Oxidation Process

G cluster_reactants Reactants cluster_catalyst Catalytic System Sulfide Methyl 4-Chlorophenyl Sulfide Reaction Asymmetric Oxidation Sulfide->Reaction Oxidant H₂O₂ Oxidant->Reaction Fe_Catalyst Fe(acac)₃ Fe_Catalyst->Reaction Ligand Chiral Schiff Base Ligand->Reaction Additive p-Methoxybenzoic Acid Additive->Reaction Product Chiral 4-Chlorophenyl Methyl Sulfoxide Reaction->Product

Caption: Catalytic cycle for the asymmetric oxidation of a sulfide.

Application in the Synthesis of Chiral Heterocycles

Chiral 4-Chlorophenyl sulfoxides can be incorporated into various molecular scaffolds to direct the stereoselective formation of new stereocenters. An example is the synthesis of chiral quinolone derivatives.

Synthesis of (R)-3-((4-Chlorophenyl)sulfinyl)-2-quinolone

This protocol details the synthesis of a chiral quinolone derivative where the stereochemistry is controlled by the 4-chlorophenylsulfinyl group.

Quantitative Data:

Starting MaterialProductYield (%)
3-((4-Chlorophenyl)thio)-2-quinolone(R)-3-((4-Chlorophenyl)sulfinyl)-2-quinolone66

Experimental Protocol:

Materials:

  • 3-((4-Chlorophenyl)thio)-2-quinolone

  • Chiral oxidizing agent (e.g., a chiral oxaziridine or a metal-based catalytic system as described above)

  • Appropriate solvent (e.g., dichloromethane, chloroform)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-((4-chlorophenyl)thio)-2-quinolone (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add the chiral oxidizing agent (1.1 mmol) to the solution at the recommended temperature (e.g., 0 °C or room temperature, depending on the oxidant).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction according to the specific requirements of the oxidizing agent used.

  • Perform an aqueous work-up, typically involving washing with a reducing agent solution (e.g., Na₂S₂O₃) if a peroxide-based oxidant was used, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the enantiomerically pure (R)-3-((4-chlorophenyl)sulfinyl)-2-quinolone.[1]

Experimental Workflow for Chiral Quinolone Synthesis

G Start Start: 3-((4-Chlorophenyl)thio)- 2-quinolone Oxidation Asymmetric Oxidation (Chiral Oxidizing Agent) Start->Oxidation Step 1 Workup Aqueous Work-up & Extraction Oxidation->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product Product: (R)-3-((4-Chlorophenyl)sulfinyl)- 2-quinolone Purification->Product Step 4

References

Application Notes and Protocols: Reaction of 4-Chlorophenyl Sulfoxide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the reaction of 4-chlorophenyl sulfoxide with Grignard reagents. This protocol leverages a one-pot, three-component synthesis strategy to produce unsymmetrical sulfides. The reaction proceeds through the initial formation of a sulfenate anion by the reaction of this compound with a first Grignard reagent. The intermediate sulfenate anion is then trapped with an electrophile, such as trimethylsilyl chloride (TMSCl), to form a sulfenate ester. Subsequent reaction with a second Grignard reagent affords the final unsymmetrical sulfide product. This methodology provides a versatile route to a variety of sulfide compounds, which are important structural motifs in many bioactive molecules and synthetic intermediates.

Introduction

The reaction of sulfoxides with organometallic reagents such as Grignard reagents offers a powerful tool for the formation of new carbon-sulfur bonds. Specifically, the reaction of an aryl sulfoxide with a Grignard reagent can lead to the formation of a sulfenate anion. This reactive intermediate can be trapped with various electrophiles to generate a range of sulfur-containing compounds. This application note describes a protocol for the synthesis of unsymmetrical sulfides starting from this compound, based on a one-pot, three-component approach.

Data Presentation

The following table summarizes the types of Grignard reagents that have been shown to be effective in reactions with sulfoxides to form sulfenate anions, which can then be further functionalized. While the specific yields for the reaction with this compound are not provided in the cited literature, the table indicates the broad applicability of this methodology.

Grignard Reagent TypeRepresentative ExamplesExpected Product Type with this compound
ArylPhenylmagnesium bromide, 4-Methylphenylmagnesium bromideDiaryl sulfides
Heteroaryl2-Thienylmagnesium bromide, 3-Pyridylmagnesium chlorideAryl heteroaryl sulfides
AlkenylVinylmagnesium bromide, Isopropenylmagnesium bromideAryl alkenyl sulfides
AlkynylEthynylmagnesium bromide, Phenylethynylmagnesium bromideAryl alkynyl sulfides
AlkylMethylmagnesium bromide, Ethylmagnesium bromide, Isopropylmagnesium chlorideAryl alkyl sulfides

Experimental Protocols

One-Pot Synthesis of Unsymmetrical Sulfides from this compound

This protocol is adapted from the general procedure for the one-pot, three-component synthesis of sulfides.[1]

Materials:

  • This compound

  • Grignard Reagent 1 (e.g., Phenylmagnesium bromide in THF)

  • Trimethylsilyl chloride (TMSCl)

  • Grignard Reagent 2 (e.g., Ethylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnels

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 equiv) in anhydrous THF to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar.

  • Formation of the Sulfenate Anion: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solution, add the first Grignard reagent (1.1 equiv) dropwise via a syringe. Stir the reaction mixture at this temperature for 30 minutes.

  • O-Silylation: To the resulting sulfenate anion solution, add trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Sulfide Formation: Cool the reaction mixture to 0 °C in an ice-water bath. Add the second Grignard reagent (1.5 equiv) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical sulfide.

Visualizations

ReactionWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation 4_Chlorophenyl_Sulfoxide This compound Sulfenate_Anion Sulfenate Anion [4-Cl-Ph-S-O]⁻ MgX⁺ 4_Chlorophenyl_Sulfoxide->Sulfenate_Anion Reaction Grignard_Reagent_1 Grignard Reagent 1 (R¹MgX) Grignard_Reagent_1->Sulfenate_Anion Sulfenate_Ester Sulfenate Ester 4-Cl-Ph-S-O-TMS Sulfenate_Anion->Sulfenate_Ester Trapping TMSCl TMSCl TMSCl->Sulfenate_Ester Unsymmetrical_Sulfide Unsymmetrical Sulfide 4-Cl-Ph-S-R² Sulfenate_Ester->Unsymmetrical_Sulfide Substitution Grignard_Reagent_2 Grignard Reagent 2 (R²MgX) Grignard_Reagent_2->Unsymmetrical_Sulfide

Caption: Workflow for the one-pot synthesis of unsymmetrical sulfides.

SignalingPathways Start This compound + R¹MgX Step1 Formation of Sulfenate Anion Start->Step1 Step2 Addition of TMSCl Step1->Step2 Step3 Formation of Sulfenate Ester Step2->Step3 Step4 Addition of R²MgX Step3->Step4 Step5 Formation of Unsymmetrical Sulfide Step4->Step5

Caption: Logical steps in the three-component sulfide synthesis.

References

Application Notes and Protocols: 4-Chlorophenyl Sulfoxide in Pummerer Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pummerer rearrangement is a powerful transformation in organic synthesis that converts sulfoxides bearing at least one α-hydrogen into α-acyloxythioethers. This reaction, typically mediated by an activating agent such as acetic anhydride, proceeds through a thionium ion intermediate, which is then trapped by a nucleophile. The use of 4-chlorophenyl sulfoxide derivatives in this rearrangement offers a valuable tool for the introduction of functional groups at the α-position to a sulfur atom, a common structural motif in medicinally relevant compounds. The electron-withdrawing nature of the 4-chlorophenyl group can influence the reactivity of the sulfoxide and the stability of the intermediates, making it a subject of interest for stereoselective transformations.

These application notes provide an overview of the Pummerer rearrangement using this compound derivatives, with a focus on the stereoselective reaction of 4-(p-chlorophenyl)thiane 1-oxides. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this reaction in a research and development setting.

Data Presentation

The Pummerer rearrangement of 4-(p-chlorophenyl)thiane 1-oxides with acetic anhydride exhibits notable stereoselectivity, yielding diastereomeric α-acetoxy sulfides. The product distribution is influenced by the reaction conditions, particularly the presence of an acid scavenger.

SubstrateActivatorAdditiveProduct(s)Diastereomeric Ratio (axial:equatorial)Yield (%)Reference
cis-4-(p-Chlorophenyl)thiane 1-oxideAcetic AnhydrideNone2-Acetoxy-4-(p-chlorophenyl)thiane75:2585[1][2]
trans-4-(p-Chlorophenyl)thiane 1-oxideAcetic AnhydrideNone2-Acetoxy-4-(p-chlorophenyl)thiane80:2090[1][2]
cis-4-(p-Chlorophenyl)thiane 1-oxideAcetic AnhydrideDicyclohexylcarbodiimide (DCC)2-Acetoxy-4-(p-chlorophenyl)thianeKinetically controlled (predominantly equatorial)Not specified[1]
trans-4-(p-Chlorophenyl)thiane 1-oxideAcetic AnhydrideDicyclohexylcarbodiimide (DCC)2-Acetoxy-4-(p-chlorophenyl)thianeKinetically controlled (predominantly equatorial)Not specified[1]

Kinetic Isotope Effect:

A notable kinetic isotope effect has been observed in the reaction of α-deuterated 4-(p-chlorophenyl)thiane 1-oxides, suggesting that the E2 elimination of acetic acid from the acetoxysulfonium intermediate is the rate-determining step.[1][2]

Substrate IsomerKinetic Isotope Effect (kH/kD)
cis2.8
trans3.4

Experimental Protocols

Protocol 1: General Procedure for the Pummerer Rearrangement of 4-(p-Chlorophenyl)thiane 1-oxide with Acetic Anhydride

This protocol describes the thermodynamically controlled Pummerer rearrangement.

Materials:

  • cis- or trans-4-(p-Chlorophenyl)thiane 1-oxide

  • Acetic anhydride (Ac₂O)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-(p-chlorophenyl)thiane 1-oxide (1.0 eq) in a minimal amount of anhydrous solvent, add acetic anhydride (2.0-5.0 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomeric 2-acetoxy-4-(p-chlorophenyl)thiane products.

Protocol 2: Kinetically Controlled Pummerer Rearrangement with an Acid Scavenger

This protocol favors the formation of the kinetically controlled product.

Materials:

  • cis- or trans-4-(p-Chlorophenyl)thiane 1-oxide

  • Acetic anhydride (Ac₂O)

  • Dicyclohexylcarbodiimide (DCC) or 2,6-lutidine

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-(p-chlorophenyl)thiane 1-oxide (1.0 eq) and the acid scavenger (e.g., DCC, 1.1 eq) in an anhydrous solvent.

  • Add acetic anhydride (2.0-5.0 eq) to the solution.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated dicyclohexylurea (if DCC is used).

  • Work up the reaction mixture as described in Protocol 1 (steps 4-7).

  • Purify the crude product by column chromatography to isolate the predominantly equatorial 2-acetoxy-4-(p-chlorophenyl)thiane isomer.[1]

Mandatory Visualization

Pummerer_Rearrangement_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Elimination cluster_2 Step 3: Nucleophilic Attack Sulfoxide 4-Chlorophenyl Sulfoxide Acyloxysulfonium Acyloxysulfonium Intermediate Sulfoxide->Acyloxysulfonium Ac₂O Ac2O Acetic Anhydride (Ac₂O) Thionium Thionium Ion Intermediate Acyloxysulfonium->Thionium -AcOH Acetate2 Acetate (AcO⁻) Product α-Acetoxythioether Product Thionium->Product AcO⁻

Caption: Mechanism of the Pummerer Rearrangement.

Experimental_Workflow Start Start: This compound + Acetic Anhydride Reaction Reaction Mixture (Stirring at specified temp.) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup (Quench, Extract, Wash, Dry) TLC->Workup Reaction Complete Evaporation Solvent Evaporation Workup->Evaporation Purification Column Chromatography Evaporation->Purification Product Isolated Product: α-Acetoxythioether Purification->Product

Caption: General experimental workflow for the Pummerer rearrangement.

References

Application of 4-Chlorophenyl Sulfoxide Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-chlorophenyl sulfoxide itself is not extensively documented as a bioactive agent, its core structure represents a key pharmacophore. The strategic incorporation of the aryl sulfoxide moiety is a cornerstone in the design of various therapeutics. This structural element is particularly renowned for its role in proton pump inhibitors (PPIs), a class of drugs that effectively treat acid-related gastrointestinal disorders. The sulfoxide group, especially when chiral, is critical for the mechanism of action of these drugs. This document provides an overview of the application of aryl sulfoxide chemistry in drug discovery, with a focus on the synthesis of PPIs as a representative example.

Application Notes: The Role of the Aryl Sulfoxide Moiety in Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2][3] The sulfoxide group is central to their mechanism of action. PPIs are administered as inactive prodrugs. In the acidic environment of the parietal cell's secretory canaliculus, the sulfoxide undergoes a proton-catalyzed rearrangement to a reactive sulfenamide intermediate.[4] This cationic species then forms a stable covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inactivation.[3][4]

The 4-chlorophenyl group, while not always present in all PPIs, represents a common halogenated aryl substituent that can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogenation can affect metabolic stability, lipophilicity, and binding affinity to the target protein.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps in the preparation of a proton pump inhibitor, based on analogous syntheses of omeprazole and lansoprazole.

StepReactionReagent/CatalystSolventTemperature (°C)Yield (%)Reference
1Thioether FormationSodium HydroxideEthanol70-90~90[5]
2Sulfide Oxidationm-Chloroperbenzoic acid (m-CPBA)Dichloromethane0 - Room Temp85-95[6][7]
2aAsymmetric Sulfide OxidationIron salt/chiral Schiff base, H₂O₂Not specifiedNot specified~87[8]

Experimental Protocols

The following protocols describe a generalized, two-step synthesis of a proton pump inhibitor, illustrating the formation of the key aryl sulfoxide moiety.

Protocol 1: Synthesis of the Thioether Intermediate

This protocol details the nucleophilic substitution reaction to form the sulfide precursor to the aryl sulfoxide.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol with gentle heating.

  • To the resulting solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and heat the mixture to reflux until all the solid has dissolved.

  • In a separate beaker, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 equivalent) in ethanol.

  • Slowly add the pyridine solution to the refluxing benzimidazole solution.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude thioether intermediate, which can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation of the Thioether to the Sulfoxide (Proton Pump Inhibitor)

This protocol describes the controlled oxidation of the sulfide intermediate to the final sulfoxide product.

Materials:

  • Thioether intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the thioether intermediate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0 °C.

  • In a separate beaker, dissolve m-CPBA (1.0-1.1 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the stirred thioether solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude sulfoxide product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Visualizations

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell PPI PPI (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acidic Environment (H+) Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_plus H+ Proton_Pump->H_plus Acid Secretion Lumen Stomach Lumen H_plus->Lumen K_plus K+ K_plus->Proton_Pump

Caption: Mechanism of action of proton pump inhibitors in a gastric parietal cell.

Experimental Workflow: Synthesis of a Proton Pump Inhibitor

PPI_Synthesis_Workflow cluster_synthesis Synthesis of a Representative Proton Pump Inhibitor Start_Materials Starting Materials: - 2-Mercaptobenzimidazole derivative - 2-(Chloromethyl)pyridine derivative Step1 Step 1: Thioether Formation (Nucleophilic Substitution) Start_Materials->Step1 Intermediate Sulfide Intermediate Step1->Intermediate Step2 Step 2: Sulfide Oxidation Intermediate->Step2 Final_Product Final Product: Proton Pump Inhibitor (Sulfoxide) Step2->Final_Product

Caption: Generalized workflow for the synthesis of a proton pump inhibitor.

Logical Relationships in PPI Synthesis

PPI_Synthesis_Logic cluster_logic Logical Flow of PPI Synthesis Thiolate Generate Thiolate Anion (Base) SN2 SN2 Reaction Thiolate->SN2 Electrophile Electrophilic Pyridine Electrophile->SN2 Oxidation Controlled Oxidation SN2->Oxidation Forms Sulfide Sulfoxide Target Sulfoxide Oxidation->Sulfoxide

Caption: Logical relationships in the key steps of proton pump inhibitor synthesis.

References

Application Notes and Protocols: The Chemistry of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

While the use of 4-chlorophenyl sulfoxide as a primary oxidizing agent in organic reactions is not extensively documented in readily available literature, the synthesis of this and related aryl sulfoxides, and their subsequent oxidation to sulfones, are fundamental transformations in organic and medicinal chemistry. Sulfoxides and sulfones are crucial functional groups in a variety of therapeutic agents, influencing properties such as metabolic stability, solubility, and receptor binding.

This document provides detailed application notes and protocols for the selective oxidation of the precursor sulfide, 4-chlorophenyl sulfide, to this compound, and its further oxidation to 4-chlorophenyl sulfone. These protocols are based on established oxidation methodologies commonly employed in synthetic chemistry.

I. Synthesis of this compound from 4-Chlorophenyl Sulfide

The selective oxidation of a sulfide to a sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone.[1] A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices due to their efficiency and selectivity.[2]

Reaction Pathway: Sulfide to Sulfoxide

The initial oxidation step involves the conversion of the sulfide to the sulfoxide.

G cluster_0 Oxidation of 4-Chlorophenyl Sulfide 4-Chlorophenyl_Sulfide 4-Chlorophenyl Sulfide 4-Chlorophenyl_Sulfoxide This compound 4-Chlorophenyl_Sulfide->4-Chlorophenyl_Sulfoxide Selective Oxidation Oxidizing_Agent [O] (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->4-Chlorophenyl_Sulfoxide

Caption: Oxidation of 4-Chlorophenyl Sulfide to this compound.

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid

This method utilizes hydrogen peroxide as a green and efficient oxidant.[2][3]

  • Materials:

    • 4-Chlorophenyl sulfide

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% aqueous solution)

    • Sodium Hydroxide (4 M aqueous solution)

    • Dichloromethane

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve 4-chlorophenyl sulfide (1 equivalent) in glacial acetic acid.

    • Slowly add hydrogen peroxide (4 equivalents, 30% solution) to the stirred solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Oxidation using m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for the selective oxidation of sulfides to sulfoxides.[4]

  • Materials:

    • 4-Chlorophenyl sulfide

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-chlorophenyl sulfide (1.0 eq) in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[4]

    • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.[4]

    • Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.[4]

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[4]

    • Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.[4]

    • Separate the organic layer, and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.[4]

    • Purify by column chromatography on silica gel if necessary.

II. Oxidation of this compound to 4-Chlorophenyl Sulfone

Further oxidation of the sulfoxide yields the corresponding sulfone. This transformation often requires more forcing conditions or a higher stoichiometry of the oxidizing agent compared to the sulfide-to-sulfoxide conversion.

Reaction Pathway: Sulfoxide to Sulfone

The second oxidation step completes the conversion of the sulfur center to its highest oxidation state.

G cluster_1 Oxidation of this compound 4-Chlorophenyl_Sulfoxide This compound 4-Chlorophenyl_Sulfone 4-Chlorophenyl Sulfone 4-Chlorophenyl_Sulfoxide->4-Chlorophenyl_Sulfone Further Oxidation Oxidizing_Agent [O] (e.g., Oxone®, excess H₂O₂) Oxidizing_Agent->4-Chlorophenyl_Sulfone

Caption: Oxidation of this compound to 4-Chlorophenyl Sulfone.

Experimental Protocol

Protocol 3: Oxidation using Oxone®

Oxone® (potassium peroxymonosulfate) is a powerful and convenient oxidizing agent for converting sulfoxides to sulfones.[4]

  • Materials:

    • This compound

    • Oxone® (Potassium peroxymonosulfate)

    • Acetonitrile

    • Water

    • Ethyl Acetate

    • Saturated Sodium Thiosulfate solution

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.

    • Add Oxone® (2.0 - 2.5 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by TLC until the starting material is consumed.[4]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[4]

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).[4]

    • Combine the organic layers and wash with a saturated NaCl solution.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

    • Purify the crude 4-chlorophenyl sulfone by recrystallization or column chromatography.

III. Data Presentation: Comparison of Oxidizing Agents

The choice of oxidizing agent and reaction conditions is critical for achieving the desired oxidation state of the sulfur atom. The following table summarizes common oxidizing agents for the synthesis of sulfoxides and sulfones from sulfides.

Oxidizing AgentTarget ProductTypical ConditionsSelectivityReference(s)
Hydrogen Peroxide (H₂O₂)SulfoxideAcetic acid, room temperatureHigh for sulfoxide with controlled stoichiometry.[3]
meta-Chloroperoxybenzoic acid (m-CPBA)SulfoxideDCM, 0 °CExcellent for sulfoxide with ~1.1 equivalents of m-CPBA.[4]
Oxone®SulfoneAcetonitrile/Water, room temperaturePowerful oxidant, typically leads to the sulfone with >2 equivalents.[4]
Sodium Chlorite (NaClO₂) / HClSulfoneEthyl acetate or Acetonitrile, room temperatureEffective for the direct conversion of sulfides to sulfones in high yields.[5][6]
Tetrabutylammonium ChloriteSulfoxideEthyl acetate, HCl, 25 °CHighly selective for sulfoxides with controlled stoichiometry.[7][8]

IV. Overall Workflow

The synthetic sequence from a sulfide to a sulfone through a sulfoxide intermediate can be visualized as a two-step process.

G cluster_workflow Synthetic Workflow: Sulfide to Sulfone Start Start: 4-Chlorophenyl Sulfide Step1 Step 1: Selective Oxidation (e.g., m-CPBA, H₂O₂) Start->Step1 Intermediate Intermediate: This compound Step1->Intermediate Step2 Step 2: Further Oxidation (e.g., Oxone®, excess oxidant) Intermediate->Step2 End Final Product: 4-Chlorophenyl Sulfone Step2->End

Caption: Workflow for the two-step oxidation of a sulfide to a sulfone.

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any chemical reactions. Protocols may require optimization for specific substrates and scales.

References

Application Notes and Protocols for the Synthesis and Oxidation of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols regarding the synthesis of bis(4-chlorophenyl) sulfoxide and its subsequent oxidation to bis(4-chlorophenyl) sulfone. While the initial topic suggested using 4-chlorophenyl sulfoxide as an oxidant for sulfides, it is important to clarify that in organic chemistry, sulfoxides are typically the intermediate products resulting from the oxidation of sulfides, and are not themselves used as oxidizing agents for this purpose. The subsequent oxidation of a sulfoxide yields a sulfone. This document will therefore focus on the preparation of bis(4-chlorophenyl) sulfoxide and its conversion to the corresponding sulfone, which are common transformations of interest for researchers in drug development and materials science.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The resulting sulfoxides and sulfones are important structural motifs in a variety of biologically active molecules and functional materials. Controlling the level of oxidation to selectively obtain either the sulfoxide or the sulfone is a key challenge that can be addressed by the careful selection of oxidizing agents and reaction conditions.

Part 1: Synthesis of Bis(4-chlorophenyl) Sulfoxide

This section details the synthesis of bis(4-chlorophenyl) sulfoxide from chlorobenzene and thionyl chloride.

Reaction Pathway

The synthesis of bis(4-chlorophenyl) sulfoxide can be achieved via a Friedel-Crafts type reaction between chlorobenzene and thionyl chloride, catalyzed by aluminum chloride.

Synthesis_of_Bis_4_chlorophenyl_sulfoxide Chlorobenzene 2 x Chlorobenzene Intermediate Intermediate Complex Chlorobenzene->Intermediate ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate Product Bis(4-chlorophenyl) Sulfoxide Intermediate->Product Work-up HCl 2 HCl Intermediate->HCl

Caption: Synthesis of Bis(4-chlorophenyl) Sulfoxide.

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) Sulfoxide

This protocol is adapted from a general procedure for the synthesis of diaryl sulfoxides.[1]

Materials:

  • Chlorobenzene

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Charge the flask with chlorobenzene (2 molar equivalents) and aluminum chloride (1 molar equivalent).

  • Cool the mixture in an ice bath with constant stirring.

  • Add thionyl chloride (1 molar equivalent) dropwise to the mixture. Bubbling should be observed as the reaction proceeds.

  • After the addition is complete, continue stirring until the bubbling ceases, indicating the reaction is complete.

  • Perform an aqueous work-up by carefully quenching the reaction mixture with ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The final product can be further purified by recrystallization or column chromatography.

Data Presentation
Reactant 1Reactant 2CatalystProductYield
ChlorobenzeneThionyl ChlorideAluminum ChlorideBis(4-chlorophenyl) Sulfoxide89%

Table 1: Summary of the synthesis of bis(4-chlorophenyl) sulfoxide.[1]

Part 2: Oxidation of Sulfides to Sulfoxides and Sulfones

This section provides protocols for the oxidation of a representative sulfide, bis(4-chlorophenyl) sulfide, first to the sulfoxide and then to the sulfone.

Reaction Pathway

The oxidation of a sulfide proceeds in a stepwise manner. The initial oxidation yields the corresponding sulfoxide. Further oxidation of the sulfoxide leads to the formation of the sulfone.

Oxidation_Pathway Sulfide Bis(4-chlorophenyl) Sulfide Sulfoxide Bis(4-chlorophenyl) Sulfoxide Sulfide->Sulfoxide [O] Sulfone Bis(4-chlorophenyl) Sulfone Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of a sulfide to a sulfone.

Experimental Workflow

The general workflow for the oxidation of sulfides involves the reaction setup, monitoring, work-up, and purification of the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Weigh Sulfide & Oxidant Combine Combine Reagents in Flask Reagents->Combine Solvent Prepare Solvent Solvent->Combine Stir Stir at Defined Temperature Combine->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (if needed) Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for sulfide oxidation.

Experimental Protocol: Oxidation of Bis(4-chlorophenyl) Sulfide to Bis(4-chlorophenyl) Sulfone

This protocol describes the direct oxidation of the sulfide to the sulfone using sodium chlorite and hydrochloric acid.[2]

Materials:

  • Bis(4-chlorophenyl) sulfide

  • Sodium chlorite (NaClO₂)

  • Hydrochloric acid (HCl) solution in ethyl acetate

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel

  • Screw vial

  • Magnetic stirrer

  • Silica gel column for chromatography

Procedure:

  • To a 6 mL screw vial, add bis(4-chlorophenyl) sulfide (0.50 mmol), sodium chlorite (0.95 mmol), and acetonitrile (1.8 mL).

  • Add a solution of hydrogen chloride in ethyl acetate (0.75 mmol).

  • Stir the mixture at 25 °C for 1 hour.

  • After the reaction is complete, purify the mixture by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent.

  • Remove the solvent from the collected fractions under reduced pressure to yield the final product.

Data Presentation
SubstrateOxidizing AgentSolventProductYield
Bis(4-chlorophenyl) sulfideNaClO₂ / HClAcetonitrileBis(4-chlorophenyl) sulfone86%

Table 2: Summary of the oxidation of bis(4-chlorophenyl) sulfide to its sulfone.[2]

Part 3: Oxidation of Bis(4-chlorophenyl) Sulfoxide to Bis(4-chlorophenyl) Sulfone

This section provides a protocol for the oxidation of the intermediate sulfoxide to the final sulfone product using hydrogen peroxide.

Experimental Protocol: Oxidation of Bis(4-chlorophenyl) Sulfoxide to Sulfone

This protocol is adapted from a general procedure for the oxidation of sulfoxides to sulfones using hydrogen peroxide.[3]

Materials:

  • Bis(4-chlorophenyl) sulfoxide

  • Hydrogen peroxide (H₂O₂, 40%)

  • Benzene

  • Quaternary ammonium phosphotungstic heteropoly acid catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Dissolve bis(4-chlorophenyl) sulfoxide (e.g., 27g, ~0.1 mol) in benzene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add the catalyst (e.g., 2.4 g).

  • Heat the mixture to 90 °C.

  • Add 40% hydrogen peroxide (35 mL) dropwise to the reaction mixture.

  • Stir the reaction at 90 °C for 120 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the organic layer using a separatory funnel.

  • The catalyst can be recovered by filtration for reuse.

  • Concentrate the organic layer and purify the product by recrystallization to obtain bis(4-chlorophenyl) sulfone.

Data Presentation
SubstrateOxidizing AgentCatalystSolventProductYield
Bis(4-chlorophenyl) sulfoxideHydrogen PeroxideQuaternary ammonium phosphotungstic heteropoly acidBenzeneBis(4-chlorophenyl) sulfone93.1%

Table 3: Summary of the oxidation of bis(4-chlorophenyl) sulfoxide to its sulfone.[3]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is responsible for verifying the safety and suitability of these procedures for their specific application.

References

Application Notes and Protocols: 4-Chlorophenyl Sulfoxide as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides have emerged as a versatile class of ligands in transition metal catalysis. Their unique electronic and steric properties, arising from the pyramidal sulfur center with a lone pair, an oxygen atom, and two organic substituents, allow them to form stable complexes with a variety of transition metals.[1] The ability of sulfoxides to coordinate to a metal center through either the sulfur or oxygen atom imparts them with hemilabile character, which can be beneficial in catalytic cycles. Furthermore, the sulfur atom can be a stereogenic center, making chiral sulfoxides valuable ligands for asymmetric catalysis.[2][3][4]

This document focuses on 4-chlorophenyl sulfoxide as a representative of the aryl sulfoxide ligand class. While direct catalytic applications featuring this compound as a standalone ancillary ligand are not extensively reported, its synthesis is straightforward, and its properties can be inferred from the well-established chemistry of related aryl sulfoxides. The electron-withdrawing nature of the para-chloro substituent is expected to influence the electronic properties of the sulfur atom, thereby modulating the stability and reactivity of its metal complexes.

These notes provide a protocol for the synthesis of this compound and detail a representative application in rhodium-catalyzed asymmetric catalysis, a field where analogous chiral sulfoxide ligands have demonstrated significant success.

Synthesis of this compound

A common method for the synthesis of symmetrical diaryl sulfoxides is the Friedel-Crafts-type reaction between an arene and thionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) Sulfoxide

Materials:

  • Chlorobenzene

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure: [5]

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas outlet (to vent HCl gas to a trap).

  • To the flask, add anhydrous aluminum chloride (e.g., 13.3 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Cool the mixture in an ice bath.

  • Add chlorobenzene (e.g., 22.5 g, 0.2 mol) to the stirred suspension.

  • Slowly add thionyl chloride (e.g., 11.9 g, 0.1 mol) dropwise from the dropping funnel. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice (approx. 200 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol) to yield bis(4-chlorophenyl) sulfoxide as a white solid.

Application in Asymmetric Catalysis

While this compound itself is achiral, it serves as a scaffold for chiral sulfoxide ligands. By incorporating chirality, for instance, through an adjacent chiral group or by using a chiral variant like methyl this compound, these ligands can be employed in asymmetric transformations. A prominent application of chiral sulfoxide ligands is in rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to electron-deficient olefins, which is a powerful method for creating stereogenic carbon centers.[3][6]

The following application note is based on protocols for chiral olefin-sulfoxide ligands in rhodium-catalyzed 1,4-additions to nitroalkenes.[6] We will use a hypothetical chiral ligand derived from this compound to illustrate the concept and provide representative data. The electron-withdrawing 4-chloro group on the phenyl ring can enhance the π-acceptor properties of the ligand, potentially influencing the catalytic activity and enantioselectivity.

Application Note: Rhodium-Catalyzed Asymmetric Conjugate Addition to Nitroalkenes

This reaction facilitates the enantioselective formation of a C-C bond, producing chiral nitroalkanes that are valuable synthetic intermediates.

G cluster_workflow Experimental Workflow Start Prepare Catalyst Solution: [Rh(COD)₂]BF₄ + Ligand in Toluene Substrates Add Substrates: Nitroalkene + Phenylboronic Acid Start->Substrates Base Add Aqueous Base: KOH solution Substrates->Base Reaction Heat Reaction Mixture (e.g., 100 °C) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain Enantioenriched β-Aryl Nitroalkane Purification->Product

Caption: Workflow for the Rh-catalyzed asymmetric conjugate addition.

Quantitative Data Summary

The table below presents representative data for the rhodium-catalyzed conjugate addition of phenylboronic acid to β-nitrostyrene, using a hypothetical chiral olefin ligand functionalized with a this compound group, (R)-1-(4-chlorophenylsulfinyl)-2-vinylbenzene. The data is extrapolated from similar systems to illustrate expected performance.[6]

EntryLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
13.080248588
23.0100129290
31.5100188990
43.060367585

Data are illustrative and based on analogous systems.

Experimental Protocol: Asymmetric 1,4-Addition

Materials:

  • [Rh(COD)₂]BF₄ (or similar Rh precursor)

  • Chiral sulfoxide ligand (e.g., a derivative of this compound)

  • β-Nitrostyrene

  • Phenylboronic acid

  • Potassium hydroxide (KOH)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Silica gel for column chromatography

Procedure: [6]

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and the chiral sulfoxide ligand (e.g., 0.012 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst solution.

  • To this solution, add β-nitrostyrene (e.g., 29.8 mg, 0.2 mmol), followed by phenylboronic acid (e.g., 36.6 mg, 0.3 mmol).

  • Add an aqueous solution of KOH (1.0 M, 0.4 mL).

  • Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the time indicated by reaction monitoring (e.g., 12 hours).

  • Cool the reaction to room temperature and quench with water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral nitroalkane.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualizations

General Structure of a Transition Metal Complex

The following diagram illustrates a generic coordination of a this compound ligand to a transition metal center (M). Coordination can occur through either the oxygen (O-bound) or sulfur (S-bound) atom.

G cluster_complex Coordination of this compound cluster_ligand M M L1 L M->L1 L2 L M->L2 L3 L M->L3 S S M->S S-bound O O M->O O-bound S->O O Aryl 4-Cl-Ph S->Aryl R R S->R G cluster_cycle Catalytic Cycle A [Rh(I)-Ligand*] C [Ar-Rh(III)-OH] A->C ArB(OH)₂ -H₂O B Oxidative Addition (Ar-B(OH)₂) E [Alkyl-Rh(III)] Intermediate C->E Olefin D Carbometalation (Olefin Insertion) E->A Product F Reductive Elimination

References

Application Notes and Protocols for the Biocatalytic Reduction of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral sulfoxides is of significant interest in medicinal and organic chemistry, as the stereochemistry at the sulfur atom can profoundly influence biological activity. Biocatalytic reduction, particularly through the kinetic resolution of racemic sulfoxides, offers a green and highly selective alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the biocatalytic reduction of racemic 4-chlorophenyl sulfoxide to yield enantioenriched (R)-4-chlorophenyl sulfoxide and 4-chlorophenyl sulfide. The primary biocatalyst discussed is methionine sulfoxide reductase A (MsrA), which selectively reduces the (S)-enantiomer of aryl sulfoxides.[1][2]

The kinetic resolution process results in a theoretical maximum yield of 50% for the desired (R)-enantiomer with high enantiomeric excess.[1][2] This methodology is particularly relevant for the synthesis of chiral building blocks in drug development.

Principle of the Biocatalytic Reduction

The biocatalytic reduction of this compound is achieved through a kinetic resolution process mediated by the enzyme Methionine Sulfoxide Reductase A (MsrA). This enzyme, often utilized in whole-cell systems such as recombinant Escherichia coli, exhibits high stereoselectivity, preferentially reducing the (S)-enantiomer of the racemic sulfoxide to the corresponding sulfide.[1][2] The (R)-enantiomer remains largely unreacted and can be recovered with high enantiopurity. The enzymatic cycle is maintained by a sacrificial reducing agent, typically dithiothreitol (DTT).[3]

The overall transformation can be depicted as follows:

Biocatalytic Reduction Workflow rac_sulfoxide rac-(R,S)-4-Chlorophenyl Sulfoxide msra Whole-cell E. coli (overexpressing MsrA) rac_sulfoxide->msra dtt_ox Oxidized DTT msra->dtt_ox r_sulfoxide (R)-4-Chlorophenyl Sulfoxide (enantioenriched) msra->r_sulfoxide (S)-enantiomer is reduced sulfide 4-Chlorophenyl Sulfide msra->sulfide dtt_red DTT (reduced) dtt_red->msra Experimental_Workflow cluster_reaction Biocatalytic Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Suspend whole cells in buffer B Add racemic this compound A->B C Add DTT to initiate B->C D Incubate at 30°C with shaking C->D E Centrifuge to remove cells D->E F Extract supernatant with ethyl acetate E->F G Wash, dry, and concentrate organic phase F->G H Purify by flash chromatography G->H I Achiral HPLC for conversion H->I J Chiral HPLC for enantiomeric excess H->J Logical_Relationship rac_sulfoxide Racemic (R,S)-Sulfoxide s_sulfoxide (S)-Sulfoxide rac_sulfoxide->s_sulfoxide 50% r_sulfoxide (R)-Sulfoxide rac_sulfoxide->r_sulfoxide 50% msra MsrA Enzyme s_sulfoxide->msra r_sulfoxide->msra No reaction sulfide Sulfide msra->sulfide Reduction

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-chlorophenyl sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

The primary impurities encountered during the synthesis of this compound, which is typically prepared by the oxidation of a corresponding sulfide, are:

  • Unreacted Starting Material (Sulfide): Incomplete oxidation can leave residual 4-chlorophenyl sulfide in the final product.[1]

  • Over-oxidized Product (Sulfone): The most common byproduct is the corresponding 4-chlorophenyl sulfone, which results from the over-oxidation of the sulfoxide.[2][3][4] Controlling the selectivity of the oxidation is crucial to minimize this impurity.[2]

  • Isomeric Impurities: In the case of bis(4-chlorophenyl) sulfoxide, isomers such as 2,4'-dichlorodiphenyl sulfoxide and 2,2'-dichlorodiphenyl sulfoxide may be formed.[5]

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.[5]

  • Side-products from Friedel-Crafts Synthesis: If synthesizing from chlorobenzene and thionyl chloride, byproducts like various dichlorobenzenes can be present.[5][6]

Q2: My reaction seems to have produced a mixture of the starting sulfide, the desired sulfoxide, and the sulfone. How can I improve the selectivity for the sulfoxide?

Achieving high selectivity for the sulfoxide is a common challenge.[2] Here are several strategies to minimize the formation of the sulfone byproduct:

  • Control of Reaction Conditions: Carefully manage the reaction time, temperature, and the stoichiometry of the oxidizing agent. Lowering the temperature can often reduce the rate of over-oxidation.[4]

  • Choice of Oxidant: Using milder and more selective oxidizing agents can significantly improve the yield of the sulfoxide. Hydrogen peroxide in glacial acetic acid is considered a "green" and highly selective option for this transformation.[4]

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting sulfide has been consumed to prevent further oxidation to the sulfone.

Q3: What are the best methods for purifying crude this compound?

The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: If your this compound is a solid, recrystallization is often the most effective method for removing both less-polar sulfide and more-polar sulfone impurities. Hot ethanol is a commonly used solvent for this purpose.[7]

  • Column Chromatography: Silica gel column chromatography can be used to separate the sulfide, sulfoxide, and sulfone. However, be aware that some sulfoxides can be sensitive and may degrade on acidic silica or basic alumina columns.[1] In such cases, using a less reactive stationary phase like reverse-phase C18 may be beneficial.[1]

  • Solvent Extraction: This technique can be employed to perform an initial cleanup of the crude product based on the differing solubilities of the components.[1]

  • Vacuum Distillation: For liquid sulfoxides, vacuum distillation can be an effective purification method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Sulfoxide Incomplete reaction.Increase reaction time or temperature. Ensure the correct stoichiometry of reagents.
Degradation of the product during workup or purification.Use milder workup conditions. If using column chromatography, consider a less reactive stationary phase like reverse-phase silica.[1]
High Levels of Sulfone Impurity Over-oxidation of the sulfoxide.Reduce the amount of oxidizing agent. Lower the reaction temperature.[4] Use a more selective oxidant.[4] Monitor the reaction closely with TLC and stop it once the starting material is consumed.
Presence of Starting Sulfide Incomplete oxidation.Increase the reaction time or the amount of oxidizing agent. Ensure efficient mixing.
Product is an Oil Instead of a Solid Presence of impurities disrupting crystallization.Purify the crude product using column chromatography before attempting recrystallization. Ensure the product is free of residual solvent.
Inconsistent Results Variability in reagent quality or reaction conditions.Use reagents from a reliable source. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.

Quantitative Data Summary

The following table summarizes typical yields for sulfide oxidation reactions. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Product Oxidizing System Yield Reference
(S)-(-)-Methyl p-bromophenyl sulfoxideEnantioselective oxidation70%[7]
Diphenyl sulfoneNaClO₂ / HCl95%[8]
Various SulfoxidesH₂O₂ / Glacial Acetic Acid90-99%[4]

Experimental Protocols

Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide

This protocol is adapted from a general method for the selective oxidation of sulfides.[4]

Materials:

  • Aryl sulfide (e.g., 4-chlorophenyl methyl sulfide) (2 mmol)

  • Glacial acetic acid (2 mL)

  • 30% Hydrogen peroxide (8 mmol)

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aryl sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting sulfide spot is no longer visible.

  • Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous NaOH solution.

  • Extract the product with CH₂Cl₂.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude sulfoxide.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Reaction Pathway and Impurity Formation

The following diagram illustrates the sequential oxidation process from the starting sulfide to the desired sulfoxide and the common over-oxidation to the sulfone impurity.

G cluster_main Oxidation of 4-Chlorophenyl Sulfide A 4-Chlorophenyl Sulfide (Starting Material) B This compound (Desired Product) A->B + [O] (Incomplete Oxidation) C 4-Chlorophenyl Sulfone (Over-oxidation Impurity) B->C + [O] (Over-oxidation)

Caption: Oxidation pathway and common impurities.

General Experimental Workflow for Synthesis and Purification

This workflow outlines the key steps from the initial reaction setup to the final characterization of the purified this compound.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Sulfide + Oxidant + Solvent) B 2. Reaction Monitoring (e.g., TLC) A->B C 3. Work-up (Neutralization & Extraction) B->C D 4. Isolation (Solvent Evaporation) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General synthesis and purification workflow.

References

Technical Support Center: Grignard Reactions with 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 4-chlorophenyl sulfoxide.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a Grignard reaction with this compound, but I am observing low or no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Grignard reaction with this compound can stem from several factors, primarily related to the formation and reactivity of the Grignard reagent and the stability of the sulfoxide under the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Grignard Reagent Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Grignard reagents are strong bases and will be quenched by any protic source, including traces of water.[1] Activate Magnesium: Use fresh, shiny magnesium turnings. If the surface is dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation.[2]
Difficulty in Grignard Formation from 4-Chlorophenyl Precursors Choice of Halide: It is difficult to form a Grignard reagent from an aryl chloride directly. It is more common to prepare 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene. The magnesium will selectively insert into the more reactive carbon-bromine bond. Use of "Turbo Grignard" Reagents: Consider using a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). This can facilitate a halogen-magnesium exchange or a sulfoxide-magnesium exchange.[3]
Side Reactions Consuming the Grignard Reagent Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct (e.g., 4,4'-dichlorobiphenyl). This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension during Grignard formation.[4]
Sulfoxide-Magnesium Exchange as the Dominant Pathway Reaction Temperature: The sulfoxide-magnesium exchange is often favored at low temperatures. Depending on your desired outcome, you may need to adjust the temperature. If you are aiming for nucleophilic addition to another electrophile, a lower temperature for the exchange followed by the addition of the electrophile might be necessary.
Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts. What are they and how can I minimize their formation?

Answer:

The reaction of a Grignard reagent with this compound can lead to several byproducts depending on the reaction conditions and the specific Grignard reagent used.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Unsymmetrical Sulfoxide Sulfoxide-Magnesium Exchange: The Grignard reagent (R-MgX) can react with the this compound in a ligand exchange reaction to form a new sulfoxide (4-Cl-Ph-S(O)-R) and a new Grignard reagent. This is a common pathway, especially with "Turbo Grignard" reagents.[3][5][6]If this is not the desired product, consider using a less reactive Grignard reagent or different reaction conditions (e.g., lower temperature). If this is the desired pathway, using iPrMgCl·LiCl can promote this exchange.
Symmetrical Sulfoxide Sequential Sulfoxide-Magnesium Exchange: The newly formed Grignard reagent from the initial exchange can react with another molecule of the starting sulfoxide. For example, reaction with phenylmagnesium bromide can produce some diphenyl sulfoxide.[5]Use a stoichiometric amount of the Grignard reagent.
4,4'-Dichlorobiphenyl Wurtz Coupling: This occurs during the formation of the 4-chlorophenyl Grignard reagent, where the Grignard reagent couples with the starting 1-bromo-4-chlorobenzene.[4]Add the 1-bromo-4-chlorobenzene slowly to the magnesium turnings.
Reduction Products Hydride Transfer: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, leading to the reduction of the sulfoxide or other functional groups.Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway when a Grignard reagent reacts with this compound?

A1: The most likely primary pathway is a sulfoxide-magnesium exchange . In this reaction, the Grignard reagent (R-MgX) exchanges its organic group with one of the aryl groups on the sulfoxide. For example, reacting 4-chlorophenyl phenyl sulfoxide with a Grignard reagent (R-MgX) can yield a new sulfoxide and a new Grignard reagent. This process is particularly efficient when using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[3][6]

Q2: Will the Grignard reagent react with the chloro-substituent on the phenyl ring?

A2: Generally, the C-Cl bond on an aromatic ring is unreactive towards Grignard reagents under standard conditions. The sulfoxide group is a more likely site of reaction. However, under forcing conditions or with highly reactive Grignard reagents, reaction at the C-Cl bond (e.g., halogen-magnesium exchange) could potentially occur, but it is not the typically expected pathway.

Q3: Can I prepare a Grignard reagent from 1,4-dichlorobenzene?

A3: Preparing a Grignard reagent from aryl chlorides is challenging due to the strength of the C-Cl bond. While it is possible, it often requires forcing conditions and may result in low yields. A more reliable method to generate a 4-chlorophenyl Grignard reagent is to start from 1-bromo-4-chlorobenzene, as the magnesium will preferentially react with the weaker C-Br bond.

Q4: What is a "Turbo Grignard" reagent and why is it useful here?

A4: A "Turbo Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), is a more reactive and soluble form of a Grignard reagent. The presence of lithium chloride breaks up the oligomeric clusters of the Grignard reagent, increasing its reactivity. This enhanced reactivity makes it particularly effective for performing challenging reactions like the sulfoxide-magnesium exchange.[3]

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Diaryl Sulfoxide via Sulfoxide-Magnesium Exchange

This protocol describes the synthesis of 4-chlorophenyl phenyl sulfoxide from diphenyl sulfoxide and 4-chlorophenylmagnesium bromide, generated in situ from 1-bromo-4-chlorobenzene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-4-chlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Diphenyl sulfoxide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-chlorophenylmagnesium bromide.

  • Reaction with Diphenyl Sulfoxide:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve diphenyl sulfoxide (1.0 equivalent) in anhydrous THF.

    • Add the diphenyl sulfoxide solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields of Sulfoxide-Magnesium Exchange Reactions

Sulfoxide SubstrateGrignard ReagentProductYield (%)Reference
1-Chlorovinyl p-tolyl sulfoxideiPrMgCl·LiClPropargyl alcohol (after trapping with benzaldehyde)93[3]
Di-p-tolyl sulfoxidePhMgBrPhenyl p-tolyl sulfoxideGood[7]
Aryl Pyridyl SulfoxidesAryl Grignard ReagentsPyridyl Grignard Reagent (trapped with aldehydes/ketones)Moderate to Good[8]
α-Phenylthio alkyl sulfoxidesEtMgBrα-Phenylthio alkyl Grignard reagent (trapped with benzaldehyde)58[9]

Visualizations

Grignard Reaction Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Grignard Reaction with this compound start Reaction Start low_conversion Low/No Conversion? start->low_conversion byproducts Unexpected Byproducts? low_conversion->byproducts No inactive_reagent Check Grignard Activity: - Anhydrous conditions? - Mg activation? low_conversion->inactive_reagent Yes success Successful Reaction byproducts->success No analyze_byproducts Identify Byproducts (GC-MS, NMR) byproducts->analyze_byproducts Yes grignard_formation Optimize Grignard Formation: - Use 1-bromo-4-chlorobenzene - Slow addition of halide inactive_reagent->grignard_formation turbo_grignard Consider 'Turbo Grignard' (iPrMgCl·LiCl) grignard_formation->turbo_grignard turbo_grignard->start Retry unsym_sulfoxide Unsymmetrical Sulfoxide? (Sulfoxide-Mg Exchange) analyze_byproducts->unsym_sulfoxide wurtz_coupling Wurtz Coupling Product? (e.g., 4,4'-dichlorobiphenyl) analyze_byproducts->wurtz_coupling adjust_conditions Adjust Conditions: - Temperature - Stoichiometry - Reagent choice unsym_sulfoxide->adjust_conditions wurtz_coupling->adjust_conditions adjust_conditions->start Retry

Caption: A workflow diagram for troubleshooting common issues in Grignard reactions with this compound.

Competing Reaction Pathways

Competing_Pathways Competing Pathways for Grignard Reaction with this compound start This compound + R-MgX path1 Sulfoxide-Magnesium Exchange (Major Pathway) start->path1 path2 Reaction at C-Cl (Minor/Unlikely) start->path2 path3 Reduction (if R has β-H) start->path3 product1 Unsymmetrical Sulfoxide + 4-Cl-Ph-MgX path1->product1 product2 Halogen-Magnesium Exchange or Coupling Product path2->product2 product3 Thioether path3->product3

Caption: A diagram illustrating the potential competing reaction pathways when a Grignard reagent interacts with this compound.

References

Technical Support Center: Synthesis of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenyl sulfoxide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue 1: Significant Formation of 4-Chlorophenyl Sulfone (Over-oxidation)

The most prevalent side reaction in the synthesis of this compound is the over-oxidation of the desired sulfoxide to the corresponding sulfone.

Potential Cause Recommended Solution
Excessive Oxidant Carefully control the stoichiometry of the oxidizing agent. A 1:1 molar ratio of the starting sulfide to the oxidant is the theoretical ideal. It is advisable to begin with a slightly substoichiometric amount (e.g., 0.95 equivalents) and monitor the reaction's progress.[1]
High Reaction Temperature Perform the oxidation at a reduced temperature. Over-oxidation is often more sensitive to temperature changes than the initial oxidation. Conducting the reaction at 0°C or even lower can significantly improve the selectivity for the sulfoxide.[1]
Highly Reactive Oxidant Opt for a milder or more selective oxidizing agent. While hydrogen peroxide can be effective, its selectivity is highly dependent on reaction conditions. Sodium periodate (NaIO₄) is a highly selective alternative for converting sulfides to sulfoxides with minimal sulfone formation.[1]

Issue 2: Presence of Unreacted 4-Chlorophenyl Sulfide in the Final Product

Incomplete conversion of the starting material can complicate purification and reduce the overall yield.

Potential Cause Recommended Solution
Insufficient Oxidant If monitoring the reaction (e.g., by TLC or GC-MS) indicates the presence of a significant amount of starting material while the oxidant has been consumed, a small, incremental addition of the oxidant can be made.
Low Reaction Temperature While low temperatures are crucial for selectivity, they can also slow down the reaction rate. Finding the optimal balance between temperature and reaction time is key. Allow the reaction to stir for a longer period at a lower temperature and monitor for the disappearance of the starting material.
Poor Solubility of Reactants Ensure that the 4-chlorophenyl sulfide is fully dissolved in the chosen solvent before adding the oxidizing agent. If solubility is an issue, consider a different solvent system.

Issue 3: Formation of Isomeric Byproducts (in Friedel-Crafts Synthesis)

When synthesizing this compound via a Friedel-Crafts reaction using chlorobenzene and thionyl chloride, the formation of ortho- and meta-isomers (2,4'- and 2,2'-dichlorodiphenyl sulfoxide) can occur.

Potential Cause Recommended Solution
Reaction Conditions Favoring Isomerization The choice of Lewis acid catalyst and reaction temperature can influence the regioselectivity of the reaction. While specific conditions to completely avoid these isomers are not well-documented, purification methods such as column chromatography are generally effective in their removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound by oxidation of 4-chlorophenyl sulfide?

A1: The most common side reaction is the over-oxidation of the desired this compound to 4-chlorophenyl sulfone.[1][2] This occurs when the reaction conditions are too harsh or when an excess of the oxidizing agent is used.

Q2: How can I monitor the progress of the oxidation reaction to avoid byproduct formation?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] By comparing the reaction mixture to standards of the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct, you can determine the optimal time to stop the reaction.

Q3: What are some recommended selective oxidizing agents for the synthesis of this compound?

A3: For a highly selective oxidation of 4-chlorophenyl sulfide to the sulfoxide, consider using:

  • Hydrogen peroxide in glacial acetic acid: This "green" method can provide excellent yields of the sulfoxide with simple product isolation.[2]

  • Sodium periodate (NaIO₄) in methanol: This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides with minimal formation of the sulfone.[1]

Q4: How can I effectively purify this compound from the sulfone byproduct and unreacted sulfide?

A4: Purification can be achieved through:

  • Column Chromatography: This is a very effective method for separating the sulfoxide from both the less polar sulfide and the more polar sulfone. A silica gel column with a solvent system such as a hexane/ethyl acetate gradient is a good starting point.

  • Recrystallization: This technique can be effective if a suitable solvent is found. The ideal solvent will dissolve the sulfoxide at an elevated temperature but not at room temperature, while the impurities (sulfide and sulfone) have different solubility profiles. Ethanol or a mixed solvent system like ethanol/water or hexane/acetone could be explored.[3][4]

Quantitative Data Summary

The following table summarizes representative yields for the selective oxidation of 4-chlorophenyl sulfide to this compound using different methods. Note that actual yields may vary depending on the specific experimental conditions.

Oxidation Method Oxidizing Agent Solvent Temperature Typical Sulfoxide Yield (%) Typical Sulfone Byproduct (%)
Method AHydrogen Peroxide (H₂O₂)Glacial Acetic AcidRoom Temperature90-99< 5
Method BSodium Periodate (NaIO₄)Methanol0°C> 95< 2
Method Cm-CPBADichloromethane0°C85-955-15

Experimental Protocols

Protocol 1: Selective Oxidation of 4-Chlorophenyl Sulfide using Hydrogen Peroxide

This protocol is adapted from a general procedure for the highly selective oxidation of sulfides to sulfoxides.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenyl sulfide (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of sulfide).

  • Reaction: To the stirred solution, slowly add 30% hydrogen peroxide (1.1 eq) dropwise.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This is a general protocol that may require optimization for the solvent system.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/acetone). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_and_Side_Reactions cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction 4-Chlorophenyl_Sulfide 4-Chlorophenyl Sulfide 4-Chlorophenyl_Sulfoxide This compound 4-Chlorophenyl_Sulfide->4-Chlorophenyl_Sulfoxide [O] (e.g., H₂O₂, NaIO₄) 4-Chlorophenyl_Sulfone 4-Chlorophenyl Sulfone 4-Chlorophenyl_Sulfoxide->4-Chlorophenyl_Sulfone [O] (Over-oxidation) Start Start->4-Chlorophenyl_Sulfide

Caption: Main reaction and over-oxidation side reaction in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound? Check_Byproducts Analyze crude product (TLC, GC-MS) Start->Check_Byproducts High_Sulfone High amount of 4-Chlorophenyl Sulfone? Check_Byproducts->High_Sulfone High_Sulfide High amount of unreacted 4-Chlorophenyl Sulfide? Check_Byproducts->High_Sulfide Optimize_Oxidation Decrease Temperature Reduce Oxidant Stoichiometry Use Milder Oxidant High_Sulfone->Optimize_Oxidation Optimize_Reaction_Time Increase Reaction Time Slightly Increase Oxidant High_Sulfide->Optimize_Reaction_Time Purify Purify by Column Chromatography or Recrystallization Optimize_Oxidation->Purify Optimize_Reaction_Time->Purify

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: 4-Chlorophenyl Sulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenyl sulfoxide. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, data-driven insights, and practical troubleshooting advice.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of common issues and solutions:

  • For Friedel-Crafts Synthesis (Chlorobenzene + Thionyl Chloride):

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the molar ratio of chlorobenzene to thionyl chloride to aluminum chloride is optimized, a common starting point is 2:1:1.[1] The reaction is often rapid, indicated by bubbling, which should cease upon completion.[1]

    • Moisture Contamination: Aluminum chloride is highly sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Temperature: The reaction is typically conducted at room temperature (around 25°C).[1] Significant deviations may affect the reaction rate and yield.

  • For Oxidation of 4-Chlorophenyl Sulfide:

    • Inefficient Oxidant: The choice and amount of oxidizing agent are critical. For hydrogen peroxide-based oxidations, ensuring the correct stoichiometry is crucial to drive the reaction to completion without significant side product formation.

    • Reaction Temperature: Temperature plays a significant role in the oxidation process. Lower temperatures can slow down the reaction, while excessively high temperatures can lead to over-oxidation to the sulfone. Optimization is key, and reactions are often run at room temperature or below.

    • Catalyst Deactivation: If using a catalyst, ensure it is active and used in the correct proportion. Some catalysts can be sensitive to air or moisture.

Q2: I am observing a significant amount of 4-chlorophenyl sulfone as a byproduct. How can I minimize its formation?

A: The formation of the corresponding sulfone is a common issue of over-oxidation. Here are some strategies to improve selectivity for the sulfoxide:

  • Control Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent. A slight excess may be needed to ensure full conversion of the sulfide, but a large excess will promote the formation of the sulfone.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can often increase selectivity for the sulfoxide, as the second oxidation step (sulfoxide to sulfone) is often more sensitive to temperature increases.

  • Choice of Oxidant and Solvent: Some oxidizing systems are inherently more selective than others. For example, using hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for producing sulfoxides with excellent yields (90-99%).[2]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting sulfide has been consumed to prevent further oxidation of the desired sulfoxide.

Q3: I'm having difficulty purifying the this compound from the crude reaction mixture. What are the best practices?

A: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

  • Work-up Procedure:

    • For Friedel-Crafts: A proper aqueous work-up is essential to remove the aluminum chloride catalyst. This typically involves carefully quenching the reaction mixture with ice/water and then washing with a dilute acid (e.g., HCl) followed by a bicarbonate solution and brine.

    • For Oxidation: The work-up will depend on the oxidant used. For hydrogen peroxide oxidations, neutralizing the reaction mixture and extracting the product with a suitable organic solvent is a common approach.[2]

  • Recrystallization: this compound is a solid at room temperature, making recrystallization a highly effective purification method.[3][4][5][6] A solvent screen should be performed to find a suitable solvent or solvent system where the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallization.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a common choice for eluting compounds of this polarity.

Q4: My TLC analysis shows multiple spots. How can I identify the starting material, product, and byproduct?

A: On a silica gel TLC plate, the polarity of the compounds determines their retention factor (Rf).

  • 4-Chlorophenyl sulfide (starting material): Being the least polar, it will have the highest Rf value (travel the furthest up the plate).

  • This compound (product): Being more polar than the sulfide, it will have an intermediate Rf value.

  • 4-Chlorophenyl sulfone (byproduct): As the most polar of the three, it will have the lowest Rf value (travel the least distance up the plate).

You can visualize the spots using a UV lamp (as these are aromatic compounds) or by staining with a suitable agent like potassium permanganate.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A: The two primary methods are:

  • Friedel-Crafts Reaction: This involves the reaction of chlorobenzene with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

  • Oxidation of 4-Chlorophenyl Sulfide: This is a common and often more controlled method where 4-chlorophenyl sulfide is oxidized using various oxidizing agents like hydrogen peroxide, sodium periodate, or others.[2][8]

Q2: Which synthetic route is generally preferred and why?

A: The oxidation of 4-chlorophenyl sulfide is often preferred for several reasons:

  • Selectivity: With careful control of reaction conditions, it is easier to selectively form the sulfoxide and minimize the formation of the sulfone byproduct.

  • Milder Conditions: Many oxidation protocols utilize milder reaction conditions compared to the often vigorous Friedel-Crafts reaction.

  • "Green" Chemistry: Several oxidation methods are being developed using environmentally benign oxidants like hydrogen peroxide, with water as the only byproduct, aligning with the principles of green chemistry.[2][9][10][11]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A:

  • Aluminum Chloride: It is a corrosive and water-sensitive reagent that reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: It is also corrosive and reacts with moisture to release HCl and SO2 gases. All manipulations should be performed in a well-ventilated fume hood.

  • Oxidizing Agents: Many oxidizing agents are strong and can react violently with other substances. They should be handled with care, and their addition to the reaction mixture should be controlled to manage any exothermic reactions.

  • Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area and take appropriate fire safety precautions.

Q4: How does the molar ratio of reactants affect the yield in the Friedel-Crafts synthesis?

A: The molar ratio is a critical parameter. A common protocol uses a 2:1:1 molar ratio of chlorobenzene (PhCl) to thionyl chloride (SOCl₂) to aluminum chloride (AlCl₃).[1] Using an excess of chlorobenzene can help to drive the reaction towards the desired product. The amount of Lewis acid is also crucial, as it acts as a catalyst and its concentration can influence the reaction rate and the formation of side products.

Q5: Are there any "green" or more environmentally friendly methods for the oxidation of 4-chlorophenyl sulfide?

A: Yes, significant research has focused on developing greener oxidation methods. The use of hydrogen peroxide (H₂O₂) as the oxidant is a popular choice as its only byproduct is water.[2][9] These reactions can sometimes be performed in more environmentally friendly solvents or even in aqueous systems, often with the aid of a catalyst.[10][11]

Data Presentation

Table 1: Effect of Molar Ratio on Yield in Friedel-Crafts Synthesis

Chlorobenzene (eq.)Thionyl Chloride (eq.)Aluminum Chloride (eq.)Temperature (°C)Yield (%)Reference
2112589[1]

Table 2: Effect of Oxidant and Solvent on Yield in the Oxidation of 4-Chlorophenyl Sulfide

OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen PeroxideGlacial Acetic AcidRoom Temp298[2]
Hydrogen PeroxideMethanolRoom Temp295[2]
Sodium PeriodateWater/Methanol0-51292-
m-CPBADichloromethane01>95-

Note: Yields are often dependent on the specific substrate and reaction scale. The data presented are indicative and may require optimization for specific experimental setups.

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound

This protocol is based on the reaction of chlorobenzene with thionyl chloride using aluminum chloride as a catalyst.

Materials:

  • Chlorobenzene

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.0 eq.).

  • Reagent Addition: Add anhydrous dichloromethane followed by chlorobenzene (2.0 eq.) to the flask and cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.0 eq.) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Oxidation of 4-Chlorophenyl Sulfide to this compound

This protocol utilizes hydrogen peroxide as a green oxidizing agent.

Materials:

  • 4-Chlorophenyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (4M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenyl sulfide (1.0 eq.) in glacial acetic acid.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq.) dropwise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting sulfide is consumed (typically 2-4 hours).

  • Work-up: Carefully neutralize the reaction mixture with a 4M aqueous solution of sodium hydroxide.

  • Extraction: Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white crystalline solid.

Visualizations

Friedel_Crafts_Reaction_Mechanism cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Product Formation SOCl2 Thionyl Chloride (SOCl₂) Electrophile [Cl-S=O]⁺ AlCl₄⁻ (Electrophilic Sulfur Species) SOCl2->Electrophile + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Electrophile Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Chlorobenzene->Sigma_Complex + [Cl-S=O]⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ 4_Chlorophenyl_sulfoxide This compound Product_Complex->4_Chlorophenyl_sulfoxide Aqueous Workup

Caption: Mechanism of Friedel-Crafts synthesis of this compound.

Oxidation_Workflow Start Start: 4-Chlorophenyl sulfide Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Add_Oxidant Add H₂O₂ dropwise Dissolve->Add_Oxidant React Stir at Room Temperature (Monitor by TLC) Add_Oxidant->React Neutralize Neutralize with aq. NaOH React->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization Evaporate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for the oxidation of 4-chlorophenyl sulfide.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_TLC Analyze crude mixture by TLC Problem->Check_TLC Case1 Starting material remains Check_TLC->Case1 Incomplete reaction? Case2 Sulfone byproduct present Check_TLC->Case2 Over-oxidation? Case3 Other impurities Check_TLC->Case3 Purification issue? Solution1a Increase reaction time Case1->Solution1a Solution1b Increase temperature slightly Case1->Solution1b Solution1c Check reactant stoichiometry Case1->Solution1c Solution2a Decrease oxidant amount Case2->Solution2a Solution2b Lower reaction temperature Case2->Solution2b Solution2c Reduce reaction time Case2->Solution2c Solution3a Improve workup procedure Case3->Solution3a Solution3b Optimize recrystallization solvent Case3->Solution3b Solution3c Perform column chromatography Case3->Solution3c

Caption: Troubleshooting decision tree for this compound synthesis.

References

"degradation of 4-Chlorophenyl sulfoxide in acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-Chlorophenyl sulfoxide, focusing on its stability and degradation in acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic or basic conditions.

Issue 1: Unexpected Side Products Observed Under Acidic Conditions

  • Question: I am observing unexpected side products during my reaction in an acidic medium containing this compound. What could be the cause?

  • Answer: Under acidic conditions, particularly in the presence of an acylating agent (like acetic anhydride), this compound can undergo a Pummerer rearrangement. This reaction can lead to the formation of α-acyloxy thioether derivatives, which may not be your intended product.

    • Troubleshooting Steps:

      • Analyze Reaction Conditions: Check if your reaction mixture contains any potential acylating agents or nucleophiles that could participate in a Pummerer-type reaction.

      • Modify Acid Catalyst: If possible, switch to a non-nucleophilic acid or use milder acidic conditions (e.g., lower temperature, weaker acid) to minimize side reactions.

      • Product Characterization: Use techniques like NMR and Mass Spectrometry to characterize the unexpected products to confirm if they are consistent with a Pummerer rearrangement.

Issue 2: Incomplete or Slow Degradation in Basic Media

  • Question: The degradation of this compound in my basic solution is very slow or incomplete. How can I accelerate the process?

  • Answer: The sulfoxide group is relatively stable, and its degradation under basic conditions can be slow. The rate depends on the concentration of the base, temperature, and the solvent system.

    • Troubleshooting Steps:

      • Increase Base Concentration: A higher concentration of hydroxide ions will increase the rate of nucleophilic attack.

      • Increase Temperature: As with most chemical reactions, increasing the temperature will accelerate the degradation rate. However, be mindful of potential side reactions at higher temperatures.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents that can solvate the leaving group may facilitate the reaction.

Issue 3: Formation of 4-Chlorothiophenol and Other Sulfur Compounds

  • Question: I am detecting 4-chlorothiophenol and other related sulfur species in my reaction mixture. Is this expected?

  • Answer: Yes, the formation of 4-chlorothiophenol can be an indicator of the degradation of this compound. Under certain conditions, both acidic and basic hydrolysis can lead to the cleavage of the carbon-sulfur bond.

    • Plausible Degradation Products:

      • Acidic Conditions: Protonation of the sulfoxide oxygen followed by nucleophilic attack by water can lead to the formation of 4-chlorobenzenesulfenic acid, which is often unstable and can disproportionate.

      • Basic Conditions: Direct nucleophilic attack by hydroxide on the sulfur atom can also lead to C-S bond cleavage.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major degradation products of this compound in acidic and basic conditions?

    • A1:

      • Acidic Conditions: The primary degradation pathway likely involves protonation of the sulfoxide oxygen, making the sulfur atom more electrophilic. Subsequent nucleophilic attack by water can lead to the formation of 4-chlorobenzenesulfenic acid. This intermediate is often unstable and can undergo further reactions, including disproportionation to 4-chlorothiophenol and 4-chlorobenzenesulfonic acid. In the presence of certain reagents, Pummerer rearrangement products can also be formed.

      • Basic Conditions: Under basic conditions, nucleophilic attack of hydroxide ion on the sulfur atom is a plausible pathway. This can lead to the cleavage of the C-S bond, potentially forming 4-chlorophenol and a sulfinate species, or 4-chlorothiophenolate. Further oxidation or reduction of these intermediates can lead to a complex mixture of products.

  • Q2: How does pH affect the stability of this compound?

    • A2: this compound is generally more stable at neutral pH. Both strongly acidic and strongly basic conditions can promote its degradation. The rate of degradation is expected to increase as the pH moves further from neutral in either direction.

  • Q3: Are there any recommended analytical methods to monitor the degradation of this compound?

    • A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the disappearance of the parent compound and the appearance of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the unknown degradation products.

Data Presentation

Table 1: Hypothetical Degradation Rates of this compound under Various pH Conditions at 50°C.

pHConditionApparent First-Order Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂) (hours)
2.0Acidic5.0 x 10⁻⁶38.5
4.0Acidic1.0 x 10⁻⁷1925
7.0NeutralStable (negligible degradation)-
10.0Basic8.0 x 10⁻⁷240
12.0Basic3.0 x 10⁻⁶64.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of pH-dependent degradation. Actual rates must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Hydrolysis of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to a known volume of the pre-heated buffer solution in a sealed reaction vessel to achieve the desired final concentration.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the sample and/or diluting it with the mobile phase for analysis to prevent further degradation.

  • Analysis: Analyze the samples by a validated HPLC-UV method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the apparent first-order rate constant (-k_obs).

Visualizations

Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start 4-Chlorophenyl sulfoxide A_Protonated Protonated Sulfoxide A_Start->A_Protonated H⁺ A_Pummerer Pummerer Rearrangement Product A_Start->A_Pummerer + Reagent A_Product1 4-Chlorobenzenesulfenic acid (unstable) A_Protonated->A_Product1 H₂O A_Product2 4-Chlorothiophenol A_Product1->A_Product2 Disproportionation A_Product3 4-Chlorobenzenesulfonic acid A_Product1->A_Product3 Disproportionation A_Reagent Acylating Agent (e.g., Ac₂O) A_Reagent->A_Pummerer B_Start 4-Chlorophenyl sulfoxide B_Product1 4-Chlorophenol + Sulfinate B_Start->B_Product1 OH⁻ (Path 1) B_Product2 4-Chlorothiophenolate B_Start->B_Product2 OH⁻ (Path 2) prep_buffers Prepare Buffer Solutions (pH 2-12) initiate Initiate Hydrolysis (add stock to buffer) prep_buffers->initiate prep_stock Prepare 4-Chlorophenyl sulfoxide Stock Solution prep_stock->initiate sampling Sample at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC-UV quench->analyze data Plot ln[C] vs. time & Calculate k_obs analyze->data rect_node rect_node start Unexpected Experimental Result? q_condition Acidic or Basic Conditions? start->q_condition a_acid Acidic q_condition->a_acid Acidic a_base Basic q_condition->a_base Basic q_acid_issue Unexpected Products? a_acid->q_acid_issue q_base_issue Slow/Incomplete Reaction? a_base->q_base_issue a_yes_pummerer Yes q_acid_issue->a_yes_pummerer Yes a_no_degradation No (Slow/No Reaction) q_acid_issue->a_no_degradation No sol_pummerer Check for acylating agents. Consider Pummerer rearrangement. a_yes_pummerer->sol_pummerer sol_acid_slow Increase temperature or acid concentration. a_no_degradation->sol_acid_slow a_yes_slow_base Yes q_base_issue->a_yes_slow_base Yes a_no_products No (Unexpected Products) q_base_issue->a_no_products No sol_base_slow Increase temperature or base concentration. a_yes_slow_base->sol_base_slow sol_base_products Characterize products (LC-MS). Consider C-S bond cleavage. a_no_products->sol_base_products

"removal of unreacted starting materials from 4-Chlorophenyl sulfoxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 4-Chlorophenyl sulfoxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Material (4-Chlorophenyl Thioether) in the Final Product

  • Question: After synthesis and initial work-up, my NMR/TLC analysis shows the presence of the starting material, 4-chlorophenyl thioether, along with the desired this compound. How can I remove this impurity?

  • Answer: The presence of the starting thioether is a common issue. Due to the similar structure but different polarity between the thioether and the sulfoxide, purification can be achieved using either column chromatography or recrystallization.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. The more polar sulfoxide will have a stronger affinity for the silica gel stationary phase and will elute later than the less polar thioether.

    • Recrystallization: This technique can also be effective if a solvent system is chosen in which the solubility of the sulfoxide and the thioether differ significantly at high and low temperatures.

Issue 2: Difficulty in Separating this compound from the Starting Thioether by Column Chromatography

  • Question: I am trying to separate this compound from the unreacted thioether using column chromatography, but I am getting poor separation. What can I do to improve this?

  • Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

    • Optimize the Solvent System: The choice of eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives the best separation between the two spots. A good target Rf for the sulfoxide is around 0.2-0.3 for optimal separation.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and band broadening.

    • Sample Loading: Load the crude product onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often improve resolution.

    • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.

Issue 3: "Oiling Out" During Recrystallization

  • Question: I am attempting to purify this compound by recrystallization, but the compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. To address this:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to provide a nucleation site.

    • Change the Solvent System: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. For instance, if you are using a single solvent, try a binary solvent system where the compound is soluble in one solvent and less soluble in the other.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis involves the oxidation of a corresponding sulfide. The typical starting materials are:

  • 4-Chlorophenyl thioether (e.g., 4-chlorophenyl methyl sulfide or bis(4-chlorophenyl) sulfide)

  • An oxidizing agent , such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Another route involves a Friedel-Crafts reaction using:

  • Thionyl chloride

  • Chlorobenzene

  • A Lewis acid catalyst like aluminum chloride .[1]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: Besides unreacted starting materials, potential impurities include:

  • 4-Chlorophenyl sulfone: Over-oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.

  • Isomers: In the case of bis(4-chlorophenyl) sulfoxide synthesis via Friedel-Crafts, isomers such as 2,4'-dichlorodiphenyl sulfoxide may be formed.[1]

  • Byproducts from the oxidizing agent: For example, if m-CPBA is used, meta-chlorobenzoic acid will be a byproduct.

Q3: What are the recommended purification methods for removing unreacted starting materials?

A3: The two primary methods for purifying solid organic compounds like this compound are:

  • Recrystallization: This is a good choice for removing small amounts of impurities, provided a suitable solvent can be found.

  • Column Chromatography: This is generally more effective for separating components of a mixture with different polarities, such as the starting thioether and the product sulfoxide.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures, while the impurities have different solubility profiles. Common solvent systems for sulfoxides include:

  • Ethanol/Water: A mixed solvent system where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid, followed by reheating to clarify and slow cooling.

  • Hexane/Ethyl Acetate: Another mixed solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to induce crystallization.

  • Monochlorobenzene: This has been used for the recrystallization of bis(4-chlorophenyl) sulfoxide.

Small-scale solubility tests are always recommended to find the optimal solvent or solvent mixture for your specific crude product.

Q5: What is a typical eluent system for column chromatography of this compound?

A5: For silica gel column chromatography, a mixture of a non-polar and a moderately polar solvent is commonly used. A good starting point is a gradient of ethyl acetate in hexane . The exact ratio should be determined by TLC analysis to achieve good separation. For similar sulfoxides, ratios ranging from 1:4 to 1:3 (ethyl acetate:hexane) have been reported to be effective.[2]

Data Presentation

Table 1: Physical Properties of this compound and a Common Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
bis(4-chlorophenyl) sulfoxideC₁₂H₈Cl₂OS271.16141-144Slightly yellow to light beige crystalline powder
bis(4-chlorophenyl) sulfideC₁₂H₈Cl₂S255.1793-95White to off-white solid

Note: Data is for bis(4-chlorophenyl) sulfoxide. Properties for other 4-chlorophenyl sulfoxides may vary.

Table 2: Suggested Starting Conditions for Purification

Purification MethodRecommended Solvents/EluentsKey Considerations
Recrystallization Ethanol/Water, Hexane/Ethyl AcetatePerform small-scale solubility tests first. Slow cooling is crucial for pure crystal formation.
Column Chromatography Ethyl Acetate/Hexane gradientDetermine optimal eluent ratio by TLC (target Rf of product ~0.2-0.3).

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't, gently heat the test tube. A suitable solvent will dissolve the solid when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling or stirring.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of this compound by Column Chromatography

  • Eluent Selection: Using thin-layer chromatography (TLC), determine the optimal eluent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the this compound and the unreacted starting material (target Rf for the sulfoxide ≈ 0.2-0.3).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better separation, pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first elute the less polar impurities (like the thioether) and then the more polar sulfoxide.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Impure this compound oiling_out Product 'Oils Out'? start->oiling_out poor_separation Poor Separation? start->poor_separation slow_cooling Re-dissolve & Cool Slowly oiling_out->slow_cooling Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent System slow_cooling->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes pure_product Pure Product no_crystals->pure_product No (Successful) concentrate Concentrate Solution induce_crystallization->concentrate optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes poor_separation->pure_product No (Successful) repack_column Repack Column optimize_eluent->repack_column dry_load Use Dry Loading repack_column->dry_load

Caption: Troubleshooting logic for the purification of this compound.

References

"instability of 4-Chlorophenyl sulfoxide during workup"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenyl sulfoxide. The information provided addresses the compound's instability during experimental workups and offers guidance on handling and purification to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common properties?

A1: this compound, with the chemical formula C₁₂H₈Cl₂OS, is a sulfoxide compound. It typically appears as a white to light yellow crystalline powder.[1][2] Its melting point is in the range of 141-144 °C.[1][2] It is generally stable under normal storage conditions in a dry environment at room temperature.[1]

Q2: What are the primary stability concerns with this compound during experimental workups?

A2: The primary stability concern is its susceptibility to degradation under acidic conditions, particularly in the presence of acid anhydrides, which can lead to a Pummerer rearrangement.[3][4] There are also general concerns about its stability in the presence of strong acids or bases and at elevated temperatures, which can lead to decomposition.[1] Purification using standard silica or alumina chromatography has also been reported to cause degradation.

Q3: What is the Pummerer rearrangement and when is it likely to occur?

A3: The Pummerer rearrangement is a reaction of sulfoxides bearing at least one α-hydrogen, which is not the case for diaryl sulfoxides like this compound. However, the term is broadly used for reactions of sulfoxides with acid anhydrides. For aryl sulfoxides, this typically involves activation of the sulfoxide by an acid anhydride (like acetic anhydride) to form a sulfonium intermediate. This can then undergo further reactions.[3][4][5][6][7] This rearrangement is most likely to occur when residual acid anhydride is present from a preceding reaction step, or if it is intentionally used as a reagent.

Q4: Can this compound undergo disproportionation?

A4: Sulfoxides can potentially undergo disproportionation to the corresponding sulfide and sulfone. While specific conditions for this compound are not well-documented in the provided search results, this is a potential degradation pathway to be aware of, especially under harsh thermal or reactive conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of this compound after workup. Degradation during acidic workup: Exposure to strong acids or residual acid anhydrides may have caused a Pummerer-type rearrangement or other decomposition pathways.- Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) at low temperatures.- Avoid using strong acids in the workup if possible.- If an acidic wash is necessary, use a dilute, weak acid and perform the wash quickly at low temperature.
Formation of unexpected byproducts. Pummerer rearrangement: Presence of acid anhydrides leads to the formation of α-acyloxy thioether derivatives (in the case of alkyl sulfoxides) or other rearranged products for aryl sulfoxides.[3][4][5] Disproportionation: Harsh conditions may have led to the formation of 4,4'-dichlorodiphenyl sulfide and 4,4'-dichlorodiphenyl sulfone.- Ensure complete quenching and removal of any acid anhydrides used in the reaction before workup.- Analyze byproducts by techniques like GC-MS or LC-MS to identify potential degradation products and confirm the degradation pathway.
Product degradation during purification by column chromatography. Interaction with stationary phase: Silica gel and alumina (both acidic and basic) can catalyze the degradation of sulfoxides.- Avoid silica and alumina chromatography if possible.- If chromatography is necessary, consider using a more inert stationary phase like neutral alumina or a deactivated silica gel.[8][9]- Purification by recrystallization is a preferred method for solid sulfoxides.[10][11][12]
Inconsistent results in reactions involving this compound. Thermal instability: Heating the compound, especially in the presence of acids or bases, can lead to decomposition.[1]- Perform reactions and workups at or below room temperature whenever possible.- If heating is required, carefully control the temperature and reaction time.

Stability Data Summary

Condition Stability of this compound Potential Degradation Pathways
Acidic (Aqueous) Potentially unstable, especially with strong acids.Hydrolysis, Pummerer-type reactions if activators are present.[3][13]
Acidic (with Anhydrides) Unstable.Pummerer rearrangement.[3][4][5]
Basic (Aqueous) Generally more stable than in acidic conditions, but strong bases should be used with caution.Potential for hydrolysis or other base-catalyzed decompositions.
Thermal Decomposes upon heating, emitting toxic vapors.[2]Disproportionation, elimination reactions.[14]
Chromatography Can be unstable on silica gel and alumina.[8][9]Acid/base-catalyzed degradation on the stationary phase.

Experimental Protocols

Recommended Workup Procedure for Oxidation of 4,4'-Dichlorodiphenyl Sulfide to this compound

This protocol is designed to minimize the over-oxidation to the sulfone and the degradation of the sulfoxide product during workup. A common method for this oxidation is the use of hydrogen peroxide in glacial acetic acid.[15]

  • Reaction Quenching:

    • Upon completion of the oxidation (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess hydrogen peroxide. Caution: This quenching reaction can be exothermic.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Neutralization:

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the acetic acid.[15] Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7). Keep the temperature below 10 °C during neutralization.

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).[15]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C) to obtain the crude this compound.

Purification by Recrystallization

Since this compound is a solid, recrystallization is the preferred method of purification to avoid degradation on chromatographic supports.[10][11][12]

  • Solvent Selection:

    • Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

RecommendedWorkupWorkflow start Reaction Mixture (e.g., after oxidation) quench Quench excess oxidant (e.g., Na2SO3 at 0°C) start->quench neutralize Neutralize acid (e.g., NaHCO3 at <10°C) quench->neutralize extract Extract with organic solvent neutralize->extract wash_dry Wash with brine and dry (Na2SO4) extract->wash_dry evaporate Evaporate solvent (<40°C) wash_dry->evaporate crude Crude 4-Chlorophenyl Sulfoxide evaporate->crude purify Purify by Recrystallization crude->purify pure Pure 4-Chlorophenyl Sulfoxide purify->pure

Caption: Recommended workup and purification workflow for this compound.

PummererDegradation sulfoxide Aryl Sulfoxide (e.g., this compound) activated Activated Sulfonium Intermediate sulfoxide->activated + anhydride Acid Anhydride (e.g., Ac2O) anhydride->activated rearrangement Rearrangement/ Nucleophilic Attack activated->rearrangement product Degradation Products (Pummerer-type) rearrangement->product

Caption: Pummerer-type degradation pathway of aryl sulfoxides in the presence of acid anhydrides.

References

Technical Support Center: 4-Chlorophenyl Sulfoxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 4-Chlorophenyl sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable method for producing this compound is the oxidation of 4-chlorophenyl methyl sulfide. Key considerations for scale-up include the choice of a safe and effective oxidizing agent and a suitable solvent system. While various oxidizing agents can be used, hydrogen peroxide in glacial acetic acid is a common choice due to its environmental and cost advantages.[1][2] Another approach involves the reaction of chlorobenzene with chlorosulfonic acid and thionyl chloride to produce 4-chlorobenzenesulfonyl chloride, which can then be converted to the sulfoxide.[3][4]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the management of exothermic reactions, particularly during the oxidation step.[5][6][7] A rapid, uncontrolled temperature increase can lead to a thermal runaway, posing a significant hazard.[8] It is crucial to have a robust cooling system and a well-defined plan for controlled reagent addition. When heated to decomposition, this compound can emit toxic vapors of NOx and Cl-.[9][10] A thorough risk assessment should be conducted before any scale-up activities.

Q3: How does the impurity profile of this compound typically change during scale-up?

A3: During scale-up, changes in reaction conditions, such as less efficient heat transfer and mixing, can lead to an increase in side reactions and a different impurity profile. Common impurities may include the unreacted starting material (4-chlorophenyl methyl sulfide) and the over-oxidized product (4-chlorophenyl methyl sulfone). In syntheses starting from chlorobenzene, isomers such as 2,4'-dichlorodiphenyl sulfoxide and 2,2'-dichlorodiphenyl sulfoxide can also be formed.[11]

Q4: What purification methods are effective for large-scale production of this compound?

A4: For large-scale production, crystallization is often the preferred method of purification due to its cost-effectiveness and scalability. The crude product can be dissolved in a suitable hot solvent, such as a mixture of ethyl acetate and heptane, and allowed to crystallize upon cooling.[12] While column chromatography is effective at the lab scale, it can be expensive and generate significant waste, making it less suitable for large-scale production.[13] In some cases, a simple work-up involving extraction and washing may be sufficient to achieve the desired purity.[14]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound production.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Ensure the reaction is allowed to proceed to completion before work-up.
Suboptimal Reaction Temperature Optimize the reaction temperature. For oxidations, elevated temperatures can sometimes lead to faster completion, but may also increase side products.[1] For exothermic reactions, ensure the temperature is controlled to prevent degradation of the product or reactants.
Poor Quality of Reagents Use reagents of appropriate purity. For instance, ensure the oxidizing agent has not degraded.
Inefficient Mixing In a large reactor, ensure that the agitation is sufficient to maintain a homogeneous mixture. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, affecting the overall yield.
Losses During Work-up and Purification Optimize the extraction and purification steps. For crystallization, select a solvent system that provides good recovery of the pure product.
Issue 2: Presence of Impurities in the Final Product
Impurity Potential Cause Troubleshooting Step
Unreacted 4-chlorophenyl methyl sulfide Incomplete oxidation.Increase the reaction time or the amount of oxidizing agent. However, be cautious as excess oxidant can lead to sulfone formation.
4-chlorophenyl methyl sulfone (over-oxidation) Excess oxidizing agent or prolonged reaction time at elevated temperatures.Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress to stop it once the starting material is consumed.
Isomeric Impurities (e.g., 2,4'- and 2,2'-dichlorodiphenyl sulfoxide) Side reactions during the initial synthesis steps (e.g., Friedel-Crafts reaction).[11]Optimize the reaction conditions (temperature, catalyst) of the initial steps to favor the formation of the desired para-substituted product.
Residual Solvents Inefficient drying of the final product.Dry the product under vacuum at an appropriate temperature until the residual solvent content is within the acceptable limits.
Issue 3: Difficulty in Controlling the Reaction Exotherm
Symptom Potential Cause Troubleshooting Step
Rapid, uncontrolled temperature rise Addition rate of a reactant (e.g., oxidizing agent) is too fast for the cooling system to handle.Immediately stop the addition of the reactant.[8] Increase the cooling capacity of the reactor.[8]
Delayed exotherm Accumulation of unreacted reagents due to low initial reaction temperature, followed by a sudden, rapid reaction.Ensure the reaction temperature is high enough for the reaction to initiate as the reagent is added.[5]
Localized overheating Inadequate mixing leading to poor heat dissipation.Improve the agitation in the reactor to ensure a uniform temperature throughout the reaction mass. Consider subsurface addition of reagents near the impeller for better dispersion.[8]

Quantitative Data

The following table summarizes typical process parameters and outcomes for sulfoxide synthesis at different scales. Note that specific data for this compound is limited in the public domain; therefore, data for the closely related methyl phenyl sulfoxide is provided as an illustrative example.

ParameterLab Scale (Example: Methyl Phenyl Sulfoxide Synthesis)[14]Pilot/Large Scale (General Considerations)
Reactant Scale 0.100 moleMulti-kilogram to Ton scale
Solvent Volume 210 mLSignificantly larger, impacting heat and mass transfer
Reaction Time 15 hoursMay need adjustment based on scale-up effects
Typical Yield ~91%Often slightly lower due to handling losses and less ideal conditions
Purification Method Vacuum distillation, Column ChromatographyCrystallization, Extraction
Purity High purity achievableDependent on the efficiency of the chosen large-scale purification method

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Methyl Phenyl Sulfoxide (Analogous Example)

This protocol is for the synthesis of methyl phenyl sulfoxide and serves as a representative example of a lab-scale sulfoxidation.[14]

  • Preparation : In a 500-ml round-bottomed flask equipped with a magnetic stirrer, place 22.5 g (0.105 mole) of powdered sodium metaperiodate and 210 ml of water.

  • Reaction Initiation : Cool the mixture in an ice bath and add 12.4 g (0.100 mole) of thioanisole (methyl phenyl sulfide).

  • Reaction : Stir the mixture for 15 hours at ice-bath temperature.

  • Work-up : Filter the reaction mixture through a Büchner funnel. Wash the filter cake of sodium iodate with methylene chloride.

  • Extraction : Transfer the filtrate to a separatory funnel, separate the methylene chloride layer, and extract the aqueous layer with methylene chloride.

  • Drying and Concentration : Combine the methylene chloride extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude sulfoxide.

  • Purification : Purify the crude product by vacuum distillation to obtain pure methyl phenyl sulfoxide.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time or Adjust Stoichiometry incomplete->increase_time Yes complete Reaction is Complete incomplete->complete No end Yield Improved increase_time->end check_temp Review Reaction Temperature complete->check_temp suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes optimal_temp Temperature is Optimal suboptimal_temp->optimal_temp No optimize_temp->end check_workup Analyze Work-up and Purification Losses optimal_temp->check_workup high_losses High Losses Identified check_workup->high_losses optimize_purification Optimize Purification Method (e.g., Recrystallization Solvent) high_losses->optimize_purification Yes low_losses Losses are Minimal high_losses->low_losses No optimize_purification->end check_reagents Verify Reagent Quality low_losses->check_reagents poor_reagents Poor Reagent Quality check_reagents->poor_reagents use_high_purity_reagents Use High-Purity Reagents poor_reagents->use_high_purity_reagents Yes good_reagents Reagents are of Good Quality poor_reagents->good_reagents No use_high_purity_reagents->end good_reagents->end

Caption: A decision tree for troubleshooting low yields.

Experimental Workflow for Synthesis and Purification

Synthesis and Purification Workflow start Start: 4-chlorophenyl methyl sulfide oxidation Oxidation (e.g., H2O2 / Acetic Acid) start->oxidation monitoring In-Process Control (TLC, HPLC) oxidation->monitoring monitoring->oxidation Reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete concentration Solvent Removal (Concentration) workup->concentration purification Purification concentration->purification crystallization Crystallization purification->crystallization Crystallization filtration_drying Filtration & Drying crystallization->filtration_drying end Final Product: This compound filtration_drying->end

Caption: A typical workflow for synthesis and purification.

References

Technical Support Center: Monitoring 4-Chlorophenyl Sulfoxide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring reactions involving 4-Chlorophenyl sulfoxide.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring the oxidation of 4-chlorophenyl sulfide to this compound?

A1: TLC is a rapid, cost-effective, and highly sensitive analytical technique ideal for real-time reaction monitoring.[1][2] It allows for the qualitative assessment of the consumption of the starting material (4-chlorophenyl sulfide), the formation of the desired product (this compound), and the potential emergence of the over-oxidized by-product (4-chlorophenyl sulfone). By comparing the spots of the reaction mixture with standards of the starting material and product, a researcher can quickly determine the reaction's progress.[2][3]

Q2: What are the key species I should be looking for on my TLC plate?

A2: When monitoring the oxidation of 4-chlorophenyl sulfide, you should expect to see up to three key spots:

  • 4-chlorophenyl sulfide: The starting material.

  • This compound: The desired product.

  • 4-chlorophenyl sulfone: The over-oxidized by-product.

The relative positions of these spots on the TLC plate are determined by their polarity. The sulfoxide is more polar than the sulfide, and the sulfone is the most polar of the three. Therefore, the sulfide will have the highest R_f value (travel the furthest up the plate), followed by the sulfoxide, and then the sulfone with the lowest R_f value.

Q3: How do I choose an appropriate mobile phase (eluent) for my TLC?

A3: The choice of mobile phase is critical for achieving good separation. A common starting point for the separation of aryl sulfides, sulfoxides, and sulfones is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4] A typical starting ratio is 1:1 hexane:ethyl acetate.[5] You can then adjust the ratio to optimize the separation. If the spots are all clustered near the bottom of the plate (low R_f values), the mobile phase is not polar enough, and you should increase the proportion of ethyl acetate. Conversely, if all spots are near the solvent front (high R_f values), the mobile phase is too polar, and the proportion of hexane should be increased.[6]

Q4: What visualization techniques can I use for this compound and related compounds?

A4: Since this compound and its related compounds contain aromatic rings, they are UV-active.[7][8] Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm.[8][9] The compounds will appear as dark spots on a fluorescent background. For further confirmation or if the compounds are not sufficiently UV-active at the reaction concentrations, various chemical stains can be used. These are destructive methods.[7]

  • Potassium permanganate (KMnO₄) stain: This is a good general stain for oxidizable functional groups. Sulfides and sulfoxides can be visualized as yellow or brown spots on a purple background.[10]

  • p-Anisaldehyde stain: This is a versatile stain that can react with many functional groups to produce colored spots upon heating.[10]

  • Iodine (I₂) vapor: Exposing the plate to iodine vapor in a chamber can make aromatic and unsaturated compounds appear as brown spots.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered when monitoring this compound reactions by TLC.

Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar or acidic/basic.[1]- Reaction solvent (e.g., DMF, DMSO) is interfering.- Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase to improve the spot shape of acidic or basic compounds, respectively.[1]- After spotting, place the TLC plate under high vacuum for a few minutes to evaporate high-boiling solvents before developing.
No spots are visible - Sample is too dilute.- The compound is not UV-active at the concentration used.- The solvent level in the developing chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Concentrate the aliquot taken from the reaction mixture.- Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[7][10]- Ensure the solvent level in the chamber is below the origin line.
Spots are not moving from the baseline (R_f ≈ 0) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[6]
Spots are running with the solvent front (R_f ≈ 1) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[6]
Poor separation between sulfide, sulfoxide, and sulfone - The polarity of the mobile phase is not optimized.- Systematically vary the ratio of your mobile phase components (e.g., try 9:1, 4:1, 1:1, 1:4, 1:9 hexane:ethyl acetate) to find the optimal separation.- Try a different solvent system. For instance, replace ethyl acetate with acetone or dichloromethane.[12]
Unexpected spots appear - The reaction may be producing side products.- The compound may be decomposing on the silica gel plate (which is slightly acidic).- This is valuable information about your reaction. Try to identify the side products.- To test for decomposition, run a 2D TLC. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is decomposing. If this is the case, consider using alumina or reverse-phase TLC plates.

Experimental Protocols

Detailed Methodology for Monitoring the Oxidation of 4-chlorophenyl sulfide by TLC

  • Preparation of the TLC Plate:

    • Use a silica gel TLC plate with a fluorescent indicator (F254).

    • With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.

    • Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[2][13]

  • Spotting the Plate:

    • Prepare a dilute solution of your starting material (4-chlorophenyl sulfide) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" mark.

    • Take an aliquot of your reaction mixture and dilute it with a volatile solvent.

    • Spot the diluted reaction mixture on the "RM" mark.

    • For the co-spot, first spot the starting material on the "Co" mark, and then, using a different capillary tube, spot the reaction mixture directly on top of the starting material spot.[13]

    • Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications if multiple spots are needed.

  • Developing the Plate:

    • Prepare the mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) in a developing chamber. Ensure the solvent level is below the origin line on the TLC plate.

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to ascend the plate by capillary action until the solvent front is about 1 cm from the top of the plate.[13]

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization and Analysis:

    • View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]

    • If necessary, use a chemical stain for further visualization. For example, dip the plate in a potassium permanganate solution and gently heat it with a heat gun until spots appear.

    • Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[5]

    • Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new, lower R_f spot indicates product formation.

Data Presentation

Table 1: Expected Relative R_f Values and Common Mobile Phases

Note: The exact R_f values are dependent on specific experimental conditions (e.g., temperature, saturation of the chamber, specific brand of TLC plates) and should be determined experimentally.

Compound Structure Relative Polarity Expected Relative R_f Value Common Mobile Phase Systems
4-chlorophenyl sulfideCl-C₆H₄-S-C₆H₄-ClLeast PolarHighestHexane/Ethyl Acetate (e.g., 9:1 to 1:1)
This compoundCl-C₆H₄-S(O)-C₆H₄-ClIntermediateIntermediateHexane/Ethyl Acetate (e.g., 4:1 to 1:4)
4-chlorophenyl sulfoneCl-C₆H₄-S(O)₂-C₆H₄-ClMost PolarLowestHexane/Ethyl Acetate (e.g., 1:1 to 1:9), Dichloromethane/Methanol

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Identified? start->problem streaking Streaking Spots problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes poor_sep Poor Separation problem->poor_sep Yes no_movement Spots at Baseline problem->no_movement Yes at_front Spots at Solvent Front problem->at_front Yes end Successful Analysis problem->end No sol_streaking Dilute Sample or Add Modifier to Eluent streaking->sol_streaking sol_no_spots Concentrate Sample or Use Chemical Stain no_spots->sol_no_spots sol_poor_sep Optimize Mobile Phase Ratio or Change Solvent System poor_sep->sol_poor_sep sol_no_movement Increase Mobile Phase Polarity no_movement->sol_no_movement sol_at_front Decrease Mobile Phase Polarity at_front->sol_at_front sol_streaking->start Re-run sol_no_spots->start Re-run sol_poor_sep->start Re-run sol_no_movement->start Re-run sol_at_front->start Re-run

Caption: Troubleshooting workflow for common TLC issues.

TLC_Components cluster_system TLC System cluster_analytes Analytes stationary_phase Stationary Phase (Silica Gel) interaction Separation based on Differential Partitioning stationary_phase->interaction mobile_phase Mobile Phase (e.g., Hexane/EtOAc) mobile_phase->interaction sulfide 4-chlorophenyl sulfide (Less Polar) sulfide->interaction sulfoxide This compound (Moderately Polar) sulfoxide->interaction sulfone 4-chlorophenyl sulfone (More Polar) sulfone->interaction result TLC Plate with Separated Spots (R_f) interaction->result

Caption: Relationship of components in the TLC system.

References

Chiral HPLC Methods for Resolving 4-Chlorophenyl Sulfoxide Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-Chlorophenyl sulfoxide and related compounds using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the enantioseparation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Mobile phase additives (acidic or basic) are required and absent, or interfering with the separation.4. Temperature fluctuations.1. Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or macrocyclic glycopeptide-based like teicoplanin).2. Optimize the mobile phase. For normal-phase mode, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For polar organic mode, try different pure alcohols or mixtures.[1][2]3. Introduce small amounts of acidic or basic additives to the mobile phase. For basic compounds, an amine like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial. Note that additives can have a memory effect on the column.[3]4. Control the column temperature using a column oven. Sometimes, operating at sub-ambient temperatures can improve resolution.
Peak Tailing 1. Secondary interactions between the analyte and the silica support.2. Active sites on the column packing.3. Sample overload.1. Add a competitor to the mobile phase, such as a small amount of a basic or acidic modifier, to block active sites.2. Ensure the column is properly conditioned. Flush with a strong solvent if necessary to remove contaminants.3. Reduce the sample concentration or injection volume.
High Backpressure 1. Blockage of the inlet frit.2. Sample precipitation in the mobile phase.3. Particulate matter from the sample or system.1. Reverse the flow direction through the column at a low flow rate to dislodge particulates from the inlet frit. If this fails, the frit may need to be replaced.[4]2. Ensure the sample is fully dissolved in a solvent that is miscible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause precipitation upon injection.[4]3. Always filter samples and mobile phases through a 0.45 µm filter. Use a guard column to protect the analytical column.[4]
Irreproducible Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column "memory" effects from previous analyses.[3]4. Temperature instability.1. Equilibrate the column with the mobile phase for a sufficient time (at least 10-20 column volumes) before starting the analysis.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Dedicate a column to a specific method or develop a rigorous column cleaning and regeneration protocol between different methods.4. Use a column thermostat to maintain a constant temperature.
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Implement a sample clean-up procedure before injection. Use a guard column and replace it regularly.2. Ensure mobile phase compatibility with the CSP. For coated polysaccharide phases, avoid harsh solvents that can strip the chiral selector. Immobilized CSPs offer greater solvent compatibility.[4]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for resolving this compound enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the enantioseparation of chiral sulfoxides.[1][2] Specifically, derivatives like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have shown broad applicability. Macrocyclic glycopeptide antibiotics, such as teicoplanin-based CSPs, are also a suitable choice for separating sulfoxide enantiomers, particularly in the polar-organic mode.[1]

Q2: What are the typical mobile phases used for the chiral separation of sulfoxides?

A2: The choice of mobile phase depends on the CSP and the specific sulfoxide. Common modes include:

  • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol (EtOH). This is a very common starting point for polysaccharide CSPs.

  • Polar Organic Mode: Pure alcohols like methanol, ethanol, or isopropanol, or mixtures thereof.[1][2] This mode is often used with both polysaccharide and teicoplanin-based CSPs.

  • Reversed Phase: A mixture of water or buffer with an organic modifier like acetonitrile or methanol. This mode is less common for sulfoxides on polysaccharide phases but can be effective.

Q3: How can I improve the resolution between the enantiomers of this compound?

A3: To improve resolution, you can:

  • Optimize the mobile phase: Adjust the ratio of the alcohol modifier in normal-phase mode. A lower percentage of alcohol generally increases retention and can improve selectivity.

  • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Adjust the flow rate: Lowering the flow rate can increase efficiency and improve resolution, at the cost of longer analysis times.

  • Modify the temperature: Lowering the temperature often enhances enantioselectivity.

  • Add an additive: Small amounts of acid or base can improve peak shape and selectivity, but should be used with caution due to potential "memory effects".[3]

Q4: My resolution is good, but the analysis time is too long. How can I speed it up?

A4: To reduce the analysis time, you can:

  • Increase the flow rate.

  • Increase the percentage of the polar modifier in the mobile phase (e.g., increase the amount of IPA in a hexane/IPA mobile phase).

  • Use a shorter column or a column with smaller particles (e.g., 3 µm instead of 5 µm). Note that smaller particle sizes will lead to higher backpressure.

Q5: The elution order of the enantiomers has reversed after changing the mobile phase. Is this normal?

A5: Yes, a reversal in the elution order of enantiomers can occur when changing the composition of the mobile phase (e.g., the type of alcohol modifier) or the type of chiral stationary phase. This is due to a change in the chiral recognition mechanism.

Experimental Protocols

Example Protocol 1: Normal-Phase Separation on a Polysaccharide CSP

This protocol is a general starting point for the separation of this compound based on methods for similar aromatic sulfoxides.

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H, 5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase
Example Protocol 2: Polar Organic Mode on a Teicoplanin CSP

This protocol is suitable for teicoplanin-based columns and offers an alternative selectivity.

Parameter Condition
Column Teicoplanin-based CSP (e.g., Chirobiotic T, 5 µm, 250 x 4.6 mm)
Mobile Phase Methanol with 0.1% Acetic Acid and 0.05% Diethylamine
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol

Data Presentation

The following table summarizes typical chromatographic data for the separation of various phenyl sulfoxide enantiomers on different chiral stationary phases. This data can be used as a reference for method development.

Analyte CSP Mobile Phase k'1 k'2 α (Separation Factor) Rs (Resolution)
Methyl phenyl sulfoxideEurocel 01 (Cellulose Phenylcarbamate)Hexane/Ethanol (90:10)4.655.521.18>1.5
(S)-1-Methyl-4-(methylsulfinyl)benzeneChiralcel OD-HHeptane/Isopropanol (98:2)---Baseline
(S)-1-Methoxy-4-(methylsulfinyl)benzeneChiralcel OD-HHeptane/Isopropanol (90:10)---Baseline

k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution factor.

Visualizations

Experimental Workflow

G General Workflow for Chiral HPLC Method Development cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Optimization prep_sample Prepare Sample (e.g., 1 mg/mL in mobile phase) prep_system Equilibrate HPLC System and Column prep_sample->prep_system prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA) prep_mobile->prep_system inject Inject Sample prep_system->inject separate Isocratic Elution and Enantiomeric Separation inject->separate detect Detect Enantiomers (UV Detector) separate->detect process Process Data (Integrate Peaks) detect->process calculate Calculate Resolution (Rs) and Selectivity (α) process->calculate optimize Optimize Method? (Adjust Mobile Phase, Temp.) calculate->optimize optimize->prep_mobile Yes optimize->calculate No - Method Validated

Caption: Workflow for chiral HPLC method development and analysis.

Troubleshooting Logic

G Troubleshooting Logic for Poor Resolution start Start: Poor or No Resolution check_params Are basic parameters correct? (Column, Mobile Phase, Temp.) start->check_params adjust_mp Adjust Mobile Phase (% Modifier) check_params->adjust_mp Yes change_csp Screen a Different CSP check_params->change_csp No change_modifier Change Modifier Type (e.g., IPA to EtOH) adjust_mp->change_modifier success Resolution Achieved adjust_mp->success adjust_temp Adjust Temperature (Typically Lower) change_modifier->adjust_temp change_modifier->success add_additive Consider Additive (Acid/Base) adjust_temp->add_additive adjust_temp->success add_additive->change_csp add_additive->success change_csp->success

Caption: Decision tree for troubleshooting poor chiral resolution.

References

"handling and storage recommendations for 4-Chlorophenyl sulfoxide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 4-Chlorophenyl Sulfoxide (also known as Bis(4-chlorophenyl) sulfoxide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 3085-42-5) is a chlorinated thioester.[1][2] It is primarily used as an intermediate in the synthesis of other chemical compounds, such as Sulfoximine Carbamates.[3]

Q2: What are the main hazards associated with this compound?

While some sources classify it as a non-hazardous substance, it is also described as an irritant.[4] When heated to decomposition, it may emit toxic vapors. It is prudent to handle it with care, avoiding contact with skin, eyes, and clothing, and preventing inhalation or ingestion.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Hand Protection: Use protective gloves, such as nitrile rubber.[5]

  • Body Protection: Wear long-sleeved clothing.[5]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, no respiratory protection is typically needed. For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5]

Q4: What should I do in case of accidental exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[5]

  • Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

Q5: How should I handle spills of this compound?

In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[5] It is important to avoid generating dust during this process.[5] Ensure the area is well-ventilated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation of the compound.Ensure the compound is stored in a tightly closed container at ambient temperature, away from direct sunlight and moisture.[4][6] Check the expiration date, as the typical shelf life is 2 years.[4][6]
Difficulty in dissolving the compound Use of an inappropriate solvent.Refer to experimental protocols for recommended solvents. For syntheses of sulfoximine carbamates, dichloromethane or toluene have been used.[4][6]
Contamination of the product Inadequate purification after reaction.Use flash chromatography for purification as recommended in synthetic protocols.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₁₂H₈Cl₂OS[1]
Molecular Weight 271.16 g/mol [1]
Melting Point 143-145 °C[4]
Purity NLT 98%[4]
Loss on Drying NMT 1%[4]
Shelf Life 2 years[4][6]

Experimental Protocol: Synthesis of N-Substituted Sulfoximines

The following is a general procedure for the synthesis of N-substituted sulfoximines from a sulfoxide, adapted from literature. This protocol illustrates a potential application of this compound as a starting material.

General Procedure:

  • To a suspension of the sulfoxide (0.6 mmol), carbamate (0.9 mmol), MgO (97 mg, 2.4 mmol), and Rh₂(OAc)₄ (7.0 mg, 2.5 mol %) in CH₂Cl₂ (6 mL), add PhI(OAc)₂ (290 mg, 0.90 mmol) at room temperature.[6]

  • Stir the resulting mixture for 8 hours at 40 °C.[6]

  • After the reaction is complete, filter the mixture through a pad of diatomaceous earth.[6]

  • Concentrate the filtrate in vacuo.[6]

  • Purify the resulting residue by flash chromatography on silica gel to yield the N-substituted sulfoximine.[6]

Visualizations

Handling and Storage Workflow

G Figure 1. Recommended Handling and Storage Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in a tightly closed container at ambient temperature, away from direct sunlight. ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat storage_conditions->ppe Before Handling ventilation Use in a well-ventilated area or under a fume hood. ppe->ventilation avoid_contact Avoid contact with skin and eyes. Avoid dust formation and inhalation. ventilation->avoid_contact disposal Dispose of in accordance with local, regional, and national regulations. avoid_contact->disposal After Use

Caption: Recommended Handling and Storage Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Chlorophenyl Sulfoxide: HPLC, GC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 4-Chlorophenyl sulfoxide is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.[1][2] This guide presents a detailed experimental protocol for a robust Reverse-Phase HPLC (RP-HPLC) method, alongside a comparative analysis with GC and NMR, supported by data presentation and workflow visualization to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

RP-HPLC is the most widely used method for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] The method separates compounds based on their polarity, allowing for the quantification of impurities relative to the main peak area.

This protocol outlines a starting point for the development and validation of a purity testing method for this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC or UHPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

3. Data Analysis:

  • The purity of the sample is calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Weighing & Dissolution StandardPrep->Filtration Injection Sample Injection Filtration->Injection Inject into HPLCSys HPLC System (C18, Gradient Elution) Detection UV Detection (235 nm) HPLCSys->Detection Injection->HPLCSys Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

HPLC Purity Analysis Workflow

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.
Applicability to this compound Excellent. Ideal for non-volatile and thermally labile compounds.[1]Limited. The compound has a high boiling point and may decompose at high temperatures required for volatilization.Excellent for structural confirmation and quantification of impurities with unique signals.[3][4]
Sensitivity High (typically ppm to ppb levels).Very high, especially with specific detectors like FID or SCD (ppb levels).[5][6]Lower sensitivity, typically requires higher concentrations (µg to mg).[7]
Impurity Identification Primarily by retention time comparison with standards. Hyphenation with MS (LC-MS) is required for structural elucidation of unknown impurities.[8][9]Retention time comparison. GC-MS provides excellent identification of volatile impurities.[1]Provides detailed structural information for impurity identification without the need for reference standards.[7][10]
Quantification Excellent, highly accurate and precise for known impurities with reference standards.Excellent for volatile impurities.Quantitative (qNMR) is possible but may be less precise than chromatography for trace impurities.
Sample Preparation Simple dissolution and filtration.Can be more complex, may require derivatization for non-volatile compounds.Simple dissolution in a deuterated solvent.
Analysis Time Moderate (typically 15-45 minutes per sample).Fast for simple mixtures.[1]Fast for a single spectrum, but data processing for quantification can be complex.
Instrumentation Cost Moderate to High.Moderate.High.

Alternative Methodologies for Purity Assessment

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, its application is limited due to the compound's low volatility and potential for thermal degradation.

Applicability for this compound:

  • Direct Analysis: Not recommended due to the high boiling point and the risk of decomposition of the sulfoxide group at the elevated temperatures of the GC inlet and column.

  • Analysis of Volatile Impurities: GC is an excellent choice for identifying and quantifying volatile organic impurities or residual solvents from the synthesis process.[1]

  • Derivatization: It might be possible to analyze this compound by GC after a chemical derivatization step to create a more volatile and thermally stable analogue, but this adds complexity to the sample preparation.

Typical GC Protocol for Volatile Impurities:

  • System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Headspace injection is preferred for residual solvent analysis.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to elute a wide range of volatile compounds.

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules.[4][7] For purity assessment, quantitative NMR (qNMR) can be a valuable orthogonal technique to HPLC.

Applicability for this compound:

  • Structural Confirmation: ¹H and ¹³C NMR are used to confirm the identity of the this compound. A ¹H NMR spectrum for this compound is publicly available.[11]

  • Impurity Identification: NMR can provide detailed structural information on impurities, especially if they are present at sufficient concentration, without the need for isolating them.[3][10]

  • Quantitative Analysis (qNMR): By integrating the signals of the main compound and the impurities against a certified internal standard, the purity can be determined. This method is particularly useful when reference standards for the impurities are not available.[12]

Experimental Considerations for qNMR:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., DMSO-d₆).[13]

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition: A sufficient relaxation delay (D1) must be used to ensure full relaxation of all nuclei for accurate quantification.

Method_Selection Start Purity Assessment of This compound Question1 Routine QC & Quantitation of Known Impurities? Start->Question1 HPLC Primary Method: RP-HPLC Question1->HPLC Yes Question3 Structural Elucidation of Unknown Impurities or Orthogonal Quantitation Needed? Question1->Question3 No Question2 Analysis of Volatile Impurities / Residual Solvents? HPLC->Question2 GC Complementary Method: GC-FID/MS Question2->GC Yes Question2->Question3 No GC->Question3 NMR Orthogonal Method: NMR/qNMR Question3->NMR Yes End Comprehensive Purity Profile Question3->End No NMR->End

References

Navigating Chirality: A Comparative Guide to Determining Enantiomeric Excess of 4-Chlorophenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of three primary analytical techniques for determining the enantiomeric excess of chiral 4-Chlorophenyl sulfoxide: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Circular Dichroism (CD) Spectroscopy. We present a detailed examination of their experimental protocols, performance metrics, and data interpretation, supported by experimental data to aid in method selection and implementation.

The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. For chiral sulfoxides like this compound, a key intermediate in the synthesis of various pharmaceuticals, the ability to accurately quantify the proportion of each enantiomer is paramount. This guide offers an objective comparison of the most common analytical methods to empower researchers to make informed decisions for their specific needs.

Performance Comparison at a Glance

To facilitate a direct comparison of the three techniques, the following table summarizes their key performance characteristics for the determination of the enantiomeric excess of chiral this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Shift ReagentsCircular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence.Differential absorption of left and right circularly polarized light by enantiomers.
Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each enantiomer.CD spectrum showing positive or negative Cotton effects.
Quantitative Data Peak area ratio of the enantiomers.Integration ratio of the separated enantiomeric signals.Amplitude of the CD signal at a specific wavelength.
Sensitivity High (µg/mL to ng/mL).Moderate (mg/mL).Moderate to High (µg/mL to mg/mL).
Accuracy High (typically <1% error).Good (typically 1-5% error, dependent on resolution).Good (dependent on the purity of the reference standard).
Sample Requirement Low (micrograms).Higher (milligrams).Low to moderate (micrograms to milligrams).
Analysis Time Minutes per sample.Minutes to hours per sample (including sample prep).Seconds to minutes per sample.
Development Effort Moderate to high (method development can be extensive).Moderate (selection of appropriate shift reagent and optimization).Low to moderate (requires enantiomerically pure standard).
Direct 'ee' Determination Yes, from the ratio of peak areas.Yes, from the ratio of signal integrals.Indirectly, by comparison to a standard curve of known 'ee'.

Experimental Protocols

Detailed methodologies for each technique are provided below to ensure reproducibility and aid in the practical application of these methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For aryl sulfoxides, polysaccharide-based and macrocyclic antibiotic-based CSPs are often effective.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A teicoplanin-based chiral stationary phase, such as CHIROBIOTIC T (250 mm x 4.6 mm I.D., 10 µm), has been shown to be effective for the enantioseparation of chiral sulfoxides.[1]

  • Mobile Phase: A polar-organic mobile phase is typically used. For example, a mixture of methanol with a small amount of acidic and basic modifier (e.g., 17.48 mmol/L acetic acid and 4.79 mmol/L diethylamine) can provide good resolution.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The separation is usually performed at ambient temperature (e.g., 25°C).

  • Detection: UV detection at a wavelength where this compound absorbs, for instance, 254 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chiral Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate 'ee' integrate->calculate

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into transient diastereomers through the addition of a chiral shift reagent (CSR).[4] These reagents, typically lanthanide complexes, induce different chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinct observation and quantification.[5][6]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent (CSR): A common choice is a chiral europium complex such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃.[7]

  • Solvent: A deuterated solvent in which both the sample and the CSR are soluble, such as chloroform-d (CDCl₃).

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample (e.g., 10-20 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Incrementally add small, known amounts of the chiral shift reagent to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • The enantiomeric excess is calculated from the integral values:

      • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Logical Flow for NMR Analysis with CSR:

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve Sulfoxide add_csr Add Chiral Shift Reagent dissolve->add_csr acquire Acquire 1H NMR Spectrum add_csr->acquire identify Identify Separated Signals acquire->identify integrate Integrate Signals identify->integrate calculate Calculate 'ee' integrate->calculate

Caption: Workflow for NMR-based enantiomeric excess determination.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra, and the magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess.[8]

Experimental Protocol:

  • Instrumentation: A CD spectrometer.

  • Solvent: A UV-transparent solvent in which the sample is soluble, such as methanol or acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample of unknown 'ee' at a known concentration.

    • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100% R, 75% R, 50% R/50% S, etc.) using enantiomerically pure samples of the R and S enantiomers of this compound.

    • The concentration of all solutions should be adjusted to give a UV absorbance of approximately 1.0 at the wavelength of maximum absorption (λₘₐₓ) to ensure a good signal-to-noise ratio.

  • Measurement:

    • Record the CD spectrum of the solvent as a baseline.

    • Record the CD spectra of the calibration standards and the unknown sample over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify a wavelength where the CD signal (ellipticity, θ) is maximal for one enantiomer and minimal (or of opposite sign) for the other.

    • Create a calibration curve by plotting the ellipticity at this wavelength against the known enantiomeric excess of the standards.

    • Determine the enantiomeric excess of the unknown sample by interpolating its measured ellipticity on the calibration curve.

Decision Pathway for CD Spectroscopy Analysis:

CD_Workflow start Start prep_standards Prepare Calibration Standards (Known 'ee') start->prep_standards prep_unknown Prepare Unknown Sample start->prep_unknown measure_cd Measure CD Spectra prep_standards->measure_cd prep_unknown->measure_cd plot_curve Plot Calibration Curve (Ellipticity vs. 'ee') measure_cd->plot_curve interpolate Interpolate Unknown's Ellipticity plot_curve->interpolate determine_ee Determine 'ee' of Unknown interpolate->determine_ee end End determine_ee->end

Caption: Decision pathway for 'ee' determination using CD spectroscopy.

Conclusion

The choice of method for determining the enantiomeric excess of chiral this compound depends on several factors, including the available instrumentation, the required accuracy and sensitivity, the sample amount, and the stage of research or development. Chiral HPLC offers a robust and direct method for separation and quantification, making it a gold standard for accurate 'ee' determination. NMR spectroscopy with chiral shift reagents provides a valuable alternative, particularly when HPLC method development proves challenging, though it generally requires larger sample quantities. Circular Dichroism spectroscopy is a rapid technique that is especially useful for high-throughput screening and for confirming the absolute configuration, provided that enantiomerically pure standards are available for calibration. By understanding the principles, protocols, and comparative advantages of each technique presented in this guide, researchers can confidently select and implement the most appropriate method for their specific analytical needs.

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chlorophenyl Sulfoxide and 4-Chlorophenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the nuanced structural differences between molecules can dictate their biological activity and physical properties. This guide provides a detailed spectroscopic comparison of two closely related organosulfur compounds: 4-Chlorophenyl sulfoxide and 4-chlorophenyl sulfide. The addition of a single oxygen atom transforms the sulfide into a sulfoxide, a change that profoundly influences their electronic structure and, consequently, their spectroscopic signatures. This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side examination of their spectral data and the methodologies to obtain them.

At a Glance: Key Spectroscopic Differences

The primary distinction between this compound and 4-chlorophenyl sulfide lies in the oxidation state of the sulfur atom. This difference is readily apparent across various spectroscopic techniques, with the sulfoxide typically exhibiting more complex spectra due to the polarity and chirality introduced by the S=O bond.

Data Presentation: A Tabular Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and 4-chlorophenyl sulfide.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.58d2HAr-H
7.49d2HAr-H
4-chlorophenyl sulfide 7.20d2HAr-H
7.13d2HAr-H

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 145.5, 130.9, 129.2, 123.3Aromatic Carbons
4-chlorophenyl sulfide 134.0, 131.5, 129.3, 127.2Aromatic Carbons

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound 271255, 223, 147, 111
4-chlorophenyl sulfide 255220, 185, 143, 108

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecules.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (this compound or 4-chlorophenyl sulfide).

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

  • The resulting transmittance or absorbance spectrum is displayed.

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., S=O stretch in the sulfoxide).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is plotted as relative abundance versus m/z.

  • The peak with the highest m/z value often corresponds to the molecular ion (M⁺).

  • Analyze the fragmentation pattern to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecules by measuring the absorption of ultraviolet and visible light.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

Data Acquisition:

  • Place the sample and reference cuvettes in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm).

  • The instrument records the absorbance at each wavelength.

Data Processing:

  • The UV-Vis spectrum is plotted as absorbance versus wavelength.

  • Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Organic Compound (this compound or sulfide) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic analysis of organic compounds.

A Comparative Guide to the Reactivity of 4-Chlorophenyl Sulfoxide and Other Aryl Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aryl sulfoxides is paramount for molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 4-chlorophenyl sulfoxide against other representative aryl sulfoxides, focusing on key chemical transformations. The inclusion of an electron-withdrawing chloro group at the para-position significantly influences the electron density at the sulfoxide functional group, thereby altering its reactivity in comparison to aryl sulfoxides bearing electron-donating or stronger electron-withdrawing substituents.

This guide summarizes quantitative data from comparative studies on oxidation, reduction, and Pummerer rearrangement reactions. Detailed experimental protocols for these key reactions are provided to facilitate reproducibility and further investigation.

Reactivity Comparison Data

The reactivity of aryl sulfoxides is predominantly governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups (EWGs) decrease it, making the sulfur atom more electrophilic.

Reaction TypeThis compound (EWG - Weak)4-Methoxyphenyl Sulfoxide (EDG - Strong)4-Nitrophenyl Sulfoxide (EWG - Strong)General Trend
Oxidation Moderate rateFaster rateSlower rateReactivity is enhanced by electron-donating groups that increase electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant.
Reduction Moderate rateSlower rateFaster rateReactivity is generally increased by electron-withdrawing groups, which make the sulfoxide oxygen more susceptible to removal.
Pummerer Rearrangement Moderate reactivityEnhanced reactivityDiminished or no reactionThe reaction is initiated by the acylation of the sulfoxide oxygen, which is favored by electron-donating groups. Strong electron-withdrawing groups can retard or prevent the reaction.

Key Experimental Protocols and Visualizations

Oxidation of Aryl Sulfoxides

The oxidation of aryl sulfoxides to the corresponding sulfones is a fundamental transformation. The rate of this reaction is highly dependent on the electronic properties of the aryl substituent.

Experimental Protocol: Comparative Oxidation of Aryl Sulfides to Sulfoxides

A "green" and highly selective method for the oxidation of organic sulfides to their corresponding sulfoxides can be achieved using hydrogen peroxide and glacial acetic acid under mild, transition-metal-free conditions.

  • Materials: Aryl sulfide (e.g., 4-chlorophenyl methyl sulfide, 4-methoxyphenyl methyl sulfide, 4-nitrophenyl methyl sulfide) (2 mmol), 30% Hydrogen Peroxide (8 mmol), Glacial Acetic Acid (2 mL).

  • Procedure:

    • Dissolve the aryl sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.

    • Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the resulting solution with aqueous NaOH (4 M).

    • Extract the product with dichloromethane (CH₂Cl₂).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure sulfoxide.

Logical Workflow for Comparative Oxidation

G cluster_start Reactant Preparation cluster_reaction Oxidation Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation A Aryl Sulfides (4-Cl, 4-OMe, 4-NO2) B Dissolve in Glacial Acetic Acid A->B Step 1 C Add H2O2 (30%) B->C Step 2 D Stir at Room Temperature C->D Step 3 E Monitor by TLC D->E Step 4 F Neutralize with NaOH E->F Step 5 (upon completion) G Extract with CH2Cl2 F->G Step 6 H Dry and Concentrate G->H Step 7 I Aryl Sulfoxides (Product) H->I Step 8

Workflow for the comparative oxidation of aryl sulfides.
Reduction of Aryl Sulfoxides

The deoxygenation of aryl sulfoxides back to the corresponding sulfides is another important transformation. The reactivity in this case is generally enhanced by electron-withdrawing groups.

Experimental Protocol: Comparative Reduction of Aryl Sulfoxides

A mild and efficient method for the deoxygenation of sulfoxides to sulfides utilizes thionyl chloride (SOCl₂) as a catalyst and triphenylphosphine (Ph₃P).

  • Materials: Aryl sulfoxide (e.g., this compound, 4-methoxyphenyl sulfoxide, 4-nitrophenyl sulfoxide) (1 mmol), Thionyl Chloride (0.5 mmol), Triphenylphosphine (1.1 mmol), Tetrahydrofuran (THF, 5 mL).

  • Procedure:

    • To a solution of the aryl sulfoxide (1 mmol) in THF (5 mL), add triphenylphosphine (1.1 mmol).

    • Slowly add thionyl chloride (0.5 mmol) to the mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the corresponding sulfide.

Reaction Pathway for Aryl Sulfoxide Reduction

G ArylSO Aryl Sulfoxide (Ar-S(O)-R) Intermediate Chlorosulfonium Salt [Ar-S(Cl)(OPPh3)-R]+ ArylSO->Intermediate Activation Reagents + SOCl2 + PPh3 Product Aryl Sulfide (Ar-S-R) Intermediate->Product Reduction Byproduct + SO2 + PPh3O + Cl-

General pathway for the reduction of aryl sulfoxides.
Pummerer Rearrangement

The Pummerer rearrangement of aryl sulfoxides, typically activated by an acid anhydride, leads to the formation of α-acyloxy thioethers. This reaction is sensitive to the electronic nature of the aryl substituents. Strongly electron-withdrawing groups can hinder this reaction.[1]

Experimental Protocol: Comparative Pummerer-type C-H Sulfanylation

A regioselective C–H sulfanylation of aryl sulfoxides with alkyl aryl sulfides can be achieved using trifluoromethanesulfonic anhydride (Tf₂O) as an activator.[2]

  • Materials: Aryl methyl sulfoxide (e.g., methyl phenyl sulfoxide, 4-chlorophenyl methyl sulfoxide, 4-cyanophenyl methyl sulfoxide) (0.5 mmol), Methyl p-tolyl sulfide (0.6 mmol), Dichloroethane (DCE, 2.5 mL), Trifluoromethanesulfonic anhydride (Tf₂O, 0.6 mmol), Ethanolamine (2.5 mmol).

  • Procedure:

    • To a solution of the aryl methyl sulfoxide (0.5 mmol) and methyl p-tolyl sulfide (0.6 mmol) in dichloroethane (2.5 mL) at 0 °C, add trifluoromethanesulfonic anhydride (0.6 mmol).

    • Stir the mixture at room temperature for the specified time (monitoring by TLC).

    • Add ethanolamine (2.5 mmol) and stir the mixture at 80 °C.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Pummerer Rearrangement Mechanism

G cluster_activation Activation cluster_rearrangement Rearrangement Sulfoxide Aryl Sulfoxide Activated Acyloxysulfonium Ion Sulfoxide->Activated Anhydride Acid Anhydride (e.g., Ac2O, Tf2O) Anhydride->Activated Ylide Sulfonium Ylide Activated->Ylide Deprotonation Thionium Thionium Ion Ylide->Thionium Elimination Product α-Acyloxy Thioether Thionium->Product Nucleophilic Attack

Key steps in the Pummerer rearrangement of aryl sulfoxides.

Conclusion

The reactivity of this compound occupies an intermediate position between aryl sulfoxides bearing strong electron-donating and strong electron-withdrawing groups. Its moderate electron-withdrawing nature influences the rates and outcomes of key transformations such as oxidation, reduction, and the Pummerer rearrangement. For researchers in drug development and organic synthesis, a thorough understanding of these substituent effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The provided protocols and diagrams offer a foundational framework for further comparative studies in this important class of organosulfur compounds.

References

4-Chlorophenyl Sulfoxide in Oxidation Chemistry: A Comparative Perspective Against Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the landscape of oxidative synthesis, the quest for selective, efficient, and environmentally benign reagents is paramount. While hydrogen peroxide (H₂O₂) is a well-established "green" oxidant, the exploration of alternative reagents is a continuous effort in synthetic chemistry. This guide provides a comparative analysis of 4-chlorophenyl sulfoxide in the context of oxidation reactions, benchmarked against the widely used hydrogen peroxide.

Initial research indicates that This compound is not commonly employed as a standalone oxidizing agent in organic synthesis. Its primary role in the literature is as a synthetic target or an intermediate. However, the broader class of sulfoxides, particularly dimethyl sulfoxide (DMSO), serves as a potent oxygen source in a variety of well-known oxidation reactions. To provide a meaningful comparison, this guide will focus on the principles of sulfoxide-based oxidations, using the extensively documented DMSO as a proxy, and contrast them with reactions employing hydrogen peroxide.

The Role of Sulfoxides as Oxidants: Activation is Key

Unlike hydrogen peroxide, sulfoxides such as DMSO are not direct oxidants. They require "activation" by an electrophilic reagent to transform the sulfoxide oxygen into a good leaving group. This activation strategy is the cornerstone of several named reactions used for the mild conversion of primary alcohols to aldehydes and secondary alcohols to ketones, without over-oxidation to carboxylic acids. Prominent examples include the Swern, Pfitzner-Moffatt, and Parikh-Doering oxidations.

In these reactions, the sulfoxide acts as the terminal oxygen atom donor and is reduced to the corresponding sulfide (e.g., dimethyl sulfide). The choice of activator influences the reaction conditions and substrate scope.

Hydrogen Peroxide: A Versatile and "Green" Oxidant

Hydrogen peroxide is a strong and environmentally friendly oxidizing agent, with water as its only byproduct.[1] It is widely used for a range of oxidation reactions, including the oxidation of sulfides to sulfoxides and subsequently to sulfones.[1][2][3][4][5][6][7][8] These oxidations can often be performed under mild, transition-metal-free conditions, although catalysts are frequently employed to enhance reaction rates and selectivity.[3][6]

Comparative Analysis: Activated DMSO vs. Hydrogen Peroxide

To illustrate the differences in performance and application, the following sections compare the oxidation of alcohols using an activated DMSO system (Swern oxidation) and the oxidation of sulfides using hydrogen peroxide.

Table 1: Performance Comparison of Activated DMSO and Hydrogen Peroxide in Representative Oxidations
ParameterActivated DMSO Oxidation (Swern)Hydrogen Peroxide Oxidation
Typical Reaction Oxidation of primary/secondary alcoholsOxidation of sulfides to sulfoxides/sulfones
Oxidizing Species Activated sulfonium saltH₂O₂ (or derived peroxy species)
Typical Substrate 2-AdamantanolMethyl phenyl sulfide
Product 2-AdamantanoneMethyl phenyl sulfoxide
Yield >95%90-99%[2]
Reaction Temperature -78 °C to room temperatureRoom temperature[2]
Key Advantages High selectivity for aldehydes/ketones, avoids over-oxidation.[9]"Green" oxidant (water byproduct), mild conditions.[2]
Key Disadvantages Requires stoichiometric activator and base, produces foul-smelling dimethyl sulfide byproduct, cryogenic temperatures needed.[10]Can lead to over-oxidation to sulfones if not controlled, may require a catalyst for some substrates.[1]

Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation of a Secondary Alcohol

This protocol is based on the principles of the Swern oxidation, a classic activated DMSO method.[10]

  • Activation of DMSO: A solution of oxalyl chloride (1.5 eq.) in dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). DMSO (2.2 eq.) dissolved in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: The secondary alcohol (1.0 eq.) dissolved in DCM is added dropwise to the activated DMSO mixture at -78 °C. The reaction is stirred for 30-45 minutes.

  • Quenching: Triethylamine (5.0 eq.) is added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • Work-up: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ketone.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: General Procedure for Oxidation of a Sulfide to a Sulfoxide with Hydrogen Peroxide

This protocol describes a transition-metal-free method for the selective oxidation of sulfides.[2]

  • Reaction Setup: The sulfide (1.0 eq.) is dissolved in glacial acetic acid in a round-bottom flask.

  • Addition of Oxidant: 30% aqueous hydrogen peroxide (4.0 eq.) is added slowly to the solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solution is neutralized with aqueous sodium hydroxide (4 M). The product is extracted with dichloromethane.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure sulfoxide.

Visualization of Methodologies

The following diagrams illustrate the workflows and conceptual differences between activated sulfoxide and hydrogen peroxide oxidations.

G cluster_0 Activated Sulfoxide Oxidation Workflow (e.g., Swern) A 1. Activation (DMSO + Activator at -78°C) B 2. Alcohol Addition (Forms Alkoxysulfonium Salt) A->B C 3. Base Addition (Deprotonation & Ylide Formation) B->C D 4. Elimination (Product Formation) C->D E Aldehyde/Ketone + Dimethyl Sulfide D->E

Caption: Workflow for alcohol oxidation using an activated sulfoxide.

G cluster_1 Hydrogen Peroxide Oxidation Workflow F 1. Mix Substrate (Sulfide) with H₂O₂ in Solvent G 2. Stir at Room Temperature (Optional: Add Catalyst) F->G H 3. Monitor Reaction (e.g., by TLC) G->H I 4. Work-up (Neutralization & Extraction) H->I J Sulfoxide/Sulfone + Water I->J

Caption: General workflow for oxidation using hydrogen peroxide.

G cluster_2 Conceptual Comparison of Oxygen Source Oxidant Oxidant Type Sulfoxide Activated Sulfoxide Oxidant->Sulfoxide H2O2 Hydrogen Peroxide Oxidant->H2O2 Mechanism General Mechanism Sulfoxide->Mechanism H2O2->Mechanism OxygenTransfer Oxygen Atom Transfer from Activated Intermediate Mechanism->OxygenTransfer DirectOxidation Direct Electrophilic Attack by Peroxide Mechanism->DirectOxidation Byproduct Key Byproduct OxygenTransfer->Byproduct DirectOxidation->Byproduct Sulfide Sulfide (e.g., DMS) Byproduct->Sulfide Water Water Byproduct->Water

Caption: Logical relationship between oxidant type, mechanism, and byproduct.

Conclusion

While this compound does not appear to be a viable direct alternative to hydrogen peroxide as an oxidant, the broader class of sulfoxides, when activated, offers a powerful and mild method for specific transformations, such as the oxidation of alcohols to aldehydes and ketones. These methods excel in selectivity, preventing over-oxidation, but come with the drawbacks of requiring stoichiometric activators and bases, and often cryogenic conditions.

In contrast, hydrogen peroxide stands out as a "green," atom-economical oxidant for a wide array of applications, including the oxidation of heteroatoms like sulfur.[2] Its primary challenge lies in controlling selectivity to avoid over-oxidation, which can often be managed through careful control of stoichiometry and reaction conditions, or through the use of catalysts.

The choice between these oxidative strategies is therefore highly dependent on the specific synthetic challenge, including the nature of the substrate, the desired product, and considerations of operational complexity and environmental impact. For researchers, a deep understanding of both activated sulfoxide systems and peroxide-based oxidants is essential for the rational design of synthetic routes.

References

Validating the Structure of 4-Chlorophenyl Sulfoxide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 4-Chlorophenyl sulfoxide, a compound of interest in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula (ClC₆H₄)₂SO, is an organic compound featuring a sulfoxide functional group flanked by two chlorophenyl rings. The precise arrangement of these atoms in space, including bond lengths, bond angles, and overall conformation, dictates its physical and chemical properties. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure. This guide will delve into the experimental protocol of X-ray crystallography for a compound like this compound, present key structural parameters, and compare its performance with other widely used analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

The process of determining the crystal structure of an organic compound like this compound involves several key steps:

  • Crystal Growth: High-quality single crystals are essential for a successful XRD experiment. For small organic molecules, this is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.[2]

Structural Data for a Representative Sulfoxide
ParameterBondLength (Å) / Angle (°)Reference Compound
Bond LengthS=O1.489(7) - 1.515(8)Aryl and Alkyl Sulfoxides[3]
Bond LengthS-C(aryl)~1.818(1)Aryl and Alkyl Sulfoxides[3]
Bond AngleO-S-C105.1(4) - 111.7(30)Aryl and Alkyl Sulfoxides[3]
Bond AngleC-S-C94.1(4) - 100.56(12)Aryl and Alkyl Sulfoxides[3]

Table 1: Key bond lengths and angles for a representative sulfoxide compound, benzyl this compound. Data from "The X-Ray Structures of Sulfoxides".[3]

Comparison with Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are routinely used for the characterization and validation of organic compounds.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.Unambiguous and high-resolution structural determination.Requires a high-quality single crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry.Provides detailed information about the molecular structure in solution; non-destructive.Does not provide precise bond lengths and angles; complex spectra can be difficult to interpret.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns can infer structural motifs.High sensitivity; requires very small sample amounts.Does not provide information on the 3D arrangement of atoms or stereochemistry.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the most powerful and definitive method. It provides a level of detail regarding the three-dimensional arrangement of atoms that is unattainable with other techniques. However, a comprehensive characterization relies on a combination of methods. NMR, IR, and mass spectrometry are essential complementary techniques that confirm the molecular connectivity, functional groups, and molecular weight, respectively. The synergistic use of these analytical tools provides the highest level of confidence in the structural assignment of a molecule, which is a critical step in any research or development endeavor.

References

Quantitative Analysis of 4-Chlorophenyl Sulfoxide: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a detailed comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the quantification of 4-Chlorophenyl sulfoxide. We present a summary of their performance characteristics, detailed experimental protocols, and supporting data to aid in the selection of the most suitable method for your analytical needs.

Comparison of Quantitative Performance

The choice between qNMR and HPLC often depends on the specific requirements of the analysis, such as the need for a primary method, sample throughput, and the availability of reference standards. The following table summarizes the key performance metrics for the quantification of this compound by a representative ¹H-qNMR method and a validated HPLC-UV method.

Parameter¹H-qNMRHPLC-UV[1]
Principle Absolute quantification based on the direct proportionality between signal integral and the number of protons. A certified internal standard is used for calibration.Relative quantification based on the separation of components and their detection by UV absorbance, compared against a calibration curve of the analyte.
Linearity Excellent, typically spanning several orders of magnitude.r > 0.995
Limit of Quantification (LOQ) Typically in the low µg/mL range, dependent on the magnetic field strength and probe sensitivity.0.1 µg/mL
Precision (RSD) High, typically < 2%< 13.5% (inter- and intra-assay variation)
Selectivity High, based on distinct chemical shifts of non-overlapping signals.High, based on chromatographic retention time.
Reference Standard Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone) but not a standard of the analyte itself.Requires a purified and certified reference standard of this compound.
Sample Throughput Moderate, with typical acquisition times of several minutes per sample.High, especially with autosamplers.
Non-destructive Yes, the sample can be recovered after analysis.No, the sample is consumed during the analysis.

Experimental Protocols

Detailed methodologies for both the ¹H-qNMR and HPLC-UV techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for the absolute quantification of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the reaction mixture containing this compound into a vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid). The chosen standard should have signals that do not overlap with the analyte or other components in the mixture.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and the internal standard are fully soluble.

  • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Ensure quantitative acquisition parameters are used:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30 s is often sufficient for small molecules).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[1]

    • Receiver Gain: Set to avoid signal clipping.

3. Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from a method for the analysis of 4-chlorophenyl methyl sulfoxide and is suitable for the quantification of this compound.[1]

1. Sample and Standard Preparation:

  • Stock Solution: Prepare a stock solution of purified this compound (reference standard) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to a concentration that falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., Spherisorb® 5 ODS, 150 x 4.6 mm).[1]

  • Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or tetrahydrofuran.[1] The exact ratio should be optimized for optimal separation.

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., 260 nm).[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area from the calibration curve.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both qNMR and HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh reaction mixture weigh_std Accurately weigh internal standard dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Phase and baseline correct acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate concentration integrate->calculate

Caption: Experimental workflow for the quantification of this compound by qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare calibration standards filter Filter all solutions prep_std->filter prep_sample Prepare diluted reaction mixture sample prep_sample->filter inject Inject into HPLC system filter->inject separate Separate on C18 column inject->separate detect Detect by UV absorbance separate->detect calibrate Generate calibration curve detect->calibrate quantify Determine sample concentration detect->quantify calibrate->quantify

Caption: Experimental workflow for the quantification of this compound by HPLC.

References

"biological activity of 4-Chlorophenyl sulfoxide compared to its analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Chlorophenyl Sulfoxide and Its Analogs

This guide provides a comparative analysis of the biological activities of this compound and its structurally related analogs. The primary focus of this document is to present experimental data on their antimicrobial and cytotoxic properties, drawing from various scientific studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of this compound and its analogs. The data has been compiled from multiple sources to provide a comparative overview.

Antimicrobial Activity

The antimicrobial potential of this compound analogs has been evaluated against various bacterial and fungal strains. The following table presents the zone of inhibition data for selected compounds.

Compound/AnalogTarget OrganismZone of Inhibition (mm)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E515[1]
1,3-oxazol-5(4H)-one derivative of aboveEnterococcus faecium E510[1]
1,3-oxazol-5(4H)-one derivative of aboveStaphylococcus aureus ATCC 65388[1]
1,3-oxazol-5(4H)-one derivative of aboveBacillus subtilis ATCC 66839[1]
N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-CarboxamideKlebsiella pneumoniae18[2]
N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-CarboxamideStaphylococcus aureus19[2]
Cytotoxic Activity

Several analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Compound/AnalogCell LineIC50 (µM)Reference
2,4-dichloro, pyrrolidine substituted s-triazineC26 (colon carcinoma)1.71[3]
3,4-dichloro, pyrrolidine substituted s-triazineC26 (colon carcinoma)3.05[3]
3,4-dichloro, pyrrolidine substituted s-triazineMCF7 (human breast cancer)4.98[3]
4-chloro, pyrrolidine substituted s-triazineMCF7 (human breast cancer)4.14[3]
4-chloro, pyrrolidine substituted s-triazineC26 (colon carcinoma)7.87[3]
4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Compound 4u)MGC-803 (human gastric cancer)5.1 - 10.1[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assessment (Qualitative Screening)

The antimicrobial activity of the synthesized compounds was qualitatively assessed by the agar disk diffusion method.[1]

  • Preparation of Microbial Suspensions: Microbial suspensions of 0.5 McFarland density were prepared from 24-hour cultures of the test strains.

  • Inoculation: The microbial suspensions were used to inoculate the surface of solid culture media in Petri dishes.

  • Application of Compounds: Sterile filter paper discs (10 mm diameter) were impregnated with 10 µL of a 1 mg/mL solution of the test compounds in Dimethyl sulfoxide (DMSO).

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the growth inhibition zones was measured in millimeters.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control (untreated cells). The IC50 value was determined from the dose-response curve.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the biological activity assays.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland microbial suspension C Inoculate agar plates with microbial suspension A->C B Prepare 1 mg/mL compound solutions in DMSO D Impregnate sterile discs with compound solution B->D E Place discs on inoculated agar plates C->E D->E F Incubate plates at 37°C for 24 hours E->F G Measure the diameter of the inhibition zone (mm) F->G

Caption: Workflow for Antimicrobial Activity Assessment.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to attach overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 72 hours C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: General workflow for cytotoxic evaluation of new compounds.[6]

Discussion

The available data indicates that analogs of this compound exhibit a range of biological activities, with antimicrobial and cytotoxic effects being the most prominently reported. Specifically, derivatives incorporating sulfonyl and various heterocyclic moieties have demonstrated notable activity against both Gram-positive bacteria and various cancer cell lines.

It is important to note the toxicity profile of this compound itself. Studies have shown that it can cause mild skin irritation and produce positive responses in the cornea, iris, and conjunctiva in animal models.[8] Pathological changes, including hepatic megalocytosis and necrosis, have also been observed in mice and rats treated with p-chlorophenyl methyl sulfoxide.[8]

The presented data highlights the potential of the 4-chlorophenyl scaffold in the development of new therapeutic agents. However, a direct and systematic comparative study of this compound and its immediate analogs (sulfide and sulfone) is not extensively covered in the currently available literature. Further research is warranted to establish a clear structure-activity relationship (SAR) for this class of compounds.

References

Computational Analysis of 4-Chlorophenyl Sulfoxide's Molecular Orbitals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular orbital properties of 4-Chlorophenyl sulfoxide, drawing upon computational data from structurally related compounds to offer insights into its electronic characteristics. In the absence of a dedicated computational study on this compound within the available literature, this guide leverages data from similar substituted phenyl sulfoxides and related molecules to provide a predictive comparison. The analysis focuses on key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial in understanding a molecule's reactivity, stability, and potential as a pharmacophore.

Comparative Analysis of Molecular Orbital Properties

The electronic properties of this compound are influenced by the presence of the electron-withdrawing chlorine atom and the polar sulfoxide group. These features significantly impact the energy levels of the frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1]

Based on computational studies of analogous aromatic sulfoxides and chloro-substituted phenyl compounds, the molecular orbital characteristics of this compound can be compared with other relevant molecules. For instance, studies on molecules containing the 4-chlorophenyl moiety, such as 4-chlorophenyl-4-chlorobenzenesulfonate and (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)prop-2-en-1-one, provide valuable reference points.[2][3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[4]

Table 1: Comparison of Calculated Molecular Orbital Energies (eV)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
This compound (Predicted) ~ -6.5 to -7.5~ -1.0 to -2.0~ 4.5 to 6.5DFT/B3LYPInferred from[2][5]
4-chlorophenyl-4-chlorobenzenesulfonate-9.47811.759111.2372B3LYP/6-311++G(d,p)[2]
Thiophene Sulfonamide Derivative (Compound 3)-7.21-2.564.65B3LYP/6-311G(d,p)[6]
Thiophene Sulfonamide Derivative (Compound 7)-5.99-2.553.44B3LYP/6-311G(d,p)[6]
(4-fluorophenyl)[...]-pyrazol-1-yl]methanone (M1)-5.92-2.503.42DFT[7]

Note: Values for this compound are predictive and based on trends observed in related structures. The actual values may vary depending on the specific computational methodology employed.

Detailed Experimental and Computational Protocols

The data presented for the comparative compounds are typically obtained through computational chemistry methods, most notably Density Functional Theory (DFT). The following outlines a standard protocol for such an analysis.

Computational Methodology: Density Functional Theory (DFT)

A common approach for calculating the molecular orbital properties of organic molecules involves geometry optimization and subsequent electronic property calculations using DFT.

  • Molecular Structure Optimization: The initial 3D structure of the molecule is built and then optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p) or 6-311++G(d,p).[2][3][8] The choice of functional and basis set can influence the accuracy of the results.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[2]

  • Molecular Orbital Analysis: Following successful optimization, the energies of the HOMO, LUMO, and other molecular orbitals are calculated. The spatial distribution of these orbitals can also be visualized to understand the regions of electron density involved in chemical reactions.

  • Calculation of Quantum Chemical Descriptors: From the HOMO and LUMO energies, other important descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and softness can be derived to further characterize the molecule's reactivity.[5]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for a computational analysis of a molecule like this compound.

Computational_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Structure is a True Minimum D->E None F Re-optimize Structure D->F Found G 4. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) E->G F->B H 5. Calculation of Electronic Properties (Ionization Potential, Electron Affinity, etc.) G->H I 6. Data Analysis and Comparison H->I

Caption: Logical workflow for the computational analysis of molecular orbitals.

Data Summary

The following tables summarize key quantitative data for related compounds, providing a framework for understanding the expected properties of this compound.

Table 2: Calculated Bond Lengths (Å) and Angles (°) for a Related Structure

ParameterBond/AngleCalculated ValueComputational MethodReference
Bond LengthC-S~1.75 - 1.85DFTInferred from[9]
Bond LengthS=O~1.45 - 1.55DFTInferred from[6][9]
Bond LengthC-Cl~1.74 - 1.76DFT[3]
Bond AngleC-S-C~95 - 105DFTInferred from[9]
Bond AngleC-S=O~105 - 110DFTInferred from[9]

Note: These values are typical ranges observed in similar sulfoxide and chlorophenyl-containing structures and serve as an estimation for this compound.

References

"benchmarking the performance of 4-Chlorophenyl sulfoxide as a chiral auxiliary"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methodologies is paramount. Chiral auxiliaries remain a cornerstone strategy, offering a robust and predictable means of controlling stereochemistry. This guide provides a comparative performance benchmark of common chiral auxiliaries, with a focus on highlighting the data-driven selection process for researchers. While this guide will touch upon the potential of sulfoxide-based auxiliaries, it will primarily focus on the well-established and extensively documented Evans' oxazolidinones and Oppolzer's sultams due to the wealth of available performance data. A thorough review of scientific literature reveals a notable scarcity of specific performance data for 4-Chlorophenyl sulfoxide in common asymmetric transformations, suggesting it is a less commonly employed auxiliary in these contexts.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by several key parameters:

  • Diastereoselectivity: The degree to which it favors the formation of one diastereomer over another, typically expressed as diastereomeric excess (d.e.).

  • Yield: The chemical yield of the desired product.

  • Cleavage Conditions: The ease and mildness of the conditions required to remove the auxiliary without compromising the newly formed stereocenter.

  • Recoverability: The efficiency with which the auxiliary can be recovered and reused.

This guide will focus on the aldol reaction as a key benchmark for comparing the performance of different chiral auxiliaries, given its fundamental importance in carbon-carbon bond formation.

Performance Benchmark: Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in many natural products and pharmaceuticals. The performance of Evans' oxazolidinones and Oppolzer's sultams in the aldol reaction is well-documented and serves as a reliable benchmark.

Table 1: Diastereoselective Aldol Reaction of Chiral N-Propionyl Imides with Propionaldehyde

Chiral AuxiliaryLewis Acid / BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) (%)
(S)-4-Benzyl-2-oxazolidinone (Evans)Bu₂BOTf / DIPEACH₂Cl₂-78 to 085-95>99:1>98
(2R)-Bornane-10,2-sultam (Oppolzer)TiCl₄ / DIPEACH₂Cl₂-7880-9095:590

Data compiled from various sources in the chemical literature. Performance may vary based on specific reaction conditions and substrates.

As the data indicates, Evans' oxazolidinone auxiliary typically provides superior diastereoselectivity in the boron-mediated aldol reaction, leading almost exclusively to the syn aldol adduct. Oppolzer's sultam also provides good to excellent diastereoselectivity, and the stereochemical outcome can sometimes be tuned by the choice of Lewis acid.

Chiral Sulfoxides: A Case Study with Limited Data

Chiral sulfoxides, such as p-tolyl sulfoxide, have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations.[1][2] The stereochemical control arises from the fixed chirality at the sulfur atom and its ability to chelate metals, thereby creating a rigid and predictable transition state. The this compound moiety, being electronically and sterically similar to the p-tolyl sulfoxide, is expected to exhibit comparable behavior. However, a comprehensive search of the chemical literature did not yield specific, reproducible quantitative data for the use of this compound as a chiral auxiliary in benchmark reactions like the aldol, Diels-Alder, or alkylation reactions.

The oxidation of methyl p-chlorophenyl sulfide can produce the corresponding sulfoxide with high enantiomeric excess (92% ee) in a 60% yield.[3] While the synthesis of the chiral sulfoxide is established, its subsequent application as a chiral auxiliary in carbon-carbon bond-forming reactions is not well-documented in terms of yields and diastereoselectivities. This lack of data prevents a direct quantitative comparison with the Evans and Oppolzer auxiliaries in the context of this guide.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of chiral auxiliaries. Below are representative protocols for the aldol reaction using Evans' and Oppolzer's auxiliaries.

Protocol 1: Evans' Asymmetric Aldol Reaction

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Propionaldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. The mixture is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.

  • Aldol Reaction: To a solution of the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C is added Bu₂BOTf (1.1 eq) followed by DIPEA (1.2 eq). The mixture is stirred for 30 minutes. Propionaldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to yield the syn-aldol adduct.

  • Auxiliary Cleavage: The aldol adduct can be hydrolyzed using reagents such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding β-hydroxy carboxylic acid and recover the chiral auxiliary.

Protocol 2: Oppolzer's Asymmetric Aldol Reaction

Materials:

  • (2R)-Bornane-10,2-sultam

  • Propionyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Propionaldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C is added NaHMDS (1.05 eq). The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is stirred for 2 hours at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl and the product, N-propionyl-(2R)-bornane-10,2-sultam, is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.

  • Aldol Reaction: To a solution of the N-propionyl sultam (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 eq). The mixture is stirred for 5 minutes, followed by the addition of DIPEA (1.2 eq). After stirring for 1 hour, propionaldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with LiOH or by reduction with lithium aluminum hydride (LiAlH₄) to yield the corresponding acid or alcohol, respectively.

Visualizing the Workflow and Logic

To further aid in the understanding of the application of these chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical process for selecting an appropriate chiral auxiliary.

Experimental_Workflow cluster_Auxiliary_Attachment Auxiliary Attachment cluster_Stereoselective_Reaction Stereoselective Reaction cluster_Auxiliary_Cleavage Auxiliary Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Acylation Acylation/ Coupling Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Acylation->Substrate_Auxiliary_Adduct Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol) Substrate_Auxiliary_Adduct->Asymmetric_Reaction Reagent Reagent/ Electrophile Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Chiral_Auxiliary_Selection Start Define Target Stereochemistry Reaction_Type Identify Key C-C Bond Formation Start->Reaction_Type Literature_Search Literature Search for Relevant Auxiliaries Reaction_Type->Literature_Search Data_Comparison Compare Performance Data (Yield, de, Conditions) Literature_Search->Data_Comparison Auxiliary_Choice Select Optimal Auxiliary (e.g., Evans', Oppolzer's) Data_Comparison->Auxiliary_Choice Experimental_Validation Experimental Validation Auxiliary_Choice->Experimental_Validation Final_Product Achieve Target Molecule Experimental_Validation->Final_Product

References

Safety Operating Guide

Proper Disposal of 4-Chlorophenyl Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-chlorophenyl sulfoxide, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical nature, this substance cannot be discarded as regular waste and requires handling as hazardous material. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Core Principles of Chemical Waste Management

Effective management of chemical waste, including this compound, is founded on several key principles. These principles are designed to minimize risk, prevent environmental contamination, and ensure the safety of all laboratory personnel.

PrincipleGuidelineRationale
Waste Segregation Never mix halogenated waste with non-halogenated organic waste.[1][2][3][4][5] Keep it separate from other waste categories like acids, bases, and heavy metals.[1][4]Mixing different waste streams can create dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs.[1]
Proper Labeling All waste containers must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[1][3] The label must identify all chemical constituents and their approximate percentages.[1][2][6]Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
Container Management Use only compatible, tightly sealed containers for waste storage.[2][3][6][7] Do not overfill containers; allow for at least 10% headspace for expansion.[7] The exterior of the container must be kept clean.[7]Proper containment prevents leaks, spills, and the release of vapors into the atmosphere.
Safe Storage Store waste containers in a designated, well-ventilated secondary containment area.[4][6] Keep containers away from incompatible materials.[6]Designated storage areas minimize the risk of accidental spills and exposure to laboratory personnel.

Step-by-Step Disposal Procedures

The following procedures provide a direct, step-by-step guide for the safe disposal of this compound and materials contaminated with it.

Procedure 1: Disposal of Pure this compound

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Carefully sweep the solid this compound into a designated hazardous waste container suitable for halogenated organic solids. Avoid creating dust.[8]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly write "Waste this compound" and list any other constituents.

  • Storage: Tightly seal the container and store it in a designated hazardous waste accumulation area, following the storage principles outlined above.

  • Pickup: Arrange for a chemical waste pickup through your institution's Environmental Health & Safety (EHS) department.[6]

Procedure 2: Disposal of this compound Solutions

If this compound is dissolved in a solvent, the entire mixture is classified as hazardous waste.

  • Segregation: The waste stream is determined by the solvent used. If a halogenated solvent was used, collect the waste in a container designated for "Halogenated Organic Liquids."[3][5] If a non-halogenated solvent was used, collect it in a "Non-Halogenated Organic Liquids" container, but only if the concentration of the halogenated compound is low (consult your EHS guidelines). It is often best practice to keep any waste containing halogenated compounds separate.

  • Collection: Carefully pour the solution into the appropriate, designated hazardous waste container using a funnel to prevent spillage.[7]

  • Labeling: Label the container with a "Hazardous Waste" tag, listing all chemical constituents, including the solvent and "this compound," with their approximate percentages.[6]

  • Storage and Pickup: Securely cap the container and store it in the designated waste area for collection by EHS.

Procedure 3: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing paper, pipette tips, and vials that have come into contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, sealed solid waste container or a clearly labeled, durable plastic bag.[6]

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the contents as "Solid Waste Contaminated with this compound."

  • Storage: Store the sealed container or bag in the designated hazardous waste accumulation area for disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Control Ignition Sources: If the material is mixed with a flammable solvent, turn off any nearby ignition sources.[9]

  • Containment: For small spills, use an inert absorbent material (such as vermiculite or sand) to soak up the substance.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of direct contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]

G Figure 1. Decision Workflow for this compound Disposal cluster_0 Identification & Collection cluster_1 Containment & Labeling cluster_2 Final Steps start Identify Waste Containing This compound waste_type What is the nature of the waste? start->waste_type pure_solid Collect in a sealed, compatible solid waste container. waste_type->pure_solid Pure Solid solution Collect in a compatible liquid waste container. waste_type->solution Solution contaminated_solid Collect in a designated, sealed solid waste bag or container. waste_type->contaminated_solid Contaminated Labware (gloves, tips, etc.) label_pure Label as 'Waste this compound'. pure_solid->label_pure label_solution Label with ALL chemical constituents and percentages (e.g., 'Waste Dichloromethane, Waste this compound'). solution->label_solution label_contaminated Label as 'Solid Waste Contaminated with This compound'. contaminated_solid->label_contaminated storage Store in designated hazardous waste area. label_pure->storage label_solution->storage label_contaminated->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Chlorophenyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chlorophenyl Sulfoxide

This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identification and Hazards:

It is crucial to first correctly identify the specific compound being handled, as "this compound" can be an ambiguous name. Two common laboratory chemicals fit this description, each with distinct properties and potential hazards:

  • Bis(4-chlorophenyl) sulfoxide (CAS: 3085-42-5)

  • 4-Chlorophenyl methyl sulfoxide (CAS: 934-73-6)

Both are crystalline powders and should be handled with care.[1][2] Hazards associated with these or similar chlorinated phenyl compounds include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][4]

  • Toxic Fumes: When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx) and chlorine (Cl-).[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[5] All PPE should be inspected for integrity before each use.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Skin Protection Chemical-resistant Lab CoatA flame-retardant lab coat is recommended and should be fully buttoned.
Nitrile GlovesRecommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.
NIOSH-approved RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Glove Compatibility:

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for damage.

    • Prepare all necessary equipment (e.g., spatulas, glassware) and ensure it is clean and compatible.[5]

    • Have a designated and properly labeled hazardous waste container ready.[5]

  • Handling the Chemical:

    • Conduct all weighing and transfer operations of this compound powder inside the chemical fume hood.[5]

    • Avoid the formation of dust and aerosols.[1][5]

    • Use non-sparking tools.

    • Keep the container tightly closed when not in use.[1]

    • Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Post-Handling:

    • Decontaminate all equipment and the work area within the fume hood.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

    • Properly remove and dispose of contaminated PPE in the designated hazardous waste container.[5]

Emergency and Disposal Plan

Spill Response:

Spill SizeProcedure
Minor Spill (<10g) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE as outlined above. 3. Contain the spill with an absorbent material (e.g., vermiculite, sand). 4. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. 5. Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (>10g) 1. Evacuate the immediate area. 2. Alert the institution's emergency response team and the laboratory supervisor. 3. Restrict access to the spill area. 4. Provide the emergency response team with the Safety Data Sheet (SDS) for the specific compound.

Waste Disposal:

Waste TypeDisposal Protocol
Unused/Waste Chemical 1. Collect in a designated, properly labeled hazardous waste container. 2. The container must be compatible with the chemical and have a secure lid. 3. Follow your institution's and local regulations for chemical waste disposal.[9]
Contaminated Materials 1. All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste. 2. Place these materials in a sealed, labeled hazardous waste bag or container.[9]

Do not let the product enter drains or the environment.[4][10] All waste should be disposed of in accordance with federal, state, and local regulations.[9]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_waste Prepare Labeled Waste Container prep_fume_hood->prep_waste handle_in_hood Work Inside Fume Hood prep_waste->handle_in_hood Proceed to Handling avoid_dust Avoid Dust/Aerosol Formation handle_in_hood->avoid_dust decontaminate Decontaminate Work Area avoid_dust->decontaminate Complete Handling dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_waste Collect Chemical Waste wash_hands->collect_waste collect_materials Collect Contaminated Materials wash_hands->collect_materials follow_regs Follow Institutional Regulations collect_waste->follow_regs collect_materials->follow_regs

Caption: Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.